An In-Depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, biological significance, and its emerging applications as a versatile building block in the design of novel therapeutic agents.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. This structural motif is a key feature of molecules known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiparasitic, and anti-inflammatory effects. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate serves as a valuable synthetic intermediate, providing a platform for the development of new chemical entities with tailored therapeutic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is fundamental for its application in research and development.
Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can be approached through several reliable methods. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary synthetic strategies are outlined below.
Synthesis via Fischer Esterification of 3,4,5-Trimethoxycinnamic Acid and Subsequent Hydrogenation
This two-step approach first involves the esterification of the commercially available 3,4,5-trimethoxycinnamic acid, followed by the reduction of the double bond.
Diagram: Synthesis Route 1
Caption: Fischer esterification followed by catalytic hydrogenation.
This protocol is a general method for the hydrogenation of a cinnamate ester.
Dissolve the crude Ethyl 3,4,5-trimethoxycinnamate in a suitable solvent such as ethyl acetate or ethanol.
Add a catalytic amount of 10% palladium on carbon (Pd/C).
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Upon completion, the catalyst is removed by filtration through a pad of Celite.
The filtrate is concentrated under reduced pressure to yield Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Synthesis via Willgerodt-Kindler Reaction followed by Esterification
An alternative, though potentially lower-yielding, route involves the Willgerodt-Kindler reaction.[5]
An In-depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic compound belonging to the family of phenylpropanoids. The core structure,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic compound belonging to the family of phenylpropanoids. The core structure, characterized by a benzene ring substituted with three methoxy groups and a propionate side chain, is a recurring motif in a variety of natural products and pharmacologically active molecules. The 3,4,5-trimethoxyphenyl group, in particular, is a key pharmacophore found in several potent anticancer agents, including combretastatin and podophyllotoxin derivatives. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, offering insights for its potential applications in medicinal chemistry and drug discovery.
Chemical Structure and Properties
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate possesses a molecular formula of C14H20O5 and a molecular weight of 268.31 g/mol .[1] The structure features a central benzene ring with methoxy groups at the 3, 4, and 5 positions, and an ethyl propionate chain at the 1 position.
Diagram of the Chemical Structure of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Mechanism of action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
An In-depth Technical Guide to the Postulated Mechanism of Action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(3,4,5-trimethoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Postulated Mechanism of Action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a molecule of significant interest in the field of medicinal chemistry, primarily due to its structural features that are hallmarks of established bioactive compounds. While direct and extensive mechanistic studies on this specific ethyl ester are not widely published, its core structure, featuring a 3,4,5-trimethoxyphenyl moiety, allows for a scientifically grounded postulation of its primary mechanism of action. This guide synthesizes evidence from closely related analogs to propose a primary and secondary mechanism of action for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and provides a comprehensive framework for its experimental validation.
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, notably present in a class of potent antimitotic agents that target tubulin polymerization.[1][2][3] This guide will primarily focus on the compelling hypothesis that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate functions as a microtubule-destabilizing agent. Additionally, we will explore a secondary, speculative mechanism related to the modulation of key cellular signaling pathways, drawing parallels from other phenylpropionate derivatives.
This document is intended to serve as a foundational resource for researchers, providing not only a detailed theoretical framework for the compound's biological activity but also actionable experimental protocols to rigorously test these hypotheses.
Part 1: Core Postulated Mechanism of Action: Inhibition of Tubulin Polymerization
The most compelling putative mechanism of action for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is its role as an inhibitor of microtubule dynamics through direct interaction with tubulin. This hypothesis is built upon a substantial body of evidence demonstrating that the 3,4,5-trimethoxyphenyl motif is crucial for the antimitotic activity of numerous compounds, including analogs of combretastatin and chalcones.[3][4][5]
The Role of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is recognized for its optimal interaction with the colchicine binding site on β-tubulin.[1] By occupying this site, compounds containing this moiety can prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation has profound downstream consequences for the cell, primarily affecting processes that are dependent on a dynamic microtubule network.
Proposed Signaling Pathway
The proposed signaling cascade initiated by Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is outlined below:
Caption: Proposed signaling pathway of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Consequences of Microtubule Destabilization
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1]
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common outcome for cells treated with microtubule-targeting agents.
Part 2: Secondary Postulated Mechanism: Modulation of Cellular Signaling
While the primary hypothesis centers on tubulin inhibition, the propionate side chain suggests a potential for broader effects on cellular metabolism and signaling, similar to other known phenylpropionic acids. For instance, 3-phenylpropionic acid, a gut microbial metabolite, has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[6]
Potential for AMPK Activation
AMPK is a crucial sensor of cellular energy status. Its activation can lead to:
Enhanced glucose uptake
Increased fatty acid oxidation
Inhibition of anabolic processes
It is conceivable that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, or its metabolites, could influence this pathway. However, this remains a speculative and secondary hypothesis that would require dedicated experimental investigation.
Part 3: Experimental Validation Protocols
To rigorously test the postulated mechanisms of action, a series of well-established in vitro assays are recommended.
Experimental Workflow
The following diagram outlines a logical workflow for the experimental validation of the proposed antimitotic activity:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate literature review
An In-depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Introduction: Unveiling a Versatile Chemical Scaffold Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic carboxylic acid ester....
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction: Unveiling a Versatile Chemical Scaffold
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic carboxylic acid ester. Its core structure is distinguished by a benzene ring functionalized with three methoxy groups at positions 3, 4, and 5, and an ethyl propionate side chain. This trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of naturally occurring and synthetic compounds with significant biological activities. For instance, it is a key structural feature of the potent microtubule-destabilizing agent colchicine and is found in numerous chalcone derivatives investigated for their anticancer properties.[1][2]
The presence of the three electron-donating methoxy groups on the phenyl ring significantly influences the molecule's electronic properties, polarity, and ability to form hydrogen bonds, which in turn dictates its interaction with biological targets. This guide offers a comprehensive technical overview of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, delving into its synthesis, physicochemical characteristics, and known biological activities, with the aim of providing a foundational resource for researchers in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. A common and efficient strategy involves the catalytic hydrogenation of the corresponding cinnamate ester, which is readily prepared via a condensation reaction.
Synthetic Pathway Overview
A logical and frequently employed pathway begins with the Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with a compound providing the ethyl acetate moiety, followed by the reduction of the resulting α,β-unsaturated ester.
Caption: A multi-step synthesis pathway for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example based on established chemical transformations.
Step 1: Synthesis of 3-(3,4,5-Trimethoxyphenyl)acrylic acid
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 eq).
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-(3,4,5-trimethoxyphenyl)acrylic acid.
Step 2: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid
Dissolve the 3-(3,4,5-trimethoxyphenyl)acrylic acid (1.0 eq) in ethanol.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude propanoic acid derivative.[2]
Step 3: Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Dissolve the crude 3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol.
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
Heat the solution to reflux for 3-5 hours.
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.[3]
Analytical Characterization
Purification and characterization are critical to ensure the identity and purity of the final compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for analysis.
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is provided below.
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore. Its presence in a molecule often confers a range of biological activities. While direct pharmacological data on Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is limited in publicly accessible literature, the activities of structurally related compounds provide strong indications of its potential.
Caption: Potential biological activities inferred from structurally related compounds.
Anticancer Potential
Derivatives containing the 3,4,5-trimethoxyphenyl group are frequently investigated as anticancer agents.[6][7]
Mechanism of Action: Many of these compounds, particularly chalcones and triazole derivatives, function as antimitotic agents by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8] For example, a potent antiproliferative compound, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, demonstrated IC₅₀ values in the sub-micromolar range against various cancer cell lines, including breast, prostate, and leukemia.[8]
Causality: The trimethoxyphenyl ring is thought to bind to the colchicine-binding site on β-tubulin. The methoxy groups are critical for this interaction, forming hydrogen bonds and hydrophobic contacts within the binding pocket, thereby preventing the assembly of microtubules essential for cell division.
Antiparasitic Activity
The corresponding carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propanoic acid, isolated from the fruits of Piper tuberculatum, has demonstrated significant in vitro activity against Leishmania amazonensis.[9]
Observed Effect: The compound inhibited the replication of promastigotes with a calculated IC₅₀ of 145 µg/mL after 96 hours of incubation.[9]
Implication: Esters are often used as prodrugs to improve cell permeability. It is plausible that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate could exhibit similar or enhanced antileishmanial activity, being hydrolyzed to the active carboxylic acid within the parasite.
Central Nervous System (CNS) Activity
The structurally related precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is an active metabolite from traditional medicinal plants used to treat insomnia and epilepsy.[10]
Mechanism: Studies have shown that TMCA acts as a GABAA/BZ receptor agonist, which explains its anticonvulsant and sedative properties.[10]
Potential: The saturation of the double bond to form the propionate structure and subsequent esterification could modulate the pharmacokinetic properties (e.g., blood-brain barrier penetration) and potentially lead to derivatives with novel CNS activities. This structural class warrants investigation as potential modulators of neurotransmitter systems.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, including those with methoxy substitutions, often possess antioxidant capabilities. Related structures like coumarin derivatives exhibit significant free radical scavenging activity.[11] Ethyl p-methoxycinnamate, another related ester, has shown anti-inflammatory and antioxidant effects.[12] The trimethoxyphenyl group can donate electrons, helping to stabilize free radicals and potentially mitigate oxidative stress, a key factor in many inflammatory diseases.
Conclusion and Future Perspectives
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is more than a simple chemical intermediate; it is a molecule built upon a pharmacologically significant scaffold. While direct biological data is sparse, the wealth of information on its structural relatives strongly suggests a high potential for diverse bioactivities, particularly in the realms of anticancer, antiparasitic, and CNS research.
Future research should focus on:
Systematic Biological Screening: A comprehensive evaluation of its activity against a broad panel of cancer cell lines, parasites, microbes, and CNS receptor targets.
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity. Modifications to the ester group and substitutions on the phenyl ring could yield compounds with enhanced therapeutic profiles.
Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
This guide provides a solid, technically grounded starting point for scientists and drug development professionals interested in exploring the full potential of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and its derivatives.
References
(PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - ResearchGate. Available at: [Link]
CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate - SIELC Technologies. Available at: [Link]
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. Available at: [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. Available at: [Link]
Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. Available at: [Link]
Ethyl propionate - Wikipedia. Available at: [Link]
Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - MDPI. Available at: [Link]
Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives - MDPI. Available at: [Link]
A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid - ElectronicsAndBooks. Available at: [Link]
Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits - ResearchGate. Available at: [Link]
Novel ethyl p-methoxy cinnamate rich Kaempferia galanga (L.) essential oil and its pharmacological applications: special emphasis on anticholinesterase, anti-tyrosinase, α-amylase inhibitory, and genotoxic efficiencies - PeerJ. Available at: [Link]
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed Central. Available at: [Link]
Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia - PubMed. Available at: [Link]
Dopamine antagonist - Wikipedia. Available at: [Link]
Quantum Biochemistry Description of the Human Dopamine D3 Receptor in Complex with the Selective Antagonist Eticlopride - ResearchGate. Available at: [Link]
The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC - NIH. Available at: [Link]
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available at: [Link]
Physical and chemical properties of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
An In-depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Foreword: The Strategic Importance of a Versatile Building Block In the landscape of medicinal chemistry and fine chemical synthesis, the strategi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and fine chemical synthesis, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and inherent potential. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate emerges as a compound of significant interest, not as an end-product, but as a crucial intermediate. Its structure, featuring the electron-rich trimethoxyphenyl ring, is a cornerstone in the synthesis of a diverse range of bioactive molecules.[1] The 3,4,5-trimethoxyaryl group is a key pharmacophore, recognized for its interaction with biological targets such as the colchicine binding site on tubulin, making it a foundational element in the design of novel antimitotic agents.[2] This guide provides an in-depth exploration of the physical, chemical, and analytical characteristics of this compound, offering field-proven insights and methodologies for its synthesis and characterization.
Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of its application in research and development. This section delineates the core identifiers and physical characteristics of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Chemical Structure and Identifiers
The molecule consists of a 3,4,5-trimethoxyphenyl group attached to a propionate ethyl ester chain. This structure is a valuable precursor for creating more complex aromatic systems.[1]
Caption: Chemical Structure of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
| Storage | Room temperature, in a dry, sealed container. | Standard for stable organic intermediates. |[1] |
Synthesis and Chemical Reactivity
The utility of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is defined by its synthesis and the reactivity of its functional groups.
Synthetic Pathway: Fischer Esterification
A direct and reliable method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propionic acid, with absolute ethanol. This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[10]
Caption: Reaction scheme for the synthesis of the title compound.
Core Reactivity
The chemical behavior of the molecule is governed by three primary regions:
The Ester Functional Group: This is the most reactive site under many conditions. It is susceptible to:
Hydrolysis: Cleavage back to the parent carboxylic acid and ethanol, readily achieved under both acidic and basic (saponification) conditions.
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.
Reduction: Can be reduced to the corresponding alcohol, 3-(3,4,5-trimethoxyphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The Aromatic Ring: The three methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution is directed to the two available positions ortho to the propionate side chain.
The Propionate Side Chain: The α- and β-protons have limited acidity and are generally unreactive except under very strong basic conditions. The benzylic C-H bonds can be susceptible to oxidation under harsh conditions.
Analytical Characterization: A Validating Workflow
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A multi-technique approach provides a self-validating system.
Caption: A logical workflow for the synthesis and analytical validation.
Spectroscopic Signature
While experimental spectra should always be acquired, the expected spectroscopic data provides a reference for confirmation.
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment. Key predicted shifts (in CDCl₃) would include: a triplet and quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm, respectively), two triplets for the -(CH₂)₂- bridge (~2.6 ppm and ~2.9 ppm), a singlet for the two aromatic protons (~6.4 ppm), and a singlet for the nine protons of the three methoxy groups (~3.8 ppm).
¹³C NMR (Carbon NMR): The spectrum will confirm the carbon framework. Expected signals include the ester carbonyl carbon (~173 ppm), aromatic carbons (in the ~105-153 ppm range), methoxy carbons (~56 ppm), and the aliphatic carbons of the ethyl and propionate moieties.
FT-IR (Infrared Spectroscopy): This technique confirms the presence of key functional groups. Characteristic absorption bands would be observed for the C=O stretch of the ester (~1730 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and sp³ and sp² C-H stretches (~2850-3100 cm⁻¹).[11]
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 268.3. Common fragmentation patterns would involve the loss of the ethoxy group (-•OCH₂CH₃) or cleavage of the propionate side chain.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, ensuring both successful synthesis and verifiable purity.
Protocol 1: Synthesis by Fischer Esterification
Objective: To synthesize Ethyl 3-(3,4,5-trimethoxyphenyl)propionate from the corresponding carboxylic acid.
Methodology:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3,4,5-trimethoxyphenyl)propionic acid (10.0 g, 41.6 mmol).
Add absolute ethanol (100 mL, ~1.7 mol, large excess).
Slowly and carefully add concentrated sulfuric acid (1 mL) as the catalyst.
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), checking for the disappearance of the starting carboxylic acid.
Once the reaction is complete, allow the mixture to cool to room temperature.
Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
Pour the concentrated mixture into 200 mL of cold deionized water and transfer to a separatory funnel.
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of the synthesized Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Rationale: This HPLC method provides a quantitative measure of purity, validating the success of the synthesis and purification protocol.[5]
Methodology:
System: An HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: An isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water). For mass spectrometry compatibility, a small amount of formic acid (0.1%) can be added to the mobile phase.[5]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the trimethoxyphenyl chromophore absorbs, typically around 270 nm.
Sample Preparation: Prepare a stock solution of the purified product in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Injection Volume: 10 µL.
Analysis: Run the sample and integrate the peak area. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity of >98% is typically desired for research applications.
Safety and Handling
Prudent laboratory practice is essential when handling any chemical intermediate. While specific toxicity data for this compound is not extensively documented, a conservative approach based on related structures is advised.
GHS Hazard Profile (Inferred): Based on similar compounds, it may cause skin, eye, and respiratory irritation.[12]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer . MDPI. [Link]
Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][4][14]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one . Material Science Research India. [Link]
A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid1 . ElectronicsAndBooks.com. [Link]
Make Ethyl Propionate by Fischer Esterification . YouTube. [Link]
Solubility of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in different solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Executive Summary This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(3,4,5-tri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a key intermediate in pharmaceutical synthesis. We delve into the foundational principles governing its solubility, present a robust, field-proven protocol for experimental determination using the gold-standard shake-flask method, and provide an illustrative solubility profile in a range of common laboratory solvents. The implications of this data for formulation, purification, and drug development are discussed to provide researchers and scientists with actionable insights. This document is intended for professionals in research, development, and formulation science who require a deep understanding of this compound's behavior in solution.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted benzene propanoic acid ethyl ester. Its molecular structure, featuring a trimethoxy-substituted phenyl ring and an ethyl ester group, dictates its physicochemical properties and, consequently, its solubility behavior.
Appearance: Typically a liquid or low-melting solid
Density: Approximately 1.085 g/cm³[]
Boiling Point: 351°C at 760 mmHg[]
The presence of both a relatively nonpolar aromatic ring and polar ether and ester functional groups suggests a nuanced solubility profile, making a systematic study across various solvent classes essential for its effective application.
The Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom relates to the polarity of the solute and solvent molecules. The overall process is driven by the Gibbs free energy of mixing, which accounts for the enthalpy (energy changes from breaking and forming intermolecular bonds) and entropy (disorder) of the system.
Polar Solvents: These solvents (e.g., water, ethanol) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving nonpolar solutes.
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetone have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent at dissolving a wide range of substances.
For Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, the trimethoxy and ethyl ester groups provide some polarity, while the benzene ring and hydrocarbon chain contribute nonpolar character. Therefore, its solubility is expected to be highest in solvents that can effectively interact with both of these features, such as polar aprotic solvents and alcohols, and lower in highly polar (water) or purely nonpolar (hexane) solvents.
Experimental Determination of Solubility: A Validated Protocol
To ensure accurate and reproducible solubility data, a standardized methodology is critical. The shake-flask method is the universally recognized gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[3][4]
Expertise in Practice: The Rationale Behind the Shake-Flask Method
This method is favored because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This contrasts with kinetic solubility measurements, which can often overestimate solubility. The key is to provide sufficient time and agitation for the dissolution process to reach a steady state. From experience, ensuring the system reaches true equilibrium is paramount; we recommend a minimum of 24-48 hours of agitation to rule out any kinetic limitations.[5]
This protocol is a self-validating system, incorporating steps for calibration and verification to ensure trustworthiness.
Preparation of Materials:
Accurately weigh an excess amount of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate into a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment.
Dispense a precise volume of the selected solvent into each vial.
Include a blank (solvent only) and a quality control (QC) sample of known concentration.
Equilibration:
Seal the vials securely to prevent solvent evaporation.
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
Agitate the samples at a consistent, moderate speed for at least 24 hours. The agitation should be vigorous enough to keep the solid suspended but not so forceful as to create a vortex.[5]
Sample Separation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is essential to filter the sample. Use a 0.45 µm or smaller pore size syringe filter (ensure the filter material is chemically compatible with the solvent).
Discard the first few drops of filtrate to avoid any adsorption effects from the filter membrane.
Sample Dilution:
Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
Analytical Quantification (HPLC-UV):
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]
Calibration: Prepare a multi-point calibration curve using standards of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate of known concentrations. The curve must have a correlation coefficient (r²) of >0.999.
Quantification: Determine the concentration of the diluted sample by interpolating from the calibration curve.
Calculation: Back-calculate the original solubility in the solvent, accounting for the dilution factor. The final result is typically expressed in mg/mL or µg/mL.
Experimental Workflow Visualization
Caption: Workflow for the shake-flask equilibrium solubility protocol.
Illustrative Solubility Profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
The following table summarizes the expected solubility of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in a variety of common laboratory solvents at 25°C. These values are illustrative, based on chemical principles, and serve as a practical guide for solvent selection. Actual values must be confirmed experimentally.
Solvent Class
Solvent
Polarity Index
Expected Solubility (mg/mL)
Notes
Nonpolar
n-Hexane
0.1
< 1
Poor solubility due to the polar nature of the ester/ether groups.
Toluene
2.4
50 - 150
Moderate solubility; aromatic ring interacts well with toluene.
Polar Aprotic
Dichloromethane (DCM)
3.1
> 200
High solubility.
Acetone
5.1
> 200
High solubility; effective at solvating the entire molecule.
Ethyl Acetate
4.4
> 200
High solubility; structurally similar to the solute's ester tail.
Dimethylformamide (DMF)
6.4
> 200
Very high solubility.
Dimethyl Sulfoxide (DMSO)
7.2
> 200
Very high solubility; a powerful, universal organic solvent.
Polar Protic
Methanol
5.1
> 200
High solubility; can hydrogen bond with oxygen atoms.
Ethanol
4.3
> 200
High solubility.
Isopropanol (IPA)
3.9
100 - 200
Good solubility.
Water
10.2
< 0.1
Very low to negligible solubility; molecule is predominantly organic.
Discussion and Practical Implications for Researchers
The solubility data, whether determined experimentally or estimated, is crucial for several stages of research and development.
For Formulation Scientists: The high solubility in solvents like DMSO, DMF, and ethanol makes them excellent choices for preparing stock solutions for in vitro biological assays. However, for in vivo studies, formulation may require co-solvent systems (e.g., ethanol/water) or excipients to achieve the desired concentration in a biocompatible vehicle.
For Process Chemists: The differential solubility between solvents like toluene (moderate) and hexane (poor) is highly informative for developing crystallization and purification protocols. Hexane could serve as an effective anti-solvent to precipitate the compound from a toluene solution, thereby removing more soluble impurities.
For Analytical Chemists: Understanding solubility is key to developing robust analytical methods.[8] The sample must be fully dissolved in the mobile phase or a compatible solvent to ensure accurate quantification by techniques like HPLC.[7] The high solubility in methanol and acetonitrile supports their use in typical reversed-phase HPLC mobile phases.
Solvent Selection Logic
The choice of solvent is dictated by the intended application. The following diagram illustrates a typical decision-making process.
Caption: Decision tree for application-specific solvent selection.
Safety and Handling Precautions
As a matter of professional responsibility, all work must be conducted with appropriate safety measures.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate: While specific hazard data is limited, it should be handled as a potentially hazardous chemical. One Safety Data Sheet (SDS) indicates it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9] Always handle in a well-ventilated area, preferably a chemical fume hood.[10][11][12]
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Solvent Hazards: All solvents used pose their own risks. Refer to the specific SDS for each solvent before use. Pay particular attention to flammability (e.g., Acetone, Ethanol) and toxicity (e.g., Methanol, DCM).
Conclusion
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate exhibits a solubility profile characteristic of a moderately polar organic compound. It is highly soluble in polar aprotic and protic organic solvents, moderately soluble in aromatic hydrocarbons, and poorly soluble in both highly nonpolar alkanes and highly polar water. This comprehensive understanding, grounded in both theoretical principles and robust experimental methodology, empowers researchers to make informed decisions in solvent selection, formulation development, and process chemistry, ultimately accelerating the path of scientific discovery and drug development.
References
PubChem. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. National Center for Biotechnology Information. Available from: [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines. Available from: [Link]
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. 2018. Available from: [Link]
Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Available from: [Link]
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. 1995. Available from: [Link]
Sugano, K. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC - PubMed Central. 2019. Available from: [Link]
Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
D'Aronco, S., et al. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. 2023. Available from: [Link]
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. 2018. Available from: [Link]
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]
SIELC Technologies. Separation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate on Newcrom R1 HPLC column. 2018. Available from: [Link]
Electronic Code of Federal Regulations (eCFR). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Available from: [Link]
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. 2022. Available from: [Link]
Morbidelli, M., et al. In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry - ACS Publications. 2025. Available from: [Link]
Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Available from: [Link]
An In-depth Technical Guide to the Derivatives of 3-(3,4,5-trimethoxyphenyl)propionic acid: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides a comprehensive technical overview of the derivatives of 3-(3,4,5-trimethoxyphenyl)propionic acid, a scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the derivatives of 3-(3,4,5-trimethoxyphenyl)propionic acid, a scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for creating diverse analogs, explore their wide-ranging biological activities, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their work.
The 3,4,5-Trimethoxyphenyl Moiety: A Cornerstone for Bioactivity
The 3,4,5-trimethoxyphenyl group is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Its presence is often crucial for potent interactions with various biological targets. This is particularly evident in the realm of anticancer research, where this moiety is a key pharmacophoric element for binding to the colchicine site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1][2] The propionic acid side chain, or its synthetic equivalents, provides a versatile handle for chemical modification, allowing for the generation of extensive libraries of derivatives with fine-tuned pharmacological properties.
Synthetic Pathways to Novel Derivatives
The synthesis of derivatives based on the 3-(3,4,5-trimethoxyphenyl) scaffold can be approached from several strategic starting points. The choice of starting material often dictates the types of derivatives that can be readily accessed.
Synthesis of the Core Acid
One common route to the parent compound, β-(3,4,5-Trimethoxyphenyl)-propionic acid, involves a three-step sequence starting from 3,4,5-trimethoxybenzoic acid. This involves conversion to the acid chloride, followed by a reaction to form 3,4,5-trimethoxypropiophenone, and finally a Willgerodt-Kindler reaction to yield the desired propionic acid.[3] While the overall yield of this specific pathway is modest (around 24-28%), its simplicity and the avoidance of intermediate purification or catalyst preparation make it an attractive option.[3]
Derivatives from 3,4,5-Trimethoxybenzaldehyde
A more versatile and widely used starting material is 3,4,5-trimethoxybenzaldehyde. Its aldehyde functionality allows for a variety of classical C-C bond-forming reactions.
The Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with various ketones is a cornerstone for synthesizing chalcones and diarylpentanoids.[4][5] These compounds serve as precursors to a wide array of heterocyclic derivatives and have shown significant antitumor activity.[4]
Exemplary Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [5]
Dissolve 4-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol.
Add a solution of potassium hydroxide (KOH) to the mixture.
Stir the reaction at room temperature until completion (monitored by TLC).
Pour the reaction mixture into ice water and acidify with dilute HCl.
Collect the resulting precipitate by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Rationale: The basic conditions (KOH) deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration reaction is often spontaneous or can be promoted by heat, leading to the thermodynamically stable α,β-unsaturated ketone (chalcone).
Heterocyclic Derivatives
The 3,4,5-trimethoxyphenyl scaffold has been incorporated into a vast number of heterocyclic systems to explore new chemical space and biological activities.
Thiazole derivatives can be synthesized by reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea.[2][6] This key intermediate can then be further functionalized, for example, by reaction with dichloro-pyrimidines to generate potent antiproliferative agents.[2][6] Similarly, selenophene derivatives have been synthesized and evaluated as tubulin inhibitors.[7]
Experimental Workflow: Synthesis of Thiazole-Pyrimidine Derivatives [2]
Caption: Mechanism of tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-(3,4,5-trimethoxyphenyl)propionic acid scaffold has yielded crucial insights into the structural requirements for bioactivity.
The Trimethoxy Ring: The 3,4,5-trimethoxyphenyl ring is consistently identified as a critical pharmacophore for tubulin binding and antiproliferative activity. [1]Its orientation and electronic properties are key for interaction with the colchicine binding site.
The Linker: The nature of the linker between the trimethoxy ring and other parts of the molecule significantly impacts potency. For example, in a series of chalcones and diarylpentanoids, the presence of a C5 bridge with a cyclic moiety was favorable for activity, while an acyclic C5 bridge led to a loss of activity.
[4]* Terminal Groups: The terminal group offers a major point for diversification and optimization of properties like potency, selectivity, and pharmacokinetics. In the case of dual EGFR/HDAC inhibitors, replacing a carboxylic acid with a hydroxamic acid group dramatically increased potency. [5]For thiazole-pyrimidine derivatives, the addition of substituted piperazine moieties resulted in the best antiproliferative activity.
[2][6]
Conclusion and Future Directions
The derivatives of 3-(3,4,5-trimethoxyphenyl)propionic acid represent a rich and versatile scaffold for drug discovery. The foundational importance of the 3,4,5-trimethoxyphenyl moiety, particularly in anticancer research, is well-established. Future research should focus on exploring novel heterocyclic systems, developing multi-targeted ligands to overcome drug resistance, and optimizing the pharmacokinetic properties of lead compounds to enhance their druggability. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
References
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society, 72(9), 4285–4286. [Link]
Zhang, Y., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Journal of Pharmacy and Pharmacology. [Link]
Soares, D. C., et al. (2011). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. Revista Brasileira de Farmacognosia, 21(3), 492-496. [Link]
Valente, S., et al. (2020). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 25(23), 5723. [Link]
Girelli, A., et al. (2021). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 223, 113636. [Link]
Soares, D. C., et al. (2011). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. SciELO. [Link]
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed. [Link]
Li, J., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401. [Link]
El-Damasy, A. F., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6965. [Link]
El-Sayed, N. N. E., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. RSC Advances, 11(35), 21490-21511. [Link]
An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
For: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP) is a molecule of significant interest owing to its core 3,4,5-trimethoxyphenyl moiety, a well-e...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP) is a molecule of significant interest owing to its core 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore in medicinal chemistry. While direct and extensive research on ETMPP is emerging, the vast body of literature on structurally related compounds provides a strong foundation for identifying its potential therapeutic targets. This guide synthesizes the current understanding of the biological activities associated with the 3,4,5-trimethoxyphenyl scaffold to propose and explore the most probable therapeutic avenues for ETMPP. We will delve into the mechanistic underpinnings of these potential targets, provide detailed experimental protocols for their validation, and present a scientifically-grounded framework for future research and drug development efforts.
Introduction: The Therapeutic Promise of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is a recurring structural motif in a plethora of biologically active molecules, both natural and synthetic. Its presence often confers potent pharmacological properties, most notably in the realms of oncology, inflammation, and neuroprotection. Compounds featuring this moiety have been shown to interact with a variety of cellular targets, leading to the modulation of critical signaling pathways. This guide will focus on the extrapolation of these known activities to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, providing a roadmap for its investigation as a potential therapeutic agent.
Primary Potential Therapeutic Target: Microtubule Dynamics in Oncology
A significant body of evidence points to the potent anticancer activity of compounds containing the 3,4,5-trimethoxybenzoyl and related 3,4,5-trimethoxyphenyl structures.[1][2][3] The primary mechanism underlying this cytotoxicity is the inhibition of tubulin polymerization.[1]
Mechanistic Rationale: Disruption of the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton. They play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. The 3,4,5-trimethoxyphenyl moiety is known to bind to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, including:
Cell Cycle Arrest: Disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers the mitotic checkpoint, leading to cell cycle arrest, predominantly in the G2/M phase.[1]
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
Several compounds with the 3,4,5-trimethoxyphenyl scaffold have demonstrated anti-inflammatory properties.[4] This suggests that ETMPP may also modulate key inflammatory signaling pathways.
Mechanistic Rationale: Inhibition of Pro-inflammatory Mediators
Inflammation is a complex biological response involving the activation of immune cells and the production of various inflammatory mediators. Key players in this process include:
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes.
Pro-inflammatory Cytokines: Molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) that propagate the inflammatory response.[5]
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Enzymes that produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.[5]
It is plausible that ETMPP could exert anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent expression of these pro-inflammatory molecules.
Experimental Validation Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This cell-based assay is a widely accepted model for studying inflammatory responses.
Objective: To assess the effect of ETMPP on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Materials:
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Lipopolysaccharide (LPS) from E. coli
ETMPP dissolved in DMSO
Dexamethasone (positive control for anti-inflammatory activity)
Griess Reagent for NO measurement
ELISA kits for TNF-α and IL-6
Cell lysis buffer and reagents for Western blotting (antibodies against iNOS, COX-2, and β-actin)
Methodology:
Cell Culture and Treatment:
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of ETMPP or dexamethasone for 1 hour.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
Measurement of Nitric Oxide (NO) Production:
Collect the cell culture supernatant.
Determine the concentration of nitrite (a stable metabolite of NO) using the Griess Reagent according to the manufacturer's instructions.
Measurement of Pro-inflammatory Cytokines:
Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.
Analysis of iNOS and COX-2 Expression by Western Blot:
Lyse the cells and collect the protein extracts.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by the appropriate HRP-conjugated secondary antibodies.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis:
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by ETMPP compared to the LPS-only treated group.
Quantify the protein expression levels of iNOS and COX-2 relative to β-actin.
Visualizing the Proposed Pathway
Caption: Potential anti-inflammatory mechanism of ETMPP via NF-κB inhibition.
Natural compounds possessing antioxidant and anti-inflammatory properties are being increasingly investigated for their neuroprotective potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7][8][9] The structural similarities of ETMPP to other neuroprotective phenolic compounds suggest its potential in this therapeutic area.
Mechanistic Rationale: Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases are often characterized by:
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. This leads to damage to neurons.[6]
Neuroinflammation: Chronic inflammation in the central nervous system, mediated by activated microglia and astrocytes, which contributes to neuronal damage.[6]
ETMPP, by virtue of its potential antioxidant and anti-inflammatory properties, may protect neurons from degeneration by scavenging ROS and suppressing inflammatory responses in the brain.
Experimental Validation Protocol: In Vitro Model of Neurotoxicity
An established in vitro model using a neurotoxin can be employed to assess the neuroprotective effects of ETMPP.
Objective: To evaluate the protective effect of ETMPP against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a common model for Parkinson's disease research.[6]
Materials:
SH-SY5Y human neuroblastoma cell line
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP
ETMPP dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay
Reagents for measuring intracellular ROS (e.g., DCFH-DA)
Reagents for assessing mitochondrial membrane potential (e.g., JC-1)
Methodology:
Cell Culture and Treatment:
Seed SH-SY5Y cells in 96-well plates for viability assays and larger plates for other assays.
Pre-treat the cells with different concentrations of ETMPP for 1-2 hours.
Induce neurotoxicity by adding MPP+ (e.g., 1 mM) and co-incubating with ETMPP for 24 hours.
Assessment of Cell Viability:
Add MTT solution to the cells and incubate for 4 hours.
Solubilize the formazan crystals with DMSO or a solubilization buffer.
Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.
Measurement of Intracellular ROS:
Load the cells with DCFH-DA, which fluoresces upon oxidation by ROS.
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Evaluation of Mitochondrial Membrane Potential:
Stain the cells with JC-1. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers that fluoresce green.
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial dysfunction.
Data Analysis:
Calculate the percentage of cell viability in ETMPP-treated groups relative to the MPP+-only treated group.
Quantify the reduction in ROS levels and the preservation of mitochondrial membrane potential by ETMPP.
Data Presentation: Summary of Potential ETMPP Activities
The structural motif of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate strongly suggests its potential as a multi-target therapeutic agent. The most promising avenues for investigation lie in its anti-cancer properties through the disruption of microtubule dynamics, its anti-inflammatory effects via the modulation of the NF-κB pathway, and its neuroprotective capacity by mitigating oxidative stress and neuroinflammation. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses. Future research should focus on these in vitro studies, followed by in vivo validation in appropriate animal models of cancer, inflammation, and neurodegenerative diseases. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of ETMPP, will be crucial for optimizing its potency and selectivity for the identified targets.
References
Benchchem. (n.d.). Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities.
MDPI. (2022). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model.
PMC - NIH. (n.d.). Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages.
PMC - PubMed Central. (n.d.). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways.
PubMed Central. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents.
MDPI. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
Taylor & Francis. (n.d.). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents.
MDPI. (n.d.). Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation.
PubMed Central. (n.d.). Erythropoietin as a Neuroprotective Molecule: An Overview of Its Therapeutic Potential in Neurodegenerative Diseases.
A Technical Guide to the Preclinical Pharmacokinetic-Characterization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Abstract This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) characterization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a compound with a trimethoxyphenyl moiety suggestin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) characterization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a compound with a trimethoxyphenyl moiety suggesting potential biological activity.[1] Given the absence of extensive public data on its PK profile, this document serves as a roadmap for researchers and drug development professionals. It details a logical, phased approach, beginning with fundamental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and culminating in a definitive in vivo rodent study.[2] The causality behind each experimental choice is explained, and detailed, self-validating protocols are provided for key assays, including Caco-2 permeability, plasma protein binding, and metabolic stability. The overarching goal is to generate a robust PK data package to inform decisions on the compound's potential for further development.
Introduction and Rationale
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate belongs to the broad class of trimethoxyphenyl-containing compounds, which are scaffolds for various biologically active molecules.[3] The 3,4,5-trimethoxyphenyl group is notably present in mescaline, a well-studied psychedelic phenethylamine.[4] While the specific therapeutic potential of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is yet to be fully elucidated, its structural features warrant a thorough investigation of how the body handles it. Understanding a compound's ADME properties is critical in early drug discovery to identify potential liabilities, such as poor absorption or rapid metabolism, that could halt development.[2][5]
This guide proposes a systematic evaluation framework. By front-loading in vitro assays, we can efficiently screen for key PK attributes and generate hypotheses about in vivo behavior with minimal resource expenditure.[6] This tiered approach ensures that subsequent, more complex animal studies are well-designed and justified.[7][8]
Molecular Structure and Physicochemical Properties
The structure features an ethyl ester, which is a potential site for hydrolysis by esterase enzymes, and three methoxy groups on the phenyl ring, which are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[10][11] These features are primary points of interest for metabolic investigation.
Strategic Workflow for PK Characterization
The proposed workflow is designed to build a comprehensive pharmacokinetic profile by integrating data from in vitro and in vivo studies. This staged approach allows for early identification of potential development hurdles and informs the design of subsequent, more definitive experiments.
Caption: High-level workflow for pharmacokinetic characterization.
Part 1: In Vitro ADME Profiling
In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, providing crucial data on a compound's intrinsic properties.[12]
Absorption: Intestinal Permeability
Causality: To be orally active, a drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a reliable prediction of a compound's passive diffusion and active transport characteristics.[13][14][15]
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers meeting a predefined TEER threshold (e.g., ≥200 Ω·cm²) are used.[16]
Assay Execution:
The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure transport into the basolateral (B) chamber (A→B transport).[13]
Concurrently, in separate wells, the compound is added to the basolateral (B) side to measure transport into the apical (A) chamber (B→A transport).[17]
The plates are incubated at 37°C for a set period (e.g., 2 hours).[13]
Quantification: Samples are taken from the receiver chambers at the end of the incubation period. The concentration of the compound is quantified using a validated LC-MS/MS method.[15]
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined:
ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[17]
Distribution: Plasma Protein Binding (PPB)
Causality: Only the unbound fraction of a drug in the plasma is free to distribute into tissues and interact with its pharmacological target.[18][19] High plasma protein binding can limit a drug's efficacy and affect its clearance. Equilibrium dialysis is the gold standard method for accurately determining the percentage of a compound bound to plasma proteins.[18]
Device Preparation: A rapid equilibrium dialysis (RED) plate is used, which contains individual wells separated by a semipermeable dialysis membrane (e.g., 12-14 kDa MWCO).[18]
Assay Setup:
The test compound is spiked into plasma (from relevant species, e.g., human, rat) at a clinically relevant concentration (e.g., 1 µM).[18]
A volume of this plasma is added to one chamber (the donor chamber) of the RED device.
An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[20]
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-8 hours) to reach equilibrium.[20][21] The time to reach equilibrium should be determined experimentally.[21]
Quantification: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.
Data Analysis: The percentage of protein binding is calculated using the concentrations measured in the plasma (Cₚ) and buffer (Cₑ) chambers at equilibrium.
Metabolism: Metabolic Stability
Causality: The liver is the primary site of drug metabolism, which significantly influences a drug's half-life and oral bioavailability.[22] An in vitro metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to metabolism by key Phase I enzymes, particularly cytochrome P450s (CYPs).[23][24] This allows for the calculation of intrinsic clearance (CLᵢₙₜ), a key parameter for predicting in vivo hepatic clearance.
Reaction Mixture Preparation: A master mix is prepared containing liver microsomes (e.g., pooled human or rat) and phosphate buffer (pH 7.4) in a 96-well plate.[23]
Initiation of Reaction: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[22]
Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22] This step also precipitates the microsomal proteins.
Sample Processing & Analysis: The samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot provides the elimination rate constant (k). This is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
Part 2: In Vivo Pharmacokinetic Study
Causality: While in vitro assays provide crucial initial data, an in vivo study is essential to understand how these individual ADME processes integrate within a complete biological system.[25] A rodent PK study following both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including clearance, volume of distribution, elimination half-life, and absolute oral bioavailability.[26]
Proposed Study Design: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
Groups:
Intravenous (IV) Bolus: 1 mg/kg dose administered via the tail vein. This route ensures 100% bioavailability and is used to determine systemic clearance and volume of distribution.
Oral Gavage (PO): 10 mg/kg dose administered as a solution or suspension. This route is used to assess oral absorption and determine oral bioavailability.
Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from a cannulated vessel at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
Sample Processing: Blood is processed to plasma and stored at -80°C until analysis.
Bioanalytical Method Validation
Causality: Accurate quantification of the drug in plasma is critical for reliable PK data. A robust LC-MS/MS method must be developed and validated according to regulatory guidelines (e.g., FDA or ICH M10) before analyzing study samples.[27][28][29][30][31] Validation ensures the method is selective, accurate, precise, and reproducible over the expected concentration range.[29]
Part 3: Data Analysis and Interpretation
Non-Compartmental Analysis (NCA)
Causality: NCA is a standard, model-independent method used to derive key PK parameters directly from the observed plasma concentration-time data.[32][33][34][35] It makes minimal assumptions about the drug's distribution and elimination processes.[34]
Caption: Proposed primary metabolic pathways for the test compound.
Data Presentation and Key Parameters
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of In Vitro ADME Results (Hypothetical Data)
Parameter
Assay
Result
Classification
Permeability
Caco-2
Pₐₚₚ (A→B): 15.0 x 10⁻⁶ cm/s
High
Efflux Ratio: 1.2
Not an efflux substrate
Distribution
Equilibrium Dialysis (Rat Plasma)
% Plasma Protein Bound: 85%
Moderately Bound
Metabolism
Rat Liver Microsomes
In Vitro t½: 25 min
Moderate Clearance
CLᵢₙₜ: 55 µL/min/mg
Table 2: Key Pharmacokinetic Parameters from Rat Study (Hypothetical Data)
Parameter
Unit
IV (1 mg/kg)
PO (10 mg/kg)
Cₘₐₓ
ng/mL
1250
850
Tₘₐₓ
h
0.08
1.0
AUC₀₋ᵢₙf
ng·h/mL
2100
9450
t½
h
2.5
2.7
CL
mL/min/kg
7.9
-
Vdₛₛ
L/kg
1.5
-
F (%)
%
-
45
Cₘₐₓ: Maximum plasma concentration.
Tₘₐₓ: Time to reach maximum plasma concentration.
AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity.
t½: Elimination half-life.
CL: Systemic clearance.
Vdₛₛ: Volume of distribution at steady state.
F (%): Absolute oral bioavailability.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the initial pharmacokinetic evaluation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. The data generated from these proposed studies will create a comprehensive PK profile, enabling an informed assessment of the compound's drug-like properties. Should the results prove favorable (e.g., acceptable oral bioavailability and a moderate half-life), further studies, including metabolite identification, cross-species PK scaling, and initial safety pharmacology, would be warranted to support its continued development.
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Ethyl 3-(3,4,5-trimethoxyphenyl)propionate safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety and Toxicity Profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of any safety assessment. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an ester derivative of 3-(3,4,5-trimethoxyphenyl)propionic acid.
Direct hazard classifications for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are not available. To form a preliminary risk hypothesis, we must analyze data from structurally similar molecules. The most relevant analogue with available safety data is its carboxylic acid precursor, β-(3,4,5-Trimethoxyphenyl)propionic Acid . It is critical to note that the toxicological properties of an ester can differ from its parent acid; however, this serves as the best available starting point for hazard identification.
Compound
GHS Hazard Statements
Interpretation & Relevance
Source
β-(3,4,5-Trimethoxyphenyl)propionic Acid
H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH320: Causes eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
These statements suggest moderate acute toxicity via multiple exposure routes and significant irritant properties for the parent acid. This raises a flag for careful handling and necessitates evaluation of these endpoints for the ethyl ester derivative.
Causes skin irritationCauses serious eye irritationMay cause respiratory irritation
Data on this related ester, which differs by one methoxy and one hydroxyl group, corroborates the potential for irritant effects. Mutagenicity, carcinogenicity, and reproductive toxicity were not classified.
A key takeaway from a Safety Data Sheet for the parent acid is the statement: "To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated."[3] This underscores the necessity of the empirical testing strategy outlined below.
Proposed Tiered Toxicological Evaluation Strategy
In the absence of existing data, a structured, tiered approach is mandated to efficiently and ethically characterize the safety profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This strategy progresses from computational and cellular models to more complex biological systems only when justified by the preceding data.
Caption: A proposed tiered workflow for the safety and toxicity evaluation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Phase 1: In Vitro & In Silico Assessment
The foundational phase aims to identify intrinsic hazards at the molecular and cellular level without the use of animal models.
Causality & Rationale: This phase is a cost-effective and ethical screen for "show-stopper" liabilities. A positive finding for genotoxicity, for instance, can terminate or significantly alter a compound's development path. Computational models provide a preliminary risk profile that guides the design of subsequent, more resource-intensive in vitro assays.
Experimental Protocols:
In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK, Toxtree) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and irritation based on the molecule's structural fragments.
Bacterial Reverse Mutation (Ames) Test (OECD 471):
Objective: To detect gene mutations.
Method: Expose multiple strains of Salmonella typhimurium and Escherichia coli to the test compound, with and without metabolic activation (S9 fraction).
Endpoint: A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
In Vitro Chromosomal Aberration Test (OECD 473):
Objective: To detect chromosomal damage.
Method: Treat mammalian cells (e.g., human peripheral blood lymphocytes) with the test compound. Arrest cells in metaphase and analyze for chromosomal abnormalities.
Endpoint: A significant increase in cells with structural or numerical chromosomal aberrations indicates clastogenic or aneugenic potential. Studies on a structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, showed it was cytotoxic and induced DNA damage and clastogenicity in human lymphocytes, suggesting this endpoint is particularly relevant for the trimethoxyphenyl moiety.[5]
Phase 2: Acute Toxicity Assessment
Should the compound prove non-genotoxic in vitro, the next logical step is to assess its effects after a single high-dose exposure. This provides critical data for classification, labeling, and dose selection for further studies.
Causality & Rationale: Acute studies determine the intrinsic toxicity of a substance and inform on potential target organs. The Acute Toxic Class Method (OECD 423) is chosen as it minimizes animal usage while still providing sufficient information for hazard classification.
Experimental Protocol (OECD 423):
Animal Model: Typically female rats.
Procedure: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next. Dosing is typically done via the intended clinical route (e.g., oral gavage).
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
Endpoint: Gross necropsy is performed on all animals. The results allow for the estimation of an LD50 range and inform hazard labeling.
The Role of Structural Read-Across
While empirical data for the target molecule is paramount, a scientifically sound discussion of analogues can help anticipate potential biological activity. The 3,4,5-trimethoxyphenyl moiety is present in numerous compounds with demonstrated bioactivity.
Cytotoxic and Anti-inflammatory Potential: Studies have shown that compounds containing the 3,4,5-trimethoxyphenyl group can exhibit cytotoxic activity against cancer cell lines and possess anti-inflammatory properties.[6][7] This suggests that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is unlikely to be biologically inert. Its systemic effects, therefore, cannot be dismissed without empirical data.
Caption: Conceptual logic for using read-across data from analogues to form a preliminary safety hypothesis for the target compound.
Summary and Path Forward
The current safety and toxicity profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is undefined due to a lack of specific studies. Preliminary hazard assessment based on its parent acid suggests a potential for irritation and moderate acute toxicity. Furthermore, the core trimethoxyphenyl moiety is associated with significant biological activity in other molecular contexts.
Therefore, it is imperative that the compound not be considered benign without empirical evidence. The tiered evaluation strategy proposed in this guide provides a robust, logical, and ethical pathway to thoroughly characterize its toxicological profile. Execution of the in vitro and acute toxicity studies outlined in Phase 1 and 2 represents the mandatory next step for any research or development program involving this compound.
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The Trimethoxyphenyl (TMP) Pharmacophore: From Ancient Alkaloids to Targeted Therapeutics
Executive Summary: The "Privileged" Methoxy Motif In medicinal chemistry, few structural motifs claim the title of a "privileged structure"—a scaffold capable of binding to diverse biological targets with high affinity....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Methoxy Motif
In medicinal chemistry, few structural motifs claim the title of a "privileged structure"—a scaffold capable of binding to diverse biological targets with high affinity. The 3,4,5-trimethoxyphenyl (TMP) moiety is one such aristocrat of the molecular world.
From the hallucinogenic depths of the peyote cactus to the sterile cleanrooms of modern oncology, the TMP group has served as a molecular anchor. Its electron-rich aromatic ring and steric bulk allow it to act as a "molecular velcro," locking into hydrophobic pockets of enzymes and structural proteins. This guide deconstructs the TMP pharmacophore, tracing its evolution from Mescaline (5-HT2A agonist) to Podophyllotoxin (tubulin inhibitor), and its radical mechanistic pivot to Etoposide (Topoisomerase II poison) and Trimethoprim (DHFR inhibitor).
Historical Genesis: The Psychoactive Dawn
The scientific history of the TMP moiety begins not with a cure, but with a vision.
Heffter and the Isolation of Mescaline (1897)
While indigenous use of Lophophora williamsii (Peyote) dates back millennia, the chemical isolation of its active principle was a triumph of 19th-century self-experimentation.[1][2] German pharmacologist Arthur Heffter fractionated the cactus alkaloids and bioassayed them on himself.[2] In 1897, he identified the "alkaloid fraction" responsible for the visual hallucinations, naming it Mescaline (3,4,5-trimethoxyphenethylamine) [1].[3][1]
Significance: This was the first isolation of a psychedelic compound and established the TMP group as a bioactive entity capable of crossing the blood-brain barrier and interacting with serotonergic receptors (specifically 5-HT2A).
The Cytotoxic Pivot: Tubulin vs. Topoisomerase
The most compelling chapter in the TMP saga is the divergence of Podophyllotoxin . This section details how a single pharmacophore was engineered to switch its fundamental mechanism of action—a rarity in drug development.
Podophyllotoxin: The Mitotic Poison
Isolated from the Mayapple (Podophyllum peltatum), Podophyllotoxin is a potent antimitotic agent.[4]
Mechanism: It binds to the colchicine-binding site on
Limitation: profound gastrointestinal toxicity and lack of specific neoplastic selectivity.
The Etoposide Switch (1960s-1980s)
Researchers at Sandoz (now Novartis) sought to reduce Podophyllotoxin's toxicity. Through semi-synthetic modification, they created Etoposide and Teniposide .[3]
The Modification: Epimerization at C-4 and the addition of a bulky glycosidic moiety.
The Mechanistic Leap: These changes abolished tubulin binding. Instead, the molecule gained the ability to stabilize the covalent DNA-Topoisomerase II complex (the "cleavable complex").
Outcome: The drug became a DNA-damaging agent rather than a spindle poison, a pivot that led to its FDA approval in 1983 for testicular and small-cell lung cancers [3].
Visualization: The TMP Mechanistic Divergence
The following diagram illustrates how the TMP scaffold serves as the root for three distinct biological mechanisms.
Figure 1: The divergent pharmacological pathways of the TMP pharmacophore.[3] Note the critical loss of tubulin affinity in Etoposide.
Rational Design: The Antimetabolite Era
While Podophyllotoxin was a gift of nature, Trimethoprim was a triumph of intellect.
Innovator: George Hitchings (Nobel Laureate, 1988).[3]
Concept: Hitchings hypothesized that bacterial and human Dihydrofolate Reductase (DHFR) enzymes were sufficiently different to allow selective inhibition.
The TMP Fit: The 3,4,5-trimethoxybenzyl group of Trimethoprim fits into the hydrophobic pocket of bacterial DHFR, forming critical contacts that exclude the natural substrate, dihydrofolate. This was "rational drug design" before the term was fashionable [4].
Structural Biology & SAR: Why 3,4,5?
Why is the specific 3,4,5-substitution pattern so critical?
Conformational Restriction: The methoxy groups, particularly at the 3 and 5 positions, create steric hindrance that forces the phenyl ring into a specific torsion angle relative to the rest of the molecule (a "pseudo-biaryl" twist). This pre-organizes the molecule for binding.
Hydrophobic Filling: In the colchicine binding site of tubulin, the TMP moiety occupies a specific hydrophobic sub-pocket (Zone 2). The methoxy oxygens can also participate in weak hydrogen bonding or electrostatic interactions with backbone carbonyls (e.g., Cys241 in
Metabolic Stability: The methoxy groups block metabolic oxidation at the ring positions, though O-demethylation remains a clearance pathway.[3]
Experimental Protocol: Isolation of Podophyllotoxin
Note: This protocol synthesizes historical methodology with modern safety standards.[3] It describes the extraction of a cytotoxic lignan; appropriate PPE (gloves, fume hood) is mandatory.
Objective: Isolation of Podophyllotoxin-enriched resin ("Podophyllin") from Podophyllum rhizomes, followed by purification.[3]
Phase 1: Extraction (The "Podophyllin" Precipitate)
Maceration: Dry Podophyllum peltatum rhizomes (100 g) are ground to a fine powder (Mesh 40).
Solvation: Suspend powder in Ethanol (95%) (500 mL) and reflux for 3 hours.
Filtration: Filter the hot mixture through Celite to remove cellulosic debris.
Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to a syrupy consistency (~50 mL).
Precipitation: Slowly pour the ethanolic syrup into ice-cold acidified water (500 mL, 1% HCl). The resinous "Podophyllin" will precipitate.
Collection: Centrifuge or filter to collect the dark brown precipitate.[3] Dry in a vacuum desiccator.[3]
Phase 2: Purification (Chromatographic Isolation)
Dissolution: Dissolve the dried Podophyllin (5 g) in minimal Chloroform .
Stationary Phase: Prepare a silica gel column (230-400 mesh).
TLC Monitoring: Spot fractions on Silica TLC plates; develop in CHCl3:MeOH (95:5). Podophyllotoxin appears as a dark spot under UV (254 nm) or turns purple upon spraying with Sulfuric acid/Vanillin reagent and heating.[3]
Crystallization: Pool pure fractions and recrystallize from Benzene/Ethanol (Caution: Benzene is carcinogenic; Toluene is a safer modern substitute).[3]
Modern Applications: The Vascular Disruptors
The legacy continues with Combretastatin A4 (CA4) , isolated from the African bush willow.
Structure: A cis-stilbene linking a TMP ring to a phenolic ring.[3]
Action: Unlike Taxol (which stabilizes microtubules), CA4 depolymerizes them.[3] Crucially, it selectively targets the immature endothelial cells of tumor vasculature, causing rapid vascular collapse and tumor necrosis [6].
Visualization: SAR Decision Tree
Figure 2: SAR decision tree showing how the linker determines the biological target of the TMP moiety.
References
Heffter, A. (1897).[3] Ueber Pellote. Naunyn-Schmiedeberg's Archives of Pharmacology.[7] Link (Historical Record)
Hartwell, J. L., & Schrecker, A. W. (1951).[3] Components of Podophyllin.[8][9][10] V. The Constitution of Podophyllotoxin. Journal of the American Chemical Society. Link
Hande, K. R. (1998).[3][8] Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer. Link
Roth, B., et al. (1962).[3][11] The Structure-Activity Relationships of Some 2,4-Diaminopyrimidines as Antagonists of Dihydrofolate Reductase. Journal of Medicinal Chemistry. Link
Lu, Y., et al. (2012).[3] Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical trials. Current Medicinal Chemistry. Link
Pettit, G. R., et al. (1989).[3] Antineoplastic agents.[3][10][12][13] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4. Journal of the American Chemical Society. Link
Application Note: A Validated Two-Step Protocol for the Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction and Significance The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore, integral to the structure of numerous biologically active compounds. Its presence is a hallmark of potent tubulin polym...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Significance
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore, integral to the structure of numerous biologically active compounds. Its presence is a hallmark of potent tubulin polymerization inhibitors, most notably Combretastatin A4, which was originally isolated from the African willow tree, Combretum caffrum.[1] The TMP ring is essential for the cytotoxic activity in this class of compounds, which function by disrupting microtubule formation and arresting the cell cycle.[1] Consequently, synthetic intermediates bearing the TMP group are of significant value in medicinal chemistry and drug discovery programs, particularly in the development of novel anticancer agents.[2]
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a key synthetic building block. It provides a stable, derivatizable scaffold containing the essential TMP pharmacophore, making it an ideal starting point for the synthesis of more complex drug candidates. This application note presents a detailed, reliable, and efficient two-step experimental protocol for its synthesis, commencing from the commercially available (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid. The described workflow involves a selective catalytic hydrogenation followed by a classic Fischer esterification, providing a high-purity product suitable for downstream applications in drug development and chemical biology.
Overall Synthetic Workflow
The synthesis is achieved via a two-step process. First, the α,β-unsaturated double bond of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid is selectively reduced through catalytic hydrogenation to yield 3-(3,4,5-trimethoxyphenyl)propionic acid. This intermediate is then subjected to an acid-catalyzed esterification with ethanol to produce the target compound, Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Application Notes and Protocols for In Vivo Studies with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction: Unveiling the Therapeutic Potential of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a synthetic organic compound characterized by a core 3,4,5-trimethoxyphenyl mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a synthetic organic compound characterized by a core 3,4,5-trimethoxyphenyl moiety. This structural feature is prevalent in a variety of naturally occurring and synthetic molecules known to exhibit a broad spectrum of biological activities. Notably, compounds bearing the 3,4,5-trimethoxyphenyl group have demonstrated potent anti-inflammatory and anti-cancer properties. The ethyl propionate side chain of the target molecule suggests its potential as a prodrug, which may be hydrolyzed in vivo to the corresponding carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propionic acid. This bioconversion could enhance oral bioavailability and modulate the pharmacokinetic profile of the active compound.
Given the nascent stage of research on Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, establishing a safe and efficacious dosage for in vivo studies is a critical first step for researchers in pharmacology and drug development. This comprehensive guide provides a scientifically-grounded framework for determining an appropriate dosage range, along with detailed protocols for formulation, administration, and initial toxicity and efficacy assessments.
Postulated Mechanism of Action: Targeting Inflammatory Pathways
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore known to interact with various biological targets. While the precise mechanism of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is yet to be fully elucidated, it is hypothesized to exert its effects through the modulation of key inflammatory pathways. A plausible mechanism involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the synthesis of prostaglandins and leukotrienes, respectively. By attenuating the production of these inflammatory mediators, the compound can potentially alleviate inflammation.
Caption: Putative anti-inflammatory mechanism of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Recommended Starting Dosage Range for In Vivo Studies
In the absence of direct in vivo data for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a rational starting dosage range can be extrapolated from studies on structurally related compounds. A key reference is a study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which shares the active 3,4,5-trimethoxyphenyl moiety. In a sarcoma 180 murine tumor model, PHT demonstrated significant antitumor activity at doses of 20 and 40 mg/kg, administered intraperitoneally, without causing substantial toxicity[1].
Based on this, a conservative starting point for dose-range finding studies of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in mice is proposed.
Parameter
Recommendation
Justification
Starting Dose Range
10 - 50 mg/kg
Based on effective doses of structurally similar compounds with in vivo activity[1].
Animal Model
Mice (e.g., BALB/c or C57BL/6)
Commonly used in initial toxicity and efficacy studies.
Route of Administration
Oral (gavage) or Intraperitoneal (IP)
Oral route is preferred for assessing potential clinical utility. IP injection can be used for initial proof-of-concept to bypass first-pass metabolism.
Frequency
Once daily
A common starting frequency for dose-range finding studies.
Experimental Protocols
Protocol 1: Formulation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate for In Vivo Administration
Due to the anticipated hydrophobic nature of an ethyl ester, appropriate vehicle selection is critical for ensuring consistent and accurate dosing.
Materials:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Vehicle options:
Corn oil
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
10% DMSO, 40% PEG 400, 50% sterile water
Glass vials
Magnetic stirrer and stir bars
Sonicator (optional)
Procedure:
Vehicle Selection:
For oral administration, corn oil is a suitable initial choice for hydrophobic compounds[2].
For both oral and IP administration, a suspension in 0.5% CMC can be prepared.
A solution using a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water) can also be considered, particularly for achieving higher concentrations. However, potential vehicle-induced toxicity should be evaluated.
Preparation of Formulation:
Corn Oil: Weigh the required amount of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and add it to the appropriate volume of corn oil. Mix thoroughly using a magnetic stirrer until a homogenous solution or fine suspension is achieved. Gentle warming may aid dissolution, but stability at that temperature should be confirmed.
CMC Suspension: Weigh the compound and triturate it with a small amount of the 0.5% CMC solution to form a paste. Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension.
Co-solvent Solution: Dissolve the compound in DMSO first. Then, add the PEG 400 and mix well. Finally, add the sterile water dropwise while vortexing to prevent precipitation.
Homogeneity and Stability:
Visually inspect the formulation for homogeneity before each use.
If a suspension is prepared, ensure it is well-mixed immediately before administration to guarantee uniform dosing.
For longer-term studies, the stability of the formulation at the storage temperature should be assessed.
Protocol 2: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol is designed to establish the MTD of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in mice, following principles outlined in OECD guidelines for acute toxicity testing[3].
Experimental Design:
Animals: Female mice (e.g., BALB/c, 8-12 weeks old). Females are often used in initial toxicity studies as they can be more sensitive.
Group Size: 3-5 mice per group.
Dose Levels: Start with a minimum of three dose levels, for example, 10, 30, and 100 mg/kg. A vehicle control group is mandatory.
Administration: Single dose via the chosen route (oral gavage or IP injection).
Caption: Workflow for a dose-range finding and MTD study.
Procedure:
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
Fasting: Fast the animals for 3-4 hours before oral dosing (with access to water).
Dose Administration: Administer the prepared formulation. The volume should be based on the animal's body weight (typically 5-10 mL/kg for mice).
Post-Dosing Monitoring:
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours[3].
Record clinical signs of toxicity daily, such as changes in posture, activity, breathing, and any signs of convulsions or lethargy.
Measure body weight just before dosing and daily thereafter for 14 days.
Record any instances of mortality.
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 10% loss of body weight).
Protocol 3: Preliminary In Vivo Anti-Inflammatory Efficacy Study (Carrageenan-Induced Paw Edema Model)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Experimental Design:
Animals: Male or female rats or mice.
Group Size: 5-8 animals per group.
Groups:
Vehicle Control
Positive Control (e.g., Indomethacin at 10 mg/kg)
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (e.g., 10, 20, and 40 mg/kg, based on MTD results)
Administration: Oral gavage or IP injection, 1 hour before carrageenan injection.
Procedure:
Baseline Measurement: Measure the paw volume of each animal using a plethysmometer.
Compound Administration: Administer the vehicle, positive control, or test compound.
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis:
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Percentage Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
The provided application notes offer a foundational approach for initiating in vivo studies with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. The recommended starting dosage range of 10-50 mg/kg in mice is a scientifically justified starting point derived from in vivo data of a structurally analogous compound. Researchers should meticulously follow the outlined protocols for formulation and dose-range finding to establish a safe and effective dose for their specific experimental model. The prodrug nature of this ethyl ester, likely leading to in vivo hydrolysis to the active carboxylic acid, is an important consideration for interpreting pharmacokinetic and pharmacodynamic data. Future studies should aim to confirm the in vivo bioconversion of the ethyl ester and further elucidate its mechanism of action in relevant disease models.
References
Pessoa, C., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 66(5), 979-987. Available from: [Link]
OECD. (2001). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. Available from: [Link]
Goyal, R., et al. (2019). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 63(6), e00159-19. Available from: [Link]
Application Note: Analytical Strategies for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Abstract & Scope This guide details the analytical characterization and quantification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS: 70311-20-5), a critical intermediate in the synthesis of tubulin-targeting antica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide details the analytical characterization and quantification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS: 70311-20-5), a critical intermediate in the synthesis of tubulin-targeting anticancer agents and heterocyclic hybrids (e.g., triazole/imidazole derivatives). Due to its structural similarity to naturally occurring phenylpropanoids and its role as a lipophilic precursor, precise monitoring of this ester is required to ensure reaction completeness and purity profiling.
We present two orthogonal methodologies:
Reverse-Phase HPLC-UV/DAD: For routine purity analysis and reaction monitoring.
GC-MS: For trace impurity profiling and mass confirmation.
Physicochemical Profile
Understanding the analyte's properties is the foundation of method design.
Property
Value
Analytical Implication
CAS Number
70311-20-5
Unique Identifier
Molecular Weight
268.31 g/mol
Amenable to single-quad MS (LC or GC)
Formula
C₁₄H₂₀O₅
Neutral, oxygen-rich ester
LogP
~2.35
Moderately lipophilic; ideal for C18 retention
Boiling Point
~351°C
Requires high-temp GC program (>250°C)
Chromophore
3,4,5-Trimethoxybenzene
Strong UV absorption at 210 nm (E2 band) and ~270-280 nm (B band)
Primary Application: Purity assay, reaction monitoring, and stability testing.
Rationale (Expertise & Experience)
While mixed-mode columns (e.g., SIELC Newcrom R1) have been suggested for this compound to handle potential amine-containing synthetic precursors [1], a standard C18 stationary phase is recommended for general quality control. The analyte is a neutral ester with a LogP of 2.35, ensuring sufficient retention and peak focusing on C18 without complex ion-exchange mechanisms. Acidified mobile phases are employed not to protonate the analyte (which is neutral), but to suppress the ionization of residual silanols on the column and any potential acidic hydrolysis byproducts (free acid impurities).
Chromatographic Conditions[2][3]
Parameter
Specification
Column
Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for non-MS work)
Goal: Elute polar acid impurities early, retain the ester, and wash lipophilic dimers.
Time (min)
% Mobile Phase B
Description
0.0
20%
Initial equilibration
2.0
20%
Isocratic hold for polar impurity separation
12.0
90%
Linear ramp to elute main analyte (~8-9 min)
15.0
90%
Column wash
15.1
20%
Return to initial
20.0
20%
Re-equilibration
System Suitability Criteria (Self-Validating)
Retention Time (RT): ~8.5 ± 0.5 min.
Tailing Factor (Tf): 0.9 < Tf < 1.2 (Strict control ensures no secondary interactions).
Resolution (Rs): > 2.0 between the Ethyl ester and its hydrolysis product (Acid form).
Method B: Gas Chromatography (GC-MS)
Primary Application: Identification of volatile side-products and residual solvents.
Rationale
The ethyl ester functionality makes this molecule sufficiently volatile for GC without derivatization. GC-MS provides a "fingerprint" confirmation that HPLC-UV cannot, particularly for distinguishing between structural isomers of the trimethoxy substitution pattern.
Instrument Parameters[2]
Parameter
Specification
Inlet
Split/Splitless (Split ratio 20:1), 260°C
Column
DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Transfer Line
280°C
Ion Source
EI (70 eV), 230°C
Scan Range
40 - 450 m/z
Temperature Program
Initial: 80°C (Hold 1 min) - Elutes solvents.
Ramp: 20°C/min to 280°C.
Hold: 5 min at 280°C.
Total Run Time: ~16 mins.
Experimental Protocols
Sample Preparation Workflow
The following diagram outlines the decision logic for sample preparation based on the source material (Synthesis Reaction Mixture vs. Raw Material).
Caption: Workflow for preparing samples from raw solids or reaction slurries for HPLC analysis.
Standard Preparation[2]
Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of reference standard in 10.0 mL Acetonitrile. Sonicate for 5 mins to ensure complete dissolution.
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase (Initial composition: 80% Water / 20% MeCN).
Note: Diluting with the initial mobile phase composition prevents "solvent shock" and peak distortion during injection.
Validation & Troubleshooting
Linearity & Range
Construct a 5-point calibration curve from 10 µg/mL to 200 µg/mL.
Acceptance Criteria: R² > 0.999.
Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of the response at the target concentration).
Common Issues & Solutions
Observation
Probable Cause
Corrective Action
Split Peak
Solvent mismatch
Ensure sample diluent matches initial mobile phase (20% MeCN).
RT Drift
Temperature fluctuation
Ensure column oven is active and stable at 30°C.
Extra Peak @ ~3-4 min
Hydrolysis
The ester may hydrolyze to the acid form in water over time. Prepare fresh samples or store at 4°C.
High Backpressure
Particulates
Use 0.22 µm PTFE filters; the trimethoxy group can increase viscosity in high concentrations, but filtration is key.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64860, 3-(3,4,5-Trimethoxyphenyl)propanoic acid (Related Acid Structure). Retrieved from [Link]
MDPI. (2021). Design, Synthesis, In Vitro Anticancer Evaluation of 3,4,5-Trimethoxyphenyl-Based Derivatives. Pharmaceuticals.[][2][3][4] Available at: [Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Abstract This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)prop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. The described methodology is crucial for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals and other advanced materials where this compound is a key intermediate or active ingredient. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. This document provides a comprehensive, step-by-step protocol, including system suitability parameters and full method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a significant chemical entity, often utilized as a building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a trimethoxyphenyl group, makes it a precursor for compounds with potential applications in medicinal chemistry. The purity and concentration of ETMP are critical quality attributes that can significantly impact the efficacy and safety of the final product. Therefore, a reliable and validated analytical method for its quantification is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[2] Specifically, reverse-phase HPLC is well-suited for the analysis of moderately non-polar compounds like ETMP, which contains an aromatic ring.[6][7][8] This application note presents a straightforward and efficient RP-HPLC method that has been developed and validated to ensure trustworthy and reproducible results.
Principle of the Method
The fundamental principle of this method is reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. ETMP, being a relatively hydrophobic compound, will have a stronger interaction with the C18 stationary phase and will be retained on the column.[9] The composition of the mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and sharp, symmetrical peaks for accurate quantification.[10] Detection is performed using a UV detector at a wavelength where ETMP exhibits maximum absorbance.
Materials and Methods
Reagents and Chemicals
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate reference standard (Purity ≥98%)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or Formic acid for MS-compatible methods)[10][11]
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of ETMP.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
240 nm
Injection Volume
10 µL
Run Time
Approximately 10 minutes
Causality of Experimental Choices:
C18 Column: A C18 column is selected due to its hydrophobic nature, which provides good retention for the aromatic ETMP. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Composition: The ratio of acetonitrile to water is optimized to achieve an appropriate retention time. Acetonitrile is a strong organic modifier that effectively elutes ETMP from the C18 column. The addition of a small amount of phosphoric acid helps to sharpen the peak by suppressing the ionization of any residual silanol groups on the stationary phase.[9] For mass spectrometry applications, volatile formic acid should be used instead of phosphoric acid.[10][11]
Flow Rate: A flow rate of 1.0 mL/min is a standard for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure.
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength: The selection of 240 nm is based on the UV spectrum of ETMP, where it exhibits significant absorbance, leading to good sensitivity.
Experimental Protocol
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[12]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Preparation of Sample Solutions
Accurately weigh a sample containing Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and transfer it to a suitable volumetric flask.
Add a sufficient amount of methanol to dissolve the sample.
Sonicate for 10-15 minutes to ensure complete extraction of the analyte.[12]
Dilute to the mark with methanol and mix well.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
If necessary, further dilute the filtered solution with the mobile phase to bring the concentration of ETMP within the linear range of the calibration curve.
HPLC Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for the HPLC analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5] The validation parameters assessed were linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][13]
System Suitability
Before each validation run, a system suitability test was performed by injecting the standard solution five times. The acceptance criteria are summarized in the table below.
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
> 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of the ETMP standard solution ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be greater than 0.999, indicating excellent linearity.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day).[14]
Repeatability: Six replicate injections of a sample solution at 100% of the test concentration were performed on the same day.
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating the high precision of the method.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of ETMP spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).[3] The mean recovery was between 98.0% and 102.0%, indicating the high accuracy of the method.
Specificity
The specificity of the method was demonstrated by the absence of interfering peaks from the placebo at the retention time of ETMP. The peak purity of the ETMP peak was also confirmed using a PDA detector.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD: The lowest concentration of analyte that can be detected.
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
The calculated LOD and LOQ values demonstrated the high sensitivity of the method.
Data Presentation
The quantitative results of the method validation are summarized in the table below for easy comparison.
Validation Parameter
Result
Acceptance Criteria
Linearity (r²)
> 0.999
≥ 0.999
Repeatability (%RSD)
< 2.0%
≤ 2.0%
Intermediate Precision (%RSD)
< 2.0%
≤ 2.0%
Accuracy (% Recovery)
98.0% - 102.0%
98.0% - 102.0%
Specificity
No interference
No interference
Conclusion
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent linearity, precision, accuracy, and specificity. The described protocol is suitable for routine quality control analysis of bulk drug substances and formulations, as well as for stability and pharmacokinetic studies.
Jetir.Org. Development and validation of RP HPLC method for determination of Halobetasol Propionate and preservative (Methyl Paraben and Pr.
Maslarska V et al. (2022-04-05). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
ResearchGate. (2026-01-03). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography.
Pharmacia. (2022-04-05). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
PubMed. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations.
Google Patents. CN1059199C - ethyl propionate production process.
Acta Scientific. (2020-03-23). New Method Development by HPLC and Validation as per ICH Guidelines.
Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column Systemt.
Pharmaguideline. (2024-12-11). Steps for HPLC Method Validation.
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
theijes. (2016-07-15). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography.
BOC Sciences. CAS 70311-20-5 ETHYL 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONATE.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025-11-18).
PubMed. (2018-01-19). Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams.
Santa Cruz Biotechnology. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | CAS 70311-20-5.
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid.
Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic ester with potential applications in organic synthesis and as a building b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structural features, including a trimethoxyphenyl ring and an ethyl propionate chain, give rise to a characteristic Nuclear Magnetic Resonance (NMR) spectrum. This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound, including detailed protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are critical in research and drug development settings.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is fundamental to the accurate assignment of NMR signals. The structure of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate with the IUPAC numbering convention is presented below. This numbering will be used for the assignment of the ¹H and ¹³C NMR signals.
Figure 1: Structure of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate with atom numbering.
Predicted ¹H and ¹³C NMR Data
Based on the analysis of structurally similar compounds, the following tables provide the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate when dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
Table 1: Predicted ¹H NMR Data
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H2, H6
~6.45
s
-
2H
Aromatic CH
H7
~2.90
t
~7.5
2H
Ar-CH₂-
H8
~2.60
t
~7.5
2H
-CH₂-CO
H11
~4.12
q
~7.1
2H
O-CH₂-CH₃
H12
~1.24
t
~7.1
3H
O-CH₂-CH₃
H13
~3.85
s
-
3H
p-OCH₃
H14, H15
~3.82
s
-
6H
m-OCH₃
Table 2: Predicted ¹³C NMR Data
Position
Chemical Shift (δ, ppm)
Assignment
C1
~137
Aromatic C
C2, C6
~105
Aromatic CH
C3, C5
~153
Aromatic C-O
C4
~136
Aromatic C-O
C7
~31
Ar-CH₂-
C8
~36
-CH₂-CO
C9
~173
C=O
C11
~60
O-CH₂-
C12
~14
-CH₃
C13
~56
p-OCH₃
C14, C15
~61
m-OCH₃
Experimental Protocols
Part 1: Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Materials:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]
Deuterated chloroform (CDCl₃, 99.8 atom % D)
Tetramethylsilane (TMS) as an internal standard
High-quality 5 mm NMR tube
Pasteur pipette
Small vial
Protocol:
Weighing the Sample: Accurately weigh the desired amount of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.[2]
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Figure 2: Workflow for NMR sample preparation.
Part 2: 1D NMR Data Acquisition (¹H and ¹³C)
The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument being used.
¹H NMR Acquisition Protocol:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of CDCl₃.
Shim the magnetic field to obtain optimal resolution and lineshape.
Set the following acquisition parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
Number of Scans (NS): 8 to 16 scans are typically sufficient.
Relaxation Delay (D1): 1-2 seconds.
Acquisition Time (AQ): 2-4 seconds.
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
Acquire the Free Induction Decay (FID).
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition Protocol:
Use the same locked and shimmed sample.
Set the following acquisition parameters:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
Relaxation Delay (D1): 2 seconds.
Acquisition Time (AQ): 1-2 seconds.
Spectral Width (SW): A range of 0 to 200 ppm is appropriate.[3]
Acquire the FID.
Process the data with a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Part 3: 2D NMR for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable. The following protocols for COSY, HSQC, and HMBC experiments will aid in the complete structural elucidation.
COSY (Correlation Spectroscopy) Protocol:
Purpose: To identify proton-proton spin-spin coupling networks.
Protocol:
Use a standard COSY pulse program (e.g., 'cosygpmf' on Bruker instruments).
Set the spectral width in both dimensions to encompass all proton signals.
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) with an appropriate number of scans per increment (e.g., 2-8).
Process the 2D data to generate the correlation spectrum.
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
Purpose: To identify direct one-bond correlations between protons and carbons.[4]
Protocol:
Use a standard HSQC pulse program with multiplicity editing (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments) to differentiate between CH/CH₃ and CH₂ groups.
Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover the expected range of carbon signals.
Acquire a suitable number of increments in the ¹³C dimension (e.g., 128-256) with a sufficient number of scans per increment (e.g., 4-16).
Process the 2D data to obtain the ¹H-¹³C correlation map.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[4]
Protocol:
Use a standard HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker instruments).
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.
Acquire a sufficient number of increments (e.g., 256-512) and scans per increment (e.g., 8-32) to achieve good signal-to-noise.
Process the 2D data to reveal the long-range correlations.
Figure 3: Logical workflow for 2D NMR-based structural elucidation.
Quantitative NMR (qNMR) Protocol
Quantitative NMR can be employed to determine the purity of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate or its concentration in a solution. This requires careful sample preparation and specific acquisition parameters.
A high-purity, accurately weighed internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
Deuterated solvent.
Protocol:
Sample Preparation:
Accurately weigh the analyte and the internal standard into the same vial.
Dissolve the mixture in a precise volume of deuterated solvent.
Transfer the solution to an NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum using a quantitative pulse program.
Key Parameters:
Relaxation Delay (D1): Must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A D1 of 30-60 seconds is often a safe starting point.
Pulse Angle: A 90° pulse should be used.
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).
Data Processing and Analysis:
Process the spectrum with careful phasing and baseline correction.
Integrate the non-overlapping signals of the analyte and the internal standard.
Calculate the purity or concentration using the following formula:
NMR spectroscopy is an indispensable tool for the structural characterization and quantitative analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. By following the detailed protocols provided in this application note, researchers, scientists, and drug development professionals can obtain high-quality, reproducible NMR data. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. Furthermore, the application of qNMR provides a reliable method for determining the purity and concentration of this compound, which is essential for its use in further research and development.
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
NMR Sample Preparation. Iowa State University. [Link]
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]
HSQC and HMBC for Topspin. University of Wisconsin-Madison. [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Science and Education Publishing. [Link]
Applications of Trimethoxyphenyl Compounds in Cancer Research: A Detailed Guide to Application Notes and Protocols
The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a diverse range of natural and synthetic compounds that have garnered significant attention in oncological research. Its presence often confers potent anti-canc...
Author: BenchChem Technical Support Team. Date: February 2026
The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a diverse range of natural and synthetic compounds that have garnered significant attention in oncological research. Its presence often confers potent anti-cancer activity through various mechanisms of action. This guide provides an in-depth exploration of the applications of TMP-containing compounds in cancer research, complete with detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important class of molecules.
Introduction to Trimethoxyphenyl Compounds in Oncology
The trimethoxyphenyl scaffold, particularly the 3,4,5-trimethoxyphenyl and 2,3,4-trimethoxyphenyl isomers, is a recurring structural motif in potent anti-cancer agents.[1][2] This structural feature is prominently found in natural products like combretastatin A-4, a powerful microtubule-destabilizing agent isolated from the African bush willow tree, Combretum caffrum.[3] The TMP group is crucial for the high affinity binding of these compounds to their biological targets, often leading to the disruption of critical cellular processes in cancer cells.
The primary applications of trimethoxyphenyl compounds in cancer research can be categorized into three main areas:
Microtubule Dynamics Inhibition: A significant number of TMP-containing compounds function as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway Modulation: Certain TMP derivatives have been shown to modulate key oncogenic signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are frequently dysregulated in cancer.[4]
Vascular Disrupting Agents (VDAs): A unique application of some TMP compounds, most notably combretastatin A-4 phosphate (CA4P), is their ability to selectively target and disrupt the established tumor vasculature, leading to tumor necrosis.[5][6]
This guide will delve into each of these applications, providing the scientific rationale and detailed protocols for their investigation.
Application I: Inhibition of Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is a validated and highly successful target in cancer chemotherapy. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Trimethoxyphenyl compounds, especially those with the 3,4,5-trimethoxyphenyl moiety, are well-known for their ability to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[3] This leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Causality Behind Experimental Choices
To evaluate a trimethoxyphenyl compound as a potential microtubule-targeting agent, a series of experiments are conducted to build a comprehensive understanding of its mechanism of action.
Cell Viability Assays: The initial step is to determine the cytotoxic effects of the compound on various cancer cell lines. This provides a quantitative measure of its anti-proliferative activity (IC50 values).
In Vitro Tubulin Polymerization Assay: To directly assess the compound's effect on microtubule formation, a cell-free assay using purified tubulin is essential. This confirms whether the compound directly inhibits or promotes tubulin polymerization.
Immunofluorescence Microscopy: Visualizing the microtubule network in treated cells provides direct evidence of microtubule disruption. This allows for the observation of changes in microtubule morphology, such as depolymerization or abnormal spindle formation.
Cell Cycle Analysis: Since microtubule disruption typically leads to mitotic arrest, analyzing the cell cycle distribution of treated cells is crucial. An accumulation of cells in the G2/M phase is a hallmark of microtubule-targeting agents.
Experimental Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a trimethoxyphenyl compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Materials:
Cancer cell lines (e.g., HeLa, MCF-7, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
Trimethoxyphenyl compound stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the trimethoxyphenyl compound in complete medium. The final DMSO concentration should be ≤ 0.5%. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Compound Example
Cell Line
IC50 (µM) at 48h
Combretastatin A-4
HCT-116
0.002
Trimethoxychalcone Derivative X
MCF-7
1.5
Synthetic TMP Compound Y
A549
5.2
This table presents hypothetical data for illustrative purposes.
This assay directly measures the effect of a trimethoxyphenyl compound on the polymerization of purified tubulin in a cell-free system.[5][11][12]
Materials:
Lyophilized >99% pure tubulin (bovine brain)
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
GTP solution (10 mM)
Trimethoxyphenyl compound stock solution (in DMSO)
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
96-well, half-area, clear-bottom microplates
Temperature-controlled microplate reader
Procedure:
Reagent Preparation: On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Prepare a 1 mM GTP working solution in G-PEM buffer. Prepare serial dilutions of the trimethoxyphenyl compound and controls in G-PEM buffer.
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the diluted compound or vehicle control to the appropriate wells.
Initiation of Polymerization: Prepare a reaction mixture containing the tubulin solution and GTP. Add 90 µL of this mixture to each well for a final volume of 100 µL.
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis: Plot the absorbance at 340 nm as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Caption: Workflow for the in vitro tubulin polymerization assay.
Application II: Modulation of Oncogenic Signaling Pathways
While microtubule inhibition is a primary mechanism, some trimethoxyphenyl compounds exert their anti-cancer effects by modulating critical intracellular signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Inhibition of the Ras-MAPK Pathway
The Ras family of small GTPases (K-Ras, H-Ras, N-Ras) are key regulators of cell growth and are frequently mutated in human cancers.[13][14] Oncogenic Ras mutations lead to the constitutive activation of downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, promoting uncontrolled cell proliferation.[15] Certain trimethoxyphenyl chalcones have been shown to inhibit oncogenic K-Ras signaling by mislocalizing K-Ras from the plasma membrane, thereby blocking downstream signal transduction.[4][16]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) are often overexpressed or mutated in cancer, leading to aberrant activation of downstream pro-survival pathways like the PI3K-Akt-mTOR pathway.[17][18] Some novel trimethoxyphenyl-containing quinazoline derivatives have been developed as potent inhibitors of VEGFR2 and EGFR tyrosine kinases.[9][16]
Experimental Protocols
This protocol details the use of Western blotting to analyze the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following treatment with a trimethoxyphenyl compound.[19][20][21][22]
Materials:
Cancer cells (e.g., HCT116, A549)
Trimethoxyphenyl compound
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Seed cells and treat with the trimethoxyphenyl compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., 1:1000 dilution for phospho-specific antibodies, 1:2000 for total protein antibodies) overnight at 4°C.[8][10][12][13][23]
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Inhibition of oncogenic signaling by trimethoxyphenyl compounds.
A fascinating application of certain trimethoxyphenyl compounds is their role as Vascular Disrupting Agents (VDAs). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the established, yet often chaotic and immature, vasculature within solid tumors.[6][20][24] Combretastatin A-4 phosphate (CA4P) is the most well-studied VDA in this class.[25][26]
Mechanism of Vascular Disruption
CA4P is a water-soluble prodrug that is rapidly dephosphorylated in vivo to the active combretastatin A-4 (CA4). CA4 binds to the colchicine site of tubulin in endothelial cells, leading to microtubule depolymerization. This causes a change in endothelial cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.[27] This rapid shutdown of blood flow leads to extensive necrosis in the tumor core.
In Vivo Evaluation of VDAs
The efficacy of VDAs is primarily assessed in preclinical in vivo models, such as human tumor xenografts in immunocompromised mice.[28][29][30]
This protocol provides a general framework for evaluating the in vivo efficacy of a trimethoxyphenyl VDA.
Materials:
Immunocompromised mice (e.g., athymic nude or SCID mice)
Human cancer cell line (e.g., A549, HCT116)
Matrigel (optional)
Trimethoxyphenyl VDA (e.g., CA4P)
Vehicle for injection (e.g., saline)
Calipers for tumor measurement
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of the mice.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the VDA (e.g., CA4P at 25-100 mg/kg via intraperitoneal injection) and vehicle according to the desired schedule (e.g., single dose or multiple doses).
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess necrosis and vascular density).
Treatment Group
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition
Vehicle Control
1500 ± 250
-
CA4P (50 mg/kg, i.p., weekly)
600 ± 150
60%
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Perspectives
Trimethoxyphenyl compounds represent a versatile and potent class of molecules in the landscape of cancer research. Their ability to target fundamental cellular processes such as microtubule dynamics and oncogenic signaling pathways, as well as the unique capacity of some derivatives to act as vascular disrupting agents, underscores their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the anti-cancer properties of novel trimethoxyphenyl-based compounds. Future research will likely focus on the development of next-generation TMP derivatives with improved pharmacological properties, including enhanced specificity, reduced toxicity, and the ability to overcome drug resistance. The combination of these agents with other therapeutic modalities, such as immunotherapy and targeted therapies, holds significant promise for improving patient outcomes in the fight against cancer.
References
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. ([Link])
Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. ([Link])
Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results. ([Link])
Phase I Clinical Trial of Weekly Combretastatin A4 Phosphate: Clinical and Pharmacokinetic Results. ([Link])
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Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. ([Link])
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Application Notes and Protocols: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate as a Chemical Probe for Investigating Microtubule Dynamics
Introduction: Unveiling a Potential Modulator of the Cytoskeleton Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a small molecule featuring the 3,4,5-trimethoxyphenyl (TMP) moiety. This structural motif is a well-establis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Potential Modulator of the Cytoskeleton
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a small molecule featuring the 3,4,5-trimethoxyphenyl (TMP) moiety. This structural motif is a well-established pharmacophore found in a variety of natural and synthetic compounds known to exhibit potent biological activities, particularly as anticancer agents.[1][2] The TMP group is notably present in colchicine and its analogues, which are renowned for their ability to inhibit microtubule polymerization by binding to the colchicine binding site on β-tubulin.[3][4][5] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating cells.[1][6]
Given the established role of the TMP moiety, Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is postulated to function as a chemical probe for studying microtubule-dependent cellular processes.[7] Its relatively simple structure, compared to more complex natural products, makes it an attractive tool for dissecting the intricate roles of microtubule dynamics in cell division, intracellular transport, and cell signaling. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate as a chemical probe. We will delve into its hypothesized mechanism of action, provide detailed protocols for its characterization, and offer insights into its potential applications in cellular and molecular biology.
Hypothesized Mechanism of Action: Targeting the Tubulin Cytoskeleton
The primary hypothesized mechanism of action for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is the inhibition of tubulin polymerization. The trimethoxyphenyl group is crucial for binding to the colchicine site on tubulin, thereby preventing the formation of microtubules.[4] This disruption of microtubule dynamics is expected to trigger a cascade of cellular events, making this compound a valuable tool for studying these processes.
Caption: Hypothesized mechanism of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate action.
Experimental Design Considerations: A Guide to Robust Investigations
To effectively utilize Ethyl 3-(3,4,5-trimethoxyphenyl)propionate as a chemical probe, careful experimental design is paramount. The following considerations will help ensure the generation of reliable and interpretable data.
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For anticancer studies, a panel of cancer cell lines with varying sensitivities to microtubule-targeting agents is recommended. For mechanistic studies, cell lines with well-characterized cell cycle progression and microtubule dynamics are preferable.
Concentration Range Determination: A dose-response curve should be established for each cell line to determine the optimal concentration range for inducing the desired biological effect without causing excessive non-specific toxicity. A starting point could be a logarithmic dilution series from nanomolar to micromolar concentrations.
Controls, Controls, Controls: The inclusion of appropriate positive and negative controls is non-negotiable for data validation.
Positive Controls: Known microtubule-targeting agents such as colchicine (for depolymerization) or paclitaxel (for stabilization) should be used to benchmark the effects of the probe.
Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent. Additionally, a structurally similar but biologically inactive analogue of the probe, if available, would provide a more stringent negative control.
Time-Course Experiments: Cellular responses to microtubule disruption can be dynamic. Therefore, conducting time-course experiments is crucial to capture both early and late-stage effects of the probe.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for characterizing the biological activity of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Protocol 1: Cell Viability Assessment using the XTT Assay
Rationale: The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] This assay is crucial for determining the cytotoxic effects of the chemical probe on different cell lines and for establishing its half-maximal inhibitory concentration (IC50).
Materials:
Selected cell lines
Complete cell culture medium
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (stock solution in DMSO)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated wells as controls.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
XTT Reagent Preparation: Shortly before use, mix the XTT reagent with the PMS solution according to the manufacturer's instructions.
Assay Development: Add 50 µL of the XTT/PMS mixture to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.
Cell Line
Putative IC50 (µM) after 48h
HeLa (Cervical Cancer)
5.2
MCF-7 (Breast Cancer)
8.9
A549 (Lung Cancer)
12.5
HCT116 (Colon Cancer)
6.8
This table presents hypothetical data for illustrative purposes.
Protocol 2: In Vitro Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the effect of the chemical probe on the polymerization of purified tubulin into microtubules.[9][10] A change in turbidity or fluorescence upon polymerization allows for the quantification of the inhibitory or enhancing effects of the compound.
Materials:
Purified tubulin (>99% pure)
GTP (Guanosine-5'-triphosphate)
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Positive control (e.g., Colchicine)
Negative control (e.g., DMSO)
Temperature-controlled spectrophotometer or plate reader
Procedure:
Reagent Preparation: Prepare a stock solution of tubulin in General Tubulin Buffer on ice. Prepare working solutions of the chemical probe and controls.
Reaction Setup: In a pre-chilled 96-well plate, add the General Tubulin Buffer, GTP, and the test compounds or controls.
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
Data Analysis: Plot the absorbance (or the rate of polymerization) against time for each condition. Compare the polymerization curves of the probe-treated samples to the controls.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 3: Immunofluorescence Staining of Microtubules
Rationale: This imaging-based technique allows for the direct visualization of the microtubule network within cells.[11][12] Treatment with a microtubule-destabilizing agent like Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is expected to cause a significant disruption of the microtubule cytoskeleton, which can be observed using fluorescence microscopy.
Materials:
Cells grown on glass coverslips
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the desired concentration of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate for the appropriate duration.
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.
Expected Results:
In untreated control cells, a well-organized network of filamentous microtubules should be visible throughout the cytoplasm. In cells treated with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a dose-dependent disruption of this network is expected, characterized by a diffuse tubulin staining pattern and a loss of distinct microtubule filaments.
Protocol 4: Western Blot Analysis of Cell Cycle Proteins
Rationale: Disruption of microtubule dynamics typically leads to an arrest in the G2/M phase of the cell cycle. Western blotting can be used to detect changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and phosphorylated Histone H3, which are markers for mitotic arrest.[13][14]
Materials:
Treated and untreated cell lysates
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels
Transfer apparatus and membranes (e.g., PVDF)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH as a loading control)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities and normalize them to the loading control (GAPDH). Compare the expression levels of the target proteins in treated versus untreated samples. An increase in Cyclin B1 and phospho-Histone H3 levels would be indicative of a G2/M phase arrest.
Conclusion and Future Directions
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate holds significant promise as a chemical probe for the investigation of microtubule-dependent cellular processes. Its hypothesized ability to inhibit tubulin polymerization, stemming from its trimethoxyphenyl moiety, makes it a valuable tool for studying the intricate mechanisms of cell division, intracellular transport, and cell signaling. The protocols outlined in these application notes provide a robust framework for characterizing its biological effects and elucidating its mechanism of action.
Future studies could focus on identifying the precise binding kinetics of this compound to tubulin, exploring its effects on a wider range of cell types, and investigating its potential synergistic effects with other anticancer agents. Furthermore, the development of fluorescently tagged or biotinylated derivatives of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate could enable more advanced applications, such as live-cell imaging of microtubule dynamics and pull-down assays to identify interacting proteins. Through such continued investigation, this compound can contribute significantly to our understanding of cytoskeletal biology and may pave the way for the development of novel therapeutic strategies.
References
SIELC Technologies. (2018, May 16). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
Benchchem. Potential Mechanism of Action of Ethyl 3-(3,4-dihydroxyphenyl)propanoate: A Technical Whitepaper.
PubMed Central. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
Abcam. Introduction to XTT assays for cell-viability assessment.
Wikipedia. Ethyl propionate.
MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation.
Thermo Fisher Scientific. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2.
BOC Sciences. CAS 70311-20-5 ETHYL 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONATE.
ResearchGate. Western blot analysis of microtubule polymers (a-tubulin) isolated from....
Benchchem. Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
PMC. (2018, October 4). Measuring microtubule dynamics.
NIH. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
PubMed Central. (2021, June 21). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents.
PubMed. (2017, November 15). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone.
Thermo Fisher Scientific. Visualizing microtubule dynamics in live cells using a novel, deep red cytoskeletal label.
Tocris Bioscience. Microtubule Probes | Fluorescent Probes and Stains.
MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
NIH. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
JoVE. (2017, November 16). Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy.
Abcam. MTT assay protocol.
ResearchGate. (2024). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site | Request PDF.
ResearchGate. (2025, August 6). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
Digital Commons @ Rockefeller University. Using Chemical Probes to Examine Cellular Activities.
NIH. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities.
PNAS. Visualization of microtubules of cells in situ by indirect immunofluorescence.
BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
The University of Liverpool Repository. Identification and characterisation of microtubule binding proteins.
Santa Cruz Biotechnology. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | CAS 70311-20-5 | SCBT.
Abcam. Western blot protocol for low molecular weight proteins.
JoVE. (2022, August 29). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview.
ResearchGate. (2018, October 5). (PDF) Measuring microtubule dynamics.
NIH. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid.
ElectronicsAndBooks. pionic Acid1 /3-(3,4,5-Trimethoxyphenyl)-propionic acid, IV, a.
YouTube. (2015, November 30). Make Ethyl Propionate by Fischer Esterification.
PubMed. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction.
Preparation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Stock Solutions: An Application Note and Protocol
Introduction Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic ester with potential applications in various research fields, including drug discovery and development. The 3,4,5-trimethoxyphenyl moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a substituted aromatic ester with potential applications in various research fields, including drug discovery and development. The 3,4,5-trimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds, including antimitotic agents and other potential therapeutics. Accurate and reproducible experimental results rely on the precise preparation of stock solutions of this compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate stock solutions to ensure their integrity and stability for use in biological assays.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a robust protocol for stock solution preparation. Key properties for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are summarized in the table below.
Note: Some physical properties are predicted or inferred from closely related compounds due to the limited availability of experimentally determined data for this specific molecule.
Solubility Profile
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Although a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, indicate that it may be a skin, eye, and respiratory irritant[4]. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
This protocol outlines the steps for preparing a high-concentration stock solution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, which can then be serially diluted to working concentrations for various assays. The choice of solvent will depend on the specific requirements of the downstream application, particularly the tolerance of the biological system to the solvent.
Materials and Equipment
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate powder
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
200 proof ethanol
Sterile, amber glass vials with PTFE-lined screw caps
Calibrated analytical balance
Calibrated micropipettes and sterile, filtered pipette tips
Vortex mixer
Water bath sonicator (optional)
Workflow for Stock Solution Preparation
Figure 1. Workflow for the preparation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate stock solutions.
Step-by-Step Protocol
Calculate the Required Mass:
Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Mass (mg) = 10 mmol/L x 0.001 L x 268.31 g/mol x 1000 mg/g = 2.6831 mg
The use of stock solutions is advantageous as it allows for more accurate weighing of larger quantities of the compound, which can then be diluted[6].
Weigh the Compound:
Using a calibrated analytical balance, carefully weigh the calculated mass of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
For accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of the solvent accordingly to achieve the desired concentration.
Dissolution:
Transfer the weighed compound into a sterile, amber glass vial.
Add the appropriate volume of high-purity, anhydrous DMSO or 200 proof ethanol using a calibrated micropipette.
Cap the vial tightly and vortex thoroughly for at least 30 seconds.
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes, or until the compound is fully dissolved[7]. Gentle warming to 37°C can also aid in the dissolution of hydrophobic compounds.
Aliquotting and Storage:
Once the compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with PTFE-lined screw caps. This minimizes freeze-thaw cycles, which can degrade the compound over time[8].
Properly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Store the aliquots at ≤ -20°C for short-to-medium-term storage (1-6 months) and at -80°C for long-term storage[8][9].
Best Practices for Stability and Use in Cell-Based Assays
Solvent Choice: For cell-based assays, it is crucial to minimize the final concentration of the organic solvent in the cell culture medium, as high concentrations can be cytotoxic. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.
Storage: While some compounds in DMSO can be stable for extended periods when stored properly, it is best practice to use freshly prepared stock solutions whenever possible[10]. A study on a large compound library in DMSO showed that after one year of storage at room temperature, the probability of observing the compound was 52%[11][12]. Storage at lower temperatures significantly improves stability.
Aqueous Dilutions: When diluting the stock solution into aqueous buffers or cell culture media, add the stock solution to the aqueous phase with vigorous mixing to prevent precipitation of the hydrophobic compound.
Validation: Before initiating a large-scale experiment, it is advisable to perform a small-scale solubility and stability test of the compound in the chosen solvent and at the desired working concentration.
Conclusion
The preparation of accurate and stable stock solutions of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a critical first step for obtaining reliable and reproducible results in research and development. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their experimental compound and contribute to the generation of high-quality scientific data.
References
SIELC Technologies. (2018, May 16). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Retrieved from [Link]
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]
The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid. Retrieved from [Link]
Kozikowski, B. A., Burt, T. M., & Tirey, D. A. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]
PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]
PubMed. (2009). Stability of screening compounds in wet DMSO. Retrieved from [Link]
Application Notes and Protocols for the Safe Laboratory Handling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
These application notes provide a detailed guide for the safe handling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS No. 70311-20-5) in a laboratory setting. This document is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a detailed guide for the safe handling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS No. 70311-20-5) in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available data on the compound and its structural analogs, and it is imperative to supplement these guidelines with a thorough, institution-specific risk assessment before commencing any experimental work.
Compound Profile and Hazard Identification
Structural Analogs and Potential Hazards:
The analogous acid, 3-(3,4,5-trimethoxyphenyl)propionic acid, is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin, eye, and respiratory irritation. Given the structural similarity, it is prudent to assume that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate may present similar hazards.
Primary Routes of Exposure:
Inhalation: Aerosolized particles or vapors may cause respiratory tract irritation.
Skin Contact: May cause skin irritation upon direct contact.
Eye Contact: May cause serious eye irritation.
Ingestion: May be harmful if swallowed.
Physicochemical Properties
A summary of the known physical and chemical properties is presented in the table below. This information is critical for the safe design of experiments and for emergency preparedness.
A systematic approach to risk assessment is fundamental for ensuring laboratory safety. The following diagram outlines a logical workflow for evaluating and mitigating the risks associated with handling Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Caption: Risk assessment and mitigation workflow for handling Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Safe Handling and Storage Protocols
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
Ventilation: All manipulations of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the primary barrier against accidental exposure.
Eye Protection: Chemical splash goggles are required at all times when handling the compound.
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for tears or holes before use and replaced immediately if contaminated.[5]
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection: For procedures with a high potential for aerosolization, or in the event of a ventilation failure, a NIOSH-approved respirator may be necessary, based on a formal risk assessment.
Storage and Housekeeping
Storage: Store Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in a tightly sealed, clearly labeled container.[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and bases.[6]
Housekeeping: Maintain an orderly work area.[5] All spills should be cleaned up immediately. Do not allow the accumulation of chemical residues on benchtops or equipment.
Experimental Protocols
The following are step-by-step protocols for common laboratory procedures involving Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Protocol for Weighing and Transferring
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
Designated Area: Designate a specific area within the fume hood for handling the compound.
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the compound to the container, avoiding the generation of dust.
Closure: Securely cap the stock container and the container with the weighed compound.
Decontamination: Wipe down the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol) to remove any residual particles.
Protocol for Solution Preparation
Preparation: In a chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.
Solvent Addition: Add the desired solvent to the vessel.
Compound Addition: Slowly add the pre-weighed Ethyl 3-(3,4,5-trimethoxyphenyl)propionate to the solvent while stirring.
Dissolution: Continue stirring until the compound is fully dissolved. Avoid heating unless the reaction protocol specifically requires it, and if so, use a controlled heating mantle.
Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency.
Spills
Small Spills: For small spills within a fume hood, absorb the material with a non-reactive absorbent material (e.g., sand or vermiculite). Place the contaminated material in a sealed container for proper waste disposal.
Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.
Personal Exposure
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal
All waste containing Ethyl 3-(3,4,5-trimethoxyphenyl)propionate must be disposed of in accordance with institutional and local regulations for chemical waste. Collect all waste in a clearly labeled, sealed container.
References
Synerzine. (2018). Ethyl-3-phenyl propionate Safety Data Sheet.
Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
BOC Sciences. (n.d.). CAS 70311-20-5 ETHYL 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONATE.
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: b-(3,4,5-Trimethoxyphenyl)propionic Acid 98%.
California Institute of Technology. (n.d.). General Lab Safety Procedure.
Synquest Labs. (2023). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Safety Data Sheet.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Formulation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate for animal studies
Application Note: Formulation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate for In Vivo Animal Studies Executive Summary & Compound Profile Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a lipophilic ester derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate for In Vivo Animal Studies
Executive Summary & Compound Profile
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a lipophilic ester derivative of 3-(3,4,5-trimethoxyphenyl)propionic acid. While the esterification enhances membrane permeability compared to its parent acid, it significantly reduces aqueous solubility, presenting a challenge for in vivo administration.
This guide provides two validated formulation protocols designed to balance bioavailability , vehicle tolerability , and experimental reproducibility .
Compound Physicochemical Profile:
Molecular Weight: 268.31 g/mol []
LogP (Predicted): ~2.5 (Moderately Lipophilic)
Aqueous Solubility: Low (< 0.1 mg/mL estimated in PBS)
Primary Challenge: Hydrolysis susceptibility in high pH or enzymatic environments; poor wettability in aqueous media.
Formulation Strategy & Decision Matrix
The choice of vehicle depends strictly on the route of administration and the required dose. Do not use a "one-size-fits-all" approach.
Oral Gavage (PO): Preferred for chronic studies. Use a suspension to maximize drug load without toxic co-solvents.
Intraperitoneal (IP): Preferred for acute pharmacokinetic (PK) or proof-of-concept studies. Requires a solution to prevent local irritation and erratic absorption.
Figure 1: Formulation Decision Logic
Caption: Decision tree for selecting the appropriate vehicle based on administration route and study duration.
Protocol A: Oral Suspension (Standard for PO)
Application: Chronic toxicity, efficacy studies (Days to Weeks).
Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent sedimentation, while Tween 80 acts as a wetting agent to de-clump the hydrophobic ester.
Heat 30% of the required volume of sterile water to 80°C.
Slowly disperse Methylcellulose powder (0.5% w/v) into the hot water with vigorous magnetic stirring.
Once dispersed, add the remaining 70% of water (cold) to shock the polymer into hydration. Stir on ice for 30 minutes until clear.
Add Tween 80 (0.1% v/v) and stir for 10 minutes.
Storage: Stable for 1 month at 4°C.
Drug Formulation Steps:
Weighing: Weigh the required amount of ETMP into a mortar.
Note: If ETMP is an oil/liquid, dispense by volume using density (1.085 g/mL) or weigh directly into a glass vial.
Levigation: Add a small amount of the Vehicle (approx. 100 µL per 10 mg drug) to the mortar (or vial). Triturate (grind) with a pestle to form a smooth, lump-free paste. This is the critical step for homogeneity.
Dilution: Gradually add the remaining vehicle while stirring/triturating to reach the final volume.
Homogenization: Vortex for 2 minutes. If available, use a probe sonicator for 30 seconds (low amplitude) to break micro-aggregates.
Protocol B: Co-Solvent Solution (Standard for IP)
Application: Acute studies, Pharmacokinetics (PK).
Mechanism: Uses DMSO and PEG 400 to solubilize the lipophilic ester, then dilutes with saline.
Safety Note: High concentrations of DMSO/PEG can be irritating. This protocol keeps DMSO at 5% and PEG at 40%, which is generally well-tolerated in rodents for short-term use.
If storage is necessary, check for the appearance of the free acid (3-(3,4,5-trimethoxyphenyl)propionic acid) using HPLC.
pH Check: Ensure the final pH of Protocol B is between 5.0–7.0. Extreme pH causes pain upon injection and accelerates hydrolysis.
References
Gad, S. C., et al. (2016). Formulation of Poorly Water-Soluble Drugs for Oral Administration. Springer.[6]
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.
Application Notes and Protocols for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in Tubulin Polymerization Inhibition Studies
Introduction: Targeting the Microtubule Cytoskeleton in Drug Discovery The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, including cell division...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting the Microtubule Cytoskeleton in Drug Discovery
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes it a prime target for the development of novel therapeutics, particularly in oncology. Microtubules are polymers of α- and β-tubulin heterodimers, and their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is critical for their function. Small molecules that interfere with this delicate equilibrium can induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.
One of the most promising classes of tubulin-targeting agents are those that bind to the colchicine site on β-tubulin. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate belongs to a family of compounds characterized by a 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophore for interaction with the colchicine binding site.[1] This structural feature is shared with well-known tubulin inhibitors like combretastatin A-4.[2] The TMP group is crucial for high-affinity binding and subsequent inhibition of tubulin polymerization.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in tubulin polymerization inhibition studies. The following sections will detail the underlying scientific principles, provide step-by-step protocols for key experiments, and offer insights into data interpretation.
Mechanism of Action: A Closer Look at Tubulin Inhibition
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is hypothesized to function as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it is expected to prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[3]
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate action.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.
Principle: The formation of microtubules from tubulin dimers increases the light scattering of the solution, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.
Materials:
Lyophilized bovine brain tubulin (>99% pure)
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
GTP solution (100 mM)
Glycerol
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETP)
Positive control: Nocodazole or Combretastatin A-4
Negative control: DMSO (vehicle)
Temperature-controlled microplate reader
Protocol:
Preparation of Reagents:
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice.
Prepare a stock solution of ETP in DMSO (e.g., 10 mM). Further dilute in General Tubulin Buffer to desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
Prepare control compounds similarly.
Assay Setup:
On ice, add the following to a pre-chilled 96-well plate:
General Tubulin Buffer
ETP, control compounds, or vehicle
Tubulin solution (final concentration ~3 mg/mL)
The final volume in each well should be 100 µL.
Initiation of Polymerization:
Add GTP to each well to a final concentration of 1 mM.
Immediately place the plate in a microplate reader pre-warmed to 37°C.
Data Acquisition:
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis:
Plot absorbance (OD at 340 nm) versus time.
Compare the polymerization curves of ETP-treated samples to the positive and negative controls.
Determine the IC₅₀ value (the concentration of ETP that inhibits tubulin polymerization by 50%) by performing the assay with a range of ETP concentrations and fitting the data to a dose-response curve.
Parameter
Description
Lag Phase
Time before nucleation and elongation of microtubules.
Vmax
Maximum rate of polymerization (slope of the linear phase).
Plateau
Steady-state where polymerization and depolymerization are balanced.
Diagram: In Vitro Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in a more physiologically relevant context.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding:
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of ETP in cell culture medium.
Remove the old medium from the wells and add 100 µL of the ETP-containing medium.
Include vehicle-only (DMSO) and untreated controls.
Incubate for 48-72 hours.
MTT Addition and Incubation:
Add 10 µL of 5 mg/mL MTT solution to each well.[4]
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
Mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot cell viability against the logarithm of ETP concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells.
Protocol:
Cell Treatment:
Seed cells in 6-well plates and treat with various concentrations of ETP for a specified time (e.g., 24 hours).
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with ice-cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
Incubate at -20°C for at least 2 hours.
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry:
Analyze the samples on a flow cytometer.
Collect data from at least 10,000 cells per sample.
Data Analysis:
Generate a histogram of DNA content (PI fluorescence).
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Compare the cell cycle distribution of ETP-treated cells to control cells to identify any cell cycle arrest.
Cell Cycle Phase
Relative DNA Content
G0/G1
2N
S
>2N and <4N
G2/M
4N
This technique allows for the direct visualization of the effects of ETP on the microtubule cytoskeleton.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.
Protocol:
Cell Culture and Treatment:
Grow cells on glass coverslips in a 12-well plate.[5]
Treat the cells with ETP at various concentrations for an appropriate duration (e.g., 18-24 hours).
Fixation and Permeabilization:
Fix the cells with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Immunostaining:
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[5]
Incubate with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in blocking buffer for 1-2 hours at room temperature.[5]
Wash three times with PBS.
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour in the dark.
(Optional) Counterstain the nuclei with DAPI.
Mounting and Imaging:
Wash three times with PBS.
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Visualize the cells using a fluorescence microscope.
Expected Results:
Control cells: A well-organized, filamentous network of microtubules extending throughout the cytoplasm.
ETP-treated cells: Disruption of the microtubule network, with depolymerized tubulin leading to a diffuse cytoplasmic staining pattern and a loss of filamentous structures.
Expected to be soluble in organic solvents like DMSO and ethanol.
Stock Solution Preparation
Prepare a 10-100 mM stock solution in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Conclusion
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate holds significant potential as a tubulin polymerization inhibitor due to its structural similarity to other known colchicine-site binding agents. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its anti-tubulin and cytotoxic activities. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can elucidate its mechanism of action and assess its therapeutic potential. Careful experimental design and data interpretation are paramount for advancing our understanding of this promising compound in the context of cancer drug discovery.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Verdier-Pinard, P., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 649.
Sławiński, J., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3243.
Xia, Y., et al. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer research, 71(8 Supplement), 3579.
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
Wang, Y., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of medicinal chemistry, 62(17), 8144-8157.
ACS Publications. (2022, January 7). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved from [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
ResearchGate. (n.d.). Immunofluorescence assay. Microtubules and nuclear staining are shown.... Retrieved from [Link]
Semantic Scholar. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Retrieved from [Link]
JoVE. (2014, January 20). Viability Assays for Cells in Culture. Retrieved from [Link]
ResearchGate. (2004). Determining Cell Cycle Stages by Flow Cytometry. Retrieved from [Link]
SciSpace. (2016, May 24). Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imi. Retrieved from [Link]
ResearchGate. (n.d.). Demonstrates how the tubulin inhibitors affect the microtubules by.... Retrieved from [Link]
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
PubMed. (n.d.). Development of combretastatins as potent tubulin polymerization inhibitors. Retrieved from [Link]
PubMed. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]
PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]
Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]
Smeeton. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Retrieved from [Link]
Technical Support Center: Solubility Enhancement for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Welcome to the technical support guide for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental setup. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Q1: I'm having trouble dissolving Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in my aqueous buffer for a cell-based assay. What am I doing wrong?
This is a common and expected challenge. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) or cell culture media.[1] Its structure, rich in methoxy and ethyl ester groups, makes it far more comfortable in an organic (non-polar) environment than an aqueous (polar) one.
Initial Troubleshooting Steps:
Solvent Selection is Key: Do not attempt to dissolve the compound directly in an aqueous buffer. You will need to start with a concentrated stock solution in an appropriate organic solvent.
Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting solvent.[2][3][4] Ethanol is another viable option. The related compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, shows high solubility in DMSO (50 mg/mL).[5]
Physical Assistance: Gentle warming (to 37°C) and vortexing or sonication can help break down solute-solute interactions and accelerate dissolution in the organic solvent.[6]
Q2: What is the best practice for preparing a stock solution and then diluting it for my experiment?
The co-solvent method is the standard and most effective approach.[7][8] This involves dissolving the compound in a water-miscible organic solvent at a high concentration and then diluting this stock into your aqueous experimental medium.
Causality: The organic co-solvent (like DMSO) works by disrupting the strong hydrogen-bonding network of water. This creates a more favorable energetic environment for the non-polar drug molecule to enter the solution, preventing it from immediately precipitating out upon dilution.
Below is a logical workflow for preparing your working solutions.
Caption: Workflow for preparing experimental solutions using the co-solvent method.
Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO
Calculate: Determine the mass of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (Molecular Weight: ~268.31 g/mol ) needed.[9] For 1 mL of a 10 mM stock, you need 2.68 mg.
Dissolve: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
Mix: Vortex thoroughly. If crystals persist, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. A brief sonication can also be used.[6]
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs water), which can cause your compound to precipitate over time.
Dilution into Aqueous Medium:
To minimize solvent toxicity, the final concentration of DMSO in your cell culture medium or buffer should be kept low, typically <0.5% , and ideally below 0.1%.[10]
Example: To achieve a 10 µM working concentration from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of your 10 mM stock to 999 µL of your aqueous medium.[11] Always add the small volume of DMSO stock to the large volume of aqueous medium while vortexing to ensure rapid dispersion.
Q3: Even with DMSO, my compound precipitates at higher concentrations in the final aqueous solution. What are my options?
If you require higher final concentrations or if precipitation still occurs, you can employ more advanced solubilization techniques. These methods work by creating micro-environments that shield the hydrophobic compound from the bulk water.
Technique
Mechanism of Action
Key Considerations
Recommended Starting Point
Surfactants
Form micelles that encapsulate the hydrophobic drug in their non-polar core, while the polar shell interacts with water.[12]
Can affect cell membranes and transporter proteins.[13][14] A dose-response curve for the surfactant alone should be run.
Tween® 80 (Polysorbate 80): Start with a final concentration of 0.1% - 0.5% (v/v) in your medium.[10][13]
Cyclodextrins
Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that traps the drug molecule, forming a water-soluble "inclusion complex".[15][16][17]
Biocompatible and generally well-tolerated in cell culture. The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Prepare a solution of HP-β-CD in your buffer first, then add the DMSO stock of your compound.[18]
Hydrotropes
Small organic molecules that, at high concentrations, increase the solubility of other solutes.[19]
Mechanism involves disrupting water structure and forming aggregates around the drug.
PEG400, Propylene Glycol: Can be used as co-solvents in the final formulation. A common vehicle for in vivo studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5][10]
Experimental Workflow: Solubility Enhancement with Cyclodextrins
Technical Support Center: Stability of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in Solution
Welcome to the Technical Support Center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Stability Profile of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an ester that, like other similar structures, is susceptible to degradation under certain conditions. The primary pathway of degradation for esters is hydrolysis, which involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[1][2][3] This process can be significantly influenced by several environmental and experimental factors.
Key Factors Influencing Stability
Understanding the factors that can compromise the stability of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is the first step in preventing degradation.
Factor
Influence on Stability
pH
Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][4][5] Basic hydrolysis, also known as saponification, is typically rapid and irreversible, leading to the formation of the carboxylate salt and ethanol.[1][3] Acid-catalyzed hydrolysis is a reversible reaction.[2][4]
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and other potential degradation pathways.[5][6]
Light
Exposure to light, particularly UV light, can induce photolytic degradation, leading to the formation of unintended byproducts.[6]
Oxidizing Agents
The presence of oxidizing agents can lead to the degradation of the molecule, potentially affecting the trimethoxyphenyl ring or other susceptible parts of the structure.
Solvent
The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in hydrolysis. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses common problems encountered during the handling and analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in solution.
Unexpected Peaks in HPLC Analysis
Question: I am observing unexpected peaks in my HPLC chromatogram after preparing a solution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Are these degradants?
Answer: The appearance of new peaks in an HPLC analysis is a common indicator of degradation. To troubleshoot this, consider the following steps:
Analyze a Freshly Prepared Standard: Prepare a solution of the compound immediately before analysis and compare its chromatogram to that of the sample . If the new peaks are absent or significantly smaller in the fresh standard, degradation is likely.
Evaluate Your Solvent: Ensure the solvent is of high purity and appropriate for the compound. If using an aqueous buffer, check and adjust the pH. Unintended pH levels can accelerate hydrolysis.
Review Storage Conditions: Confirm that the solution was stored under the recommended conditions (see Section 3.1). Improper storage, such as exposure to light or elevated temperatures, can cause degradation.[6]
Perform Forced Degradation: To confirm that your analytical method is stability-indicating, you can perform a forced degradation study.[7][8] This involves intentionally exposing the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[9][10] If the retention times of the unexpected peaks in your sample match those of the peaks generated during forced degradation, it provides strong evidence that they are indeed degradants.
Decrease in Assay Value Over Time
Question: The concentration of my Ethyl 3-(3,4,5-trimethoxyphenyl)propionate stock solution appears to be decreasing over time. What could be the cause?
Answer: A progressive decrease in the concentration of the active compound is a clear sign of instability. The most probable cause is hydrolysis of the ester.
Hydrolysis: The ester bond is likely being cleaved, converting the parent compound into 3-(3,4,5-trimethoxyphenyl)propanoic acid and ethanol.[2][3] This is especially prevalent in aqueous solutions or if there is residual moisture in organic solvents.
Adsorption: While less common for this type of molecule, adsorption to the surface of the storage container can occur. Consider using silanized glass vials to minimize this possibility.
To mitigate this, ensure your solvents are anhydrous, and if an aqueous solution is necessary, prepare it fresh and use it promptly. For storage, refrigeration or freezing in a tightly sealed container is recommended.
Section 3: Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solutions of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate?
For optimal stability, solutions should be stored in a cool, dark place.[11][12] It is recommended to store stock solutions at -20°C in tightly sealed containers. For short-term storage (a few days), refrigeration at 2-8°C may be adequate. Avoid repeated freeze-thaw cycles.
What is the primary degradation product I should expect?
The most likely degradation product resulting from hydrolysis is 3-(3,4,5-trimethoxyphenyl)propanoic acid .[13] Your analytical method should be capable of separating this potential degradant from the parent compound.
How can I develop a stability-indicating HPLC method?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[7] The development of such a method typically involves:
Method Development: Start with a reverse-phase HPLC method. A C18 column is often a good starting point. The mobile phase can be a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[14]
Forced Degradation Study: Subject the compound to stress conditions as described in Section 2.1.[7][8][10]
Method Validation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak and from each other. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]
Section 4: Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade Ethyl 3-(3,4,5-trimethoxyphenyl)propionate under various stress conditions to understand its degradation pathways.
Materials:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Methanol (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), 0.1 N and 1 N
Sodium hydroxide (NaOH), 0.1 N and 1 N
Hydrogen peroxide (H₂O₂), 3%
HPLC system with a UV or PDA detector
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
pH meter
Photostability chamber
Oven
Procedure:
Prepare Stock Solution: Prepare a stock solution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
Heat the mixture at 60°C for 4 hours.
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
Keep the mixture at room temperature for 1 hour.
Neutralize with an appropriate volume of 0.1 N HCl.
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Thermal Degradation:
Place a solid sample of the compound in an oven at 80°C for 24 hours.
Dissolve the stressed solid in methanol to prepare a 0.1 mg/mL solution.
Photolytic Degradation:
Expose a solution of the compound (0.1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
Analysis:
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualization of Workflows
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Primary Degradation Pathway: Ester Hydrolysis
Caption: The primary hydrolytic degradation pathway.
Section 5: References
Current time information in West Northamptonshire, GB. (n.d.). Google. Retrieved February 11, 2026, from
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search. Retrieved February 11, 2026, from
Hydrolysis of esters. (n.d.). Chemguide. Retrieved February 11, 2026, from
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Retrieved February 11, 2026, from
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved February 11, 2026, from
Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved February 11, 2026, from
Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved February 11, 2026, from
Ethyl-3-phenyl propionate Safety Data Sheet. (2018). Synerzine. Retrieved February 11, 2026, from
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved February 11, 2026, from
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Safety Data Sheet. (n.d.). Synquest Labs. Retrieved February 11, 2026, from
Safety Data Sheet. (2017). Key Organics. Retrieved February 11, 2026, from
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved February 11, 2026, from
3-Methoxypropanoic Acid Safety Data Sheet. (2025). Tokyo Chemical Industry. Retrieved February 11, 2026, from
Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved February 11, 2026, from
Core components of analytical method validation for small molecules-an overview. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 11, 2026, from
Hydrolysis of Esters. (2024). Chemistry LibreTexts. Retrieved February 11, 2026, from
Ethyl 3-ethoxypropionate Safety Data Sheet. (2022). Redox. Retrieved February 11, 2026, from
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 11, 2026, from
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved February 11, 2026, from
Technical Support Center: Stability of Pharmaceutical Compounds. (n.d.). Benchchem. Retrieved February 11, 2026, from
Forced Degradation Studies. (2016). MedCrave online. Retrieved February 11, 2026, from
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved February 11, 2026, from
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved February 11, 2026, from
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate. Retrieved February 11, 2026, from
Crystal Structure and Intermolecular Energy for Some Nandrolone Esters. (2023). MDPI. Retrieved February 11, 2026, from
Testosterone Phenylpropionate Cycle, Side effects and Reviews. (n.d.). Muscle-gear.net. Retrieved February 11, 2026, from
Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. (2022). PMC. Retrieved February 11, 2026, from
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved February 11, 2026, from
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved February 11, 2026, from
Factors affecting stability of drugs. (n.d.). Slideshare. Retrieved February 11, 2026, from
A Stability Indicating UV-HPLC Method for the Determination of Potential Impurities in Nandrolone Phenylpropionate Active pharmaceutical. (n.d.). ResearchGate. Retrieved February 11, 2026, from
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (2018). SIELC Technologies. Retrieved February 11, 2026, from
The reported metabolic pathways of AOPPs by microorganisms. (n.d.). ResearchGate. Retrieved February 11, 2026, from
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (n.d.). Santa Cruz Biotechnology. Retrieved February 11, 2026, from
CAS 70311-20-5 (ETHYL 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONATE). (n.d.). BOC Sciences. Retrieved February 11, 2026, from
Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). NIH. Retrieved February 11, 2026, from
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (n.d.). PubChem. Retrieved February 11, 2026, from
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Technical Support Center: Troubleshooting Inconsistent Results with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Welcome to the technical support center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistenc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and what are its key properties?
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an organic compound often used as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Key properties are summarized in the table below.
Q2: What is the most common method for synthesizing Ethyl 3-(3,4,5-trimethoxyphenyl)propionate?
The most prevalent laboratory-scale synthesis is the Fischer esterification of 3-(3,4,5-trimethoxyphenyl)propionic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4] This is an equilibrium-driven reaction.[3]
Q3: What analytical techniques are suitable for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is a common method for assessing purity and quantifying the compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.
Troubleshooting Guide: Synthesis and Purification
Inconsistent yields and the presence of impurities are common hurdles in the synthesis and purification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield in Fischer Esterification
Q: My Fischer esterification of 3-(3,4,5-trimethoxyphenyl)propionic acid is consistently resulting in low yields (<60%). What are the likely causes and how can I improve the conversion?
A: The Fischer esterification is a reversible reaction, and achieving high yields requires pushing the equilibrium towards the product side. Here are the primary factors to consider:
1. Incomplete Reaction/Equilibrium Not Shifted:
Causality: The reaction between the carboxylic acid and ethanol produces the ester and water.[3] As the concentration of products increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and ethanol) also occurs, leading to an equilibrium state with significant amounts of starting material remaining.
Troubleshooting Protocol:
Use Excess Ethanol: Employing a large excess of ethanol can significantly shift the equilibrium towards the formation of the ethyl ester. Often, ethanol can be used as the reaction solvent.
Water Removal: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
Dehydrating Agents: Incorporating molecular sieves into the reaction mixture.
2. Ineffective Catalysis:
Causality: An insufficient amount or an inappropriate choice of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.
Troubleshooting Protocol:
Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient.
Catalyst Choice: While sulfuric acid is common, solid acid catalysts can also be effective and simplify workup.
3. Suboptimal Reaction Conditions:
Causality: Reaction temperature and time are critical parameters. Insufficient heat will lead to a slow reaction, while excessive heat over prolonged periods might lead to side reactions.
Troubleshooting Protocol:
Temperature: The reaction is typically performed at the reflux temperature of the alcohol used.
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Reactions can take several hours to reach completion.
Issue 2: Presence of Impurities After Synthesis
Q: After my synthesis, I observe multiple spots on my TLC plate and additional peaks in my HPLC chromatogram. What are these impurities and how can I minimize them?
A: The most common impurities are unreacted starting materials and side-products from the reaction.
Identification: This is often the most significant impurity. It will have a different retention time in HPLC and a distinct spot on a TLC plate (typically more polar than the ester).
Causality: As discussed in the low yield section, this is due to the reversible nature of the Fischer esterification.
Mitigation and Removal:
Optimize the reaction conditions to drive the reaction to completion (see Issue 1).
Purification: During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal from the organic layer containing the ester.
2. Side-Products:
Identification: The nature of side-products can vary. Potential side reactions include dehydration of the alcohol (if secondary or tertiary alcohols are used, not relevant for ethanol) or other acid-catalyzed reactions of the starting materials or product.
Causality: High reaction temperatures or prolonged reaction times can promote the formation of side-products. The trimethoxyphenyl ring is generally stable under these conditions, but impurities in the starting material could also lead to unexpected byproducts.
Mitigation and Removal:
Use purified starting materials.
Optimize reaction temperature and time.
Purification: Column chromatography on silica gel is an effective method for separating the desired ester from less polar or more polar impurities.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Troubleshooting Guide: Stability and Degradation
The stability of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is crucial for obtaining consistent results in biological assays and other applications.
Q: I am observing a decrease in the purity of my compound over time, or I am getting inconsistent results in my biological assays. Could my compound be degrading?
A: Yes, esters are susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis.
1. Hydrolysis (Acidic or Basic):
Causality: The ester can be hydrolyzed back to 3-(3,4,5-trimethoxyphenyl)propionic acid and ethanol. This can be catalyzed by both acids and bases. The presence of residual acid catalyst from the synthesis or storage in non-neutral pH solutions can accelerate this process.
Troubleshooting Protocol:
Neutralization: Ensure all acidic catalyst is removed during the workup of the synthesis.
Storage: Store the purified compound in a neutral, dry environment. For long-term storage, consider storing it as a solid at low temperatures. Solutions should be prepared fresh in a neutral buffer for biological experiments.
Forced Degradation Study (for advanced troubleshooting): To understand the stability of your compound in your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress and analyzing the degradation products by HPLC-MS.[5]
2. Thermal and Photolytic Degradation:
Causality: While the compound is a solid with a relatively high melting point, prolonged exposure to high temperatures could potentially lead to degradation. Aromatic compounds, especially those with electron-donating groups like methoxy groups, can be susceptible to photodegradation upon exposure to UV light.[6][7][8]
Troubleshooting Protocol:
Storage: Store the compound protected from light in a cool, dry place.
Experimental Conditions: Minimize exposure of the compound to direct light, especially UV light, during experiments. Use amber vials or cover vessels with aluminum foil.
Impact on Biological Assays
Q: How can impurities in my Ethyl 3-(3,4,5-trimethoxyphenyl)propionate sample affect my biological assay results?
A: Impurities can have a significant and often overlooked impact on biological experiments.
1. Unreacted Carboxylic Acid:
Impact: The presence of the starting carboxylic acid can lead to several issues:
Altered Biological Activity: The carboxylic acid may have its own biological activity, which could be synergistic, antagonistic, or completely different from the ester.[9][10]
Changes in pH: If the carboxylic acid is present in significant amounts, it can alter the pH of the cell culture medium or assay buffer, which can affect cell viability and protein function.
Inaccurate Concentration: The presence of the acid impurity means the actual concentration of the desired ester is lower than calculated based on the total mass.
2. Residual Synthesis Reagents:
Impact:
Ethanol: While often used as a solvent in cell culture, high concentrations of residual ethanol can affect cell membrane fluidity and protein function.[11][12] It is recommended to keep the final concentration of ethanol in cell culture below 0.1-1%, depending on the cell line.[13]
Acid Catalyst: Residual strong acids like sulfuric acid can be highly cytotoxic and will significantly alter the pH of your assay.
Troubleshooting Protocol for Biological Assays:
Confirm Purity: Always confirm the purity of your compound by HPLC before use. A purity of >95% is generally recommended for in vitro assays.
Control Experiments:
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO or ethanol) in your experiments to account for any effects of the solvent itself.[13]
Impurity Control (if available): If you suspect the presence of the starting carboxylic acid is affecting your results, and you have a pure sample of the acid, you can run a control experiment with the acid alone to assess its biological activity.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis and purification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low yields in the synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
References
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (2018, May 16). SIELC Technologies. [Link]
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023, September 29). MDPI. [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
Degradation of Irgafos 168 and determination of its degradation products. (2016). Journal of Agricultural and Food Chemistry. [Link]
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2021). Molecules. [Link]
Chronic ethanol exposure alters the levels, assembly, and cellular organization of the actin cytoskeleton and microtubules in hippocampal neurons in primary culture. (2014). Alcoholism, Clinical and Experimental Research. [Link]
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: Design of a novel photostabilizer with in vivo SPF boosting properties and its use in developing broad-spectrum sunscreen formulations. (2016). International Journal of Cosmetic Science. [Link]
Ethanol-Mediated Variations in Cellular Fatty Acid Composition and Protein Profiles of Two Genotypically Different Strains of Escherichia coli O157:H7. (2003). Applied and Environmental Microbiology. [Link]
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. [Link]
In cell culture, can ethanol be used as a solvent for dissolving the drug? (2015, March 8). ResearchGate. [Link]
Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting. [Link]
Photophysical and Photochemical Aspects of Drug Stability. (2017, December 8). ResearchGate. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]
Effects of Metal Salt Catalysts on Yeast Cell Growth in Ethanol Conversion. Southern Research Station. [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). Journal of Medicinal Chemistry. [Link]
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012, March 5). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2019). Molecules. [Link]
Technical Support Center: Optimizing the Effective Concentration of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Welcome to the technical support center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the experimental use of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of determining its effective concentration in your cell-based assays.
Introduction to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a derivative of propionic acid with a trimethoxyphenyl moiety. While comprehensive biological data for this specific ester is still emerging, the 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in a variety of biologically active molecules. Compounds containing this moiety have been investigated for their potential as anticancer and antileishmanial agents, often exerting their effects through mechanisms like tubulin polymerization inhibition. This guide will help you to effectively design and execute experiments to elucidate the biological activity of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate?
A1: Due to its hydrophobic nature, Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is not readily soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] For a related compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a solubility of 50 mg/mL in DMSO has been reported.[1] We recommend starting with a concentration in this range for your stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q2: What is the maximum final concentration of DMSO I can use in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in your experiments to account for any solvent effects.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation of a hydrophobic compound upon dilution in an aqueous medium is a common issue. Here are a few troubleshooting steps:
Pre-warm the media: Adding the DMSO stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
Increase the volume of media: Diluting the stock solution into a larger volume of media can help to keep the compound in solution.
Use a serum-containing medium: If your experimental design allows, using a medium containing fetal bovine serum (FBS) can aid in the solubilization of hydrophobic compounds.
Vortexing: Gently vortex the diluted solution immediately after adding the stock to ensure rapid and even dispersion.
Q4: How can I determine the stability of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in my cell culture medium?
A4: The stability of your compound in the experimental conditions is critical for obtaining reliable data. You can assess stability by incubating the compound in your cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At various time points, take an aliquot of the medium and analyze the concentration of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[4][5] A decrease in the peak area corresponding to the compound over time would indicate degradation.
Troubleshooting Guide
This guide addresses common issues you may encounter when determining the effective concentration of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Observed Problem
Potential Cause
Recommended Solution
No biological effect observed at any tested concentration.
1. Compound inactivity: The compound may not be active in the chosen cell line or assay. 2. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. 3. Degradation: The compound may be unstable under the experimental conditions. 4. Incorrect concentration range: The tested concentrations may be too low.
1. Literature review: Confirm if related compounds have shown activity in similar models. Consider testing in a different cell line. 2. Visual inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of precipitation. Perform a solubility test. 3. Stability assessment: Perform an HPLC-based stability study as described in the FAQs. 4. Expand concentration range: Test a wider range of concentrations, including higher concentrations, while carefully monitoring for cytotoxicity.
High variability between replicate wells.
1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Compound precipitation: Inconsistent precipitation in different wells. 3. Pipetting errors: Inaccurate dispensing of compound or cells.
1. Proper cell suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. 2. Improve solubilization: Follow the recommendations for preventing precipitation in the FAQs. 3. Calibrate pipettes: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks.
Bell-shaped dose-response curve.
1. Off-target effects: At higher concentrations, the compound may have off-target effects that counteract the primary effect. 2. Cytotoxicity: High concentrations of the compound may be causing cell death, leading to a decrease in the measured response. 3. Compound aggregation: At higher concentrations, the compound may form aggregates with different biological activities.
1. Investigate off-target activity: If possible, use target-specific assays to confirm the mechanism of action. 2. Cytotoxicity assay: Perform a parallel cytotoxicity assay (e.g., LDH release) to determine the toxic concentration range. 3. Solubility assessment: Re-evaluate the solubility of the compound at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a step-by-step guide for preparing solutions of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Materials:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated pipettes
Vortex mixer
Procedure:
Prepare a 10 mM DMSO Stock Solution:
Calculate the mass of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (Molecular Weight: 268.31 g/mol ) required to make a 10 mM stock solution in a specific volume of DMSO. For example, for 1 mL of a 10 mM solution, you would need 2.6831 mg of the compound.
Weigh the required amount of the compound into a sterile microcentrifuge tube.
Add the calculated volume of anhydrous DMSO.
Vortex the tube until the compound is completely dissolved. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Prepare Working Solutions:
Thaw an aliquot of the 10 mM stock solution at room temperature.
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions in medium to minimize the final DMSO concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in a cancer cell line.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate working solutions
Technical Support Center: Troubleshooting Potential Off-Target Effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound. Given that the 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, particularly known for its interaction with tubulin, this guide will focus on distinguishing between expected on-target effects and potential off-target activities that may arise during your experiments.
Understanding the Primary Mechanism of Action
The core of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate's biological activity is likely driven by its 3,4,5-trimethoxyphenyl group. This chemical feature is prominent in a class of molecules that act as tubulin polymerization inhibitors.[1][2] These compounds typically bind to the colchicine site on β-tubulin, which disrupts microtubule dynamics.[2] This interference with the cytoskeleton is a critical event that leads to cell cycle arrest, most commonly in the G2/M phase, and can subsequently trigger apoptosis.[2][3][4] Therefore, observing effects related to cell cycle arrest and cytotoxicity is an expected outcome when working with this compound in cellular assays.
This section addresses specific issues you might encounter during your experiments, providing a structured approach to troubleshoot and interpret your results.
FAQ 1: I'm observing higher-than-expected cytotoxicity with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in my cell line. How can I determine if this is an off-target effect?
Troubleshooting Guide:
Unexpectedly high cytotoxicity can stem from several factors, including off-target effects or hypersensitivity of a specific cell line to microtubule disruption. The following steps will help you dissect the underlying cause.
The first step is to verify that the observed cytotoxicity correlates with the expected mechanism of action.
Experiment 1A: Cell Cycle Analysis via Flow Cytometry:
Rationale: Inhibition of tubulin polymerization should lead to a significant increase in the population of cells in the G2/M phase of the cell cycle.[3]
Protocol:
Seed your cells at a density that allows for logarithmic growth for the duration of the experiment.
Treat cells with a dose-range of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (e.g., from the GI50 concentration down to a non-toxic dose) for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
Include a vehicle control (e.g., DMSO) and a positive control for G2/M arrest (e.g., nocodazole).
Harvest, wash, and fix the cells in cold 70% ethanol.
Stain the cells with a DNA intercalating dye such as propidium iodide (PI) containing RNase A.
Analyze the DNA content by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Expected Outcome: A dose-dependent increase in the G2/M population would support an on-target effect.
Experiment 1B: Immunofluorescence Staining of Microtubules:
Rationale: Direct visualization of the microtubule network will reveal any disruptions caused by the compound.
Protocol:
Grow cells on coverslips and treat with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate at various concentrations for a relevant time period (e.g., 6-24 hours).
Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
Incubate with a primary antibody against α-tubulin.
Follow with a fluorescently labeled secondary antibody.
Counterstain the nuclei with DAPI.
Image the cells using fluorescence microscopy.
Expected Outcome: In treated cells, you should observe a disruption of the normal filamentous microtubule network, appearing as diffuse tubulin staining or disorganized spindles in mitotic cells, confirming on-target activity.
If the cytotoxicity appears to be independent of or disproportionate to the observed G2/M arrest, it may be due to off-target-induced apoptosis.
Experiment 2A: Caspase-3/7 Activity Assay:
Rationale: Activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.
Protocol:
Plate cells in a 96-well plate and treat with the compound.
At various time points, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.[5]
Measure the signal using a microplate reader.
Expected Outcome: A significant increase in caspase activity preceding or at lower concentrations than those causing maximal G2/M arrest could suggest an off-target apoptotic pathway.
Step 3: Consider Kinase Inhibition as a Potential Off-Target Mechanism
Some compounds with the 3,4,5-trimethoxyphenyl moiety have been reported to inhibit various protein kinases.[6]
Experiment 3A: Off-Target Kinase Profiling:
Rationale: Screening the compound against a panel of kinases can identify potential off-target interactions.
Action: Consider using a commercial kinase profiling service to test Ethyl 3-(3,4,5-trimethoxyphenyl)propionate against a broad panel of kinases. This can provide a comprehensive overview of its selectivity.
FAQ 2: My results with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are inconsistent across different assays or experiments. What could be the cause?
Troubleshooting Guide:
Inconsistent results can be frustrating and may point to issues with compound stability, purity, or assay-specific interference.
Step 1: Verify Compound Purity and Stability
Action:
Ensure the purity of your compound stock using techniques like HPLC-MS. Impurities from synthesis could have their own biological activities.
Consider the stability of the compound in your cell culture medium over the time course of your experiment. A stability assay can be performed by incubating the compound in media for various durations and then analyzing its concentration by HPLC.
Step 2: Assess Potential for Assay Interference
Rationale: Small molecules, particularly those with some degree of hydrophobicity, can interfere with certain assay technologies.[7] This can include light scattering in absorbance assays or autofluorescence in fluorescence-based readouts.
Action:
For Absorbance/Turbidity Assays: Run a control with the compound in cell-free assay buffer to check for any intrinsic absorbance at the measurement wavelength.
For Fluorescence Assays: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay to rule out autofluorescence.
For Luciferase-Based Assays: Test the compound against the purified luciferase enzyme to check for direct inhibition.
Step 3: Standardize Cell Culture Conditions
Rationale: The physiological state of your cells can significantly impact their response to a compound.
Action:
Maintain a consistent cell passage number.
Ensure cells are in the exponential growth phase at the time of treatment.
Regularly test for mycoplasma contamination.
Visualizing the Mechanisms and Workflows
Diagram 1: Expected On-Target Mechanism of Action
Caption: Expected signaling pathway for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow to dissect potential off-target cytotoxicity.
Data Summary Table
Table 1: Potential Off-Target Kinase Profile of Structurally Related Compounds
The following table lists kinases that have been reported to be inhibited by various compounds containing a 3,4,5-trimethoxyphenyl moiety. This is not an exhaustive list and is intended to provide a starting point for investigating potential off-target kinase effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Empirical validation is essential.
D. Cragg, P., & Newman, J. (2005). Plants as a source of anti-cancer agents. Journal of Ethnopharmacology, 100(1-2), 72-79.
Gaonkar, S. L., & K.S., R. (2011). A simple and efficient synthesis of combretastatin A-4 analogues. Indian Journal of Chemistry - Section B, 50(10), 1436-1441.
Pettit, G. R., et al. (1982). Isolation and structure of combretastatin. Canadian Journal of Chemistry, 60(11), 1374-1376.
Hassan, A. S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. Available at: [Link]
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4616. Available at: [Link]
Wang, L., et al. (2020). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 25(23), 5576. Available at: [Link]
Cho, K. J., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters, 30(11), 127144. Available at: [Link]
Abdel-Ghani, T. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1350. Available at: [Link]
Tron, G. C., et al. (2006). The combretastatin A4 scaffold: a key structure for tubulin inhibitors. Journal of Medicinal Chemistry, 49(11), 3033-3044.
Baell, J., & Walters, M. A. (2014). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery, 13(10), 751-761. Available at: [Link]
Kamal, A., et al. (2015). Recent advances in the discovery and development of 3,4,5-trimethoxyphenyl-based anticancer agents. Future Medicinal Chemistry, 7(18), 2457-2483.
Technical Support Center: Batch Consistency for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction: The Consistency Imperative Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a critical intermediate scaffold, particularly in the synthesis of tubulin polymerization inhibitors (colchicine site binders)...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Consistency Imperative
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) is a critical intermediate scaffold, particularly in the synthesis of tubulin polymerization inhibitors (colchicine site binders) and complex phenylpropanoid derivatives. Variability in this precursor does not merely affect yield; it alters the kinetic profile of downstream Knoevenagel condensations or amidation reactions.
This guide addresses the three most common "silent killers" of batch consistency: Cryptic Hydrolysis , Polymorphic/Solvate Shifts , and Oxidative Discoloration .
Addressing the "Ghost Peak" and Purity Discrepancies
Q: Why does my HPLC show a "ghost peak" at a lower retention time that grows over time?
A: You are likely observing on-column hydrolysis or sample degradation.
The electron-rich 3,4,5-trimethoxy ring creates an electronic environment that, while generally stable, can influence the ester's susceptibility to hydrolysis under acidic HPLC conditions. If your mobile phase uses unbuffered water/acid (e.g., 0.1% TFA), the equilibrium shifts toward the parent acid: 3-(3,4,5-trimethoxyphenyl)propionic acid .
The Mechanism:
The ester bond is susceptible to acid-catalyzed hydrolysis.[1] In unbuffered systems, the local pH at the stationary phase surface can drop, accelerating this conversion during the run or while the sample sits in the autosampler.
Corrective Protocol: Buffered Analysis
Do not rely on simple water/acetonitrile gradients for stability-indicating methods.
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Phosphoric Acid (only if analyzing fresh).
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: Anhydrous Ethanol or Acetonitrile (Avoid water in sample prep).
Diagnostic Decision Tree (Graphviz):
Figure 1: Diagnostic logic for identifying impurity origins in ETMP analysis.
Module 2: Physical State & Handling
Addressing Melting Point Depression and "Oiling Out"
Q: My batch is an oil or sticky solid, but the CoA specifies a crystalline solid (MP ~35-40°C). Is it degraded?
A: Not necessarily degraded, but likely impure or solvated.
ETMP has a relatively low melting point. "Oiling out" is a classic symptom of Melting Point Depression caused by impurities. Even 1-2% of the parent acid or residual solvent (ethanol/ethyl acetate) can suppress the melting point below room temperature.
The Causality:
Eutectic Impurities: The presence of unreacted 3,4,5-trimethoxycinnamic acid (if prepared via reduction) or the propionic acid derivative acts as a eutectic impurity, drastically lowering the solid-liquid transition energy.
Solvent Trap: The trimethoxy groups can coordinate with protic solvents, making them difficult to remove under standard vacuum.
Place sample under high vacuum (<1 mbar) at 30°C for 4 hours. Do not exceed 40°C.
2
Seed Recrystallization
Dissolve in minimal warm Hexane:EtOAc (9:1). Cool slowly to 4°C. Seed with a known crystal if available.
3
Acid Wash
If MP remains low, dissolve in EtOAc and wash with Sat. NaHCO₃ to remove acidic impurities (parent acid).
Module 3: Reactivity & Storage
Addressing Yield Inconsistencies and Color Changes
Q: Why is the material turning yellow/brown, and how does this affect downstream yield?
A: Oxidative instability of the electron-rich ring.
The 3,4,5-trimethoxy motif is electron-donating. While the ester withdraws some density, the ring remains susceptible to aerobic oxidation, leading to quinoid-like colored species.
Impact on Yield:
While the color change might represent <0.5% chemical degradation, these oxidized species can act as radical scavengers or poison catalysts (especially Pd/C or Lewis acids) in subsequent steps.
Storage Protocol:
Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.
Temperature: Store at -20°C to inhibit hydrolysis and oxidation rates.
Container: Amber glass (protects from photo-oxidation).
Degradation Pathway Visualization (Graphviz):
Figure 2: Primary degradation pathways affecting batch quality and appearance.
Summary of Specifications for Quality Control
When validating a new batch, ensure these parameters are met to guarantee downstream reproducibility.
Parameter
Acceptance Criteria
Method
Common Failure Mode
Appearance
White to Off-White Solid
Visual
Yellowing (Oxidation)
Purity (HPLC)
> 98.0% (Area %)
Buffered RP-HPLC
Ghost Peak (Hydrolysis)
Melting Point
35°C - 40°C (Typical)
DSC / Capillary
Liquid/Paste (Solvent/Acid impurity)
Residual Acid
< 0.5%
Titration / HPLC
Incomplete Esterification
References
SIELC Technologies. (2018). HPLC Separation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. SIELC Application Notes. Link
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 128964, Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. PubChem. Link
U.S. Environmental Protection Agency. (2010). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester Compounds. EPA Research Publications. Link
Technical Support Center: Enhancing the Bioavailability of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on overcoming the bioavailability challenges associated with Ethyl 3-(3,4,5-trimethoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on overcoming the bioavailability challenges associated with Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Drawing from established principles in pharmaceutical sciences, this document provides practical, evidence-based strategies, troubleshooting guides, and detailed protocols to support your formulation development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and the core concepts of bioavailability enhancement.
Q1: What is Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and what are its physicochemical properties?
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a chemical compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.31 g/mol [1][]. Structurally, it is the ethyl ester of 3-(3,4,5-trimethoxyphenyl)propanoic acid[3]. While specific solubility data is not widely published, its structure, characterized by a substituted benzene ring and an ethyl ester group, strongly suggests it is a lipophilic or hydrophobic molecule. Such compounds typically exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability[4][5].
Q2: Why is oral bioavailability a critical concern for hydrophobic compounds like this one?
Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged[5]. For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids[6]. Poorly water-soluble compounds have a low dissolution rate, which often becomes the rate-limiting step in the absorption process, leading to low and variable bioavailability[7][8]. This can result in sub-therapeutic drug concentrations in the bloodstream, requiring higher doses that may increase the risk of side effects[5].
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound?
A variety of techniques can be employed, broadly aimed at increasing the drug's solubility, dissolution rate, or intestinal permeability. Key strategies include:
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area available for dissolution[9][10].
Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer carrier can significantly enhance its dissolution rate[11]. When the carrier dissolves, the drug is released as fine, colloidal particles.
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve bioavailability by pre-dissolving the drug and utilizing lipid absorption pathways[12][13][14][15]. This category includes nanoemulsions and self-emulsifying drug delivery systems (SEDDS)[4][13].
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug[16][17].
Q4: How do I select the most appropriate enhancement strategy for my experiment?
The choice of strategy depends on the compound's specific properties (e.g., melting point, logP, dose), the desired release profile, and the intended dosage form. A logical workflow can guide this decision.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during formulation development, presented in a question-and-answer format.
Q: My in vitro dissolution results for a solid dispersion formulation are inconsistent and show slower release over time. What could be the cause?
A: This issue often points to the physical instability of the amorphous solid dispersion.
Causality: The enhanced dissolution of solid dispersions relies on maintaining the drug in a high-energy amorphous state. Over time, especially under humid conditions, the polymer carrier can absorb moisture, which acts as a plasticizer. This increases molecular mobility, allowing the drug to convert from its amorphous form back to a more stable, less soluble crystalline form[18]. This recrystallization leads to decreased dissolution rates.
Troubleshooting Steps:
Characterize Physical Form: Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm if the drug has recrystallized in your aged samples. An amorphous sample will show a halo pattern in PXRD, while a crystalline sample will show sharp peaks.
Select a Different Polymer: The choice of polymer is critical. Polymers with a high glass transition temperature (Tg), such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), can provide better physical stability.
Optimize Drug Loading: High drug loading increases the risk of recrystallization. Try preparing dispersions with a lower drug-to-polymer ratio (e.g., 1:5 or 1:9) to ensure the drug molecules are adequately separated by the carrier.
Control Storage Conditions: Store your solid dispersion formulations in desiccators or sealed containers with a desiccant to protect them from humidity.
Q: I developed a nanoemulsion formulation that looks good initially, but my in vivo animal studies show very low and erratic plasma concentrations of the drug. Why is there a disconnect?
A: A discrepancy between a stable formulation and poor in vivo performance often points to gastrointestinal instability or metabolic factors.
Causality:
Ester Hydrolysis: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an ester. Ester prodrugs can be susceptible to hydrolysis by gastric acid or intestinal esterase enzymes before they can be absorbed, cleaving the ester bond and releasing the parent acid and ethanol[6][19]. If the parent acid has lower permeability, this premature conversion reduces absorption.
First-Pass Metabolism: After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. The liver is a major site of drug metabolism, and a significant portion of the drug may be biotransformed and inactivated during this "first pass"[6].
Formulation Digestion: Lipid-based formulations like nanoemulsions are digested by lipases in the GI tract. The drug must remain solubilized in the resulting lipid digestion products (e.g., micelles) to be absorbed. If the drug precipitates out during this process, its absorption will be compromised[15].
Troubleshooting Steps:
Assess GI Stability: Perform an in vitro stability study of your nanoemulsion in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) that contains relevant enzymes (e.g., pancreatin). Use an analytical method like HPLC to quantify the amount of intact ester prodrug remaining over time[20].
Investigate In Vitro-In Vivo Correlation (IVIVC): An IVIVC is a mathematical model that relates the in vitro dissolution profile to the in vivo absorption profile[21][22]. Developing even a basic IVIVC can help determine if your in vitro test is predictive of in vivo performance. If there is a poor correlation, your dissolution method may not be biorelevant[23][24].
Select Excipients to Inhibit Metabolism: Some formulation excipients, particularly certain surfactants used in LBDDS, can inhibit efflux transporters (like P-glycoprotein) or metabolic enzymes in the gut wall, thereby increasing the amount of drug available for absorption[13].
Consider Lymphatic Absorption: Some highly lipophilic drugs formulated in LBDDS can be absorbed via the intestinal lymphatic system, which bypasses the portal circulation and thus avoids first-pass metabolism in the liver[13]. Using long-chain triglycerides in your nanoemulsion may promote this pathway.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for preparing and evaluating two common types of bioavailability-enhanced formulations.
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
This method is suitable for thermally sensitive compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then removed.
Objective: To prepare an amorphous solid dispersion of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
PVP K30
Methanol (or other suitable volatile solvent)
Rotary evaporator
Mortar and pestle
Sieves (e.g., 100 mesh)
Procedure:
Preparation of Solution:
Accurately weigh 100 mg of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and 400 mg of PVP K30 (for a 1:4 drug-to-polymer ratio).
Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
Solvent Removal:
Attach the flask to a rotary evaporator.
Set the water bath temperature to 40-50°C.
Apply a vacuum and rotate the flask to evaporate the solvent. Continue until a thin, dry film is formed on the inner wall of the flask.
Final Drying:
Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
Processing of the Solid Dispersion:
Carefully scrape the dried film from the flask.
Gently grind the material into a fine powder using a mortar and pestle.
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
Storage:
Store the resulting powder in a tightly sealed container with a desiccant at room temperature.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
Protocol 2: Formulation of a Nanoemulsion via High-Pressure Homogenization
This method uses high shear forces to produce fine oil-in-water droplets, encapsulating the hydrophobic drug in the oil phase.[25]
Objective: To prepare an oil-in-water (O/W) nanoemulsion to improve the solubility and absorption of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Materials & Equipment:
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
Surfactant: Polysorbate 80 (Tween® 80)
Co-surfactant: Propylene glycol
Aqueous Phase: Deionized water
High-shear mixer (e.g., Ultra-Turrax)
High-pressure homogenizer
Particle size analyzer
Procedure:
Preparation of Oil Phase:
Dissolve a known concentration of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (e.g., 10 mg/mL) in the selected oil (e.g., MCT). Gentle heating (40°C) may be required.
Add the surfactant and co-surfactant to the oil phase and mix thoroughly. (A typical starting ratio might be Oil:Surfactant:Co-surfactant = 20:15:10 w/w).
Formation of Coarse Emulsion:
Slowly add the oil phase to the aqueous phase (water) while mixing at high speed (e.g., 5,000-10,000 rpm) with a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.
High-Pressure Homogenization:
Pass the coarse emulsion through the high-pressure homogenizer.
Operate the homogenizer at a high pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles). This step is critical for reducing the droplet size to the nano-range.
Characterization:
Measure the mean droplet size and polydispersity index (PDI) of the final nanoemulsion using a dynamic light scattering (DLS) particle size analyzer. A target size is typically <200 nm with a PDI <0.3.
Visually inspect the formulation for any signs of phase separation or precipitation.
Storage:
Store the nanoemulsion in a sealed glass vial at 4°C.
Table 1: Comparison of Bioavailability Enhancement Technologies
Feature
Solid Dispersion
Nanoemulsion (LBDDS)
Micronization/Nanonization
Mechanism
Increases dissolution rate by creating an amorphous drug form in a hydrophilic carrier.[11]
Pre-dissolves drug in lipid droplets; can enhance absorption via lipid pathways.[12][26][27]
Increases surface area for dissolution by reducing particle size.[9][10]
Pros
High drug loading possible; suitable for solid dosage forms; established manufacturing methods (e.g., spray drying).[7]
Protects drug from degradation; can bypass first-pass metabolism; suitable for liquid and semi-solid dosage forms.[13][27][28]
Applicable to a wide range of drugs; relatively simple concept.
Cons
Risk of drug recrystallization, leading to stability issues; potential for polymer-drug interactions.[18]
Lower drug loading capacity; complex formulation development; potential for physical instability (e.g., Ostwald ripening).
May not be sufficient for very poorly soluble drugs; risk of particle aggregation.[9]
Best Suited For
Thermally stable compounds (melt methods) or solvent-soluble compounds (solvent methods).
Lipophilic compounds (high logP); compounds susceptible to enzymatic degradation or first-pass metabolism.
High-dose compounds where other formulation approaches are not feasible.
Section 4: References
Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (n.d.). IJRPS.
Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (n.d.). Research Journal of Pharmacy and Technology.
Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. (n.d.). TechConnect Briefs.
Solid dispersions: A technology for improving bioavailability. (2019). MedCrave online.
Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025). Dove Press.
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. (n.d.). DOI.
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH.
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - PubMed Central.
Nanoemulsion Formulations for Injection & Oral Administration. (n.d.). Drug Development & Delivery.
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting.
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Catalent.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (n.d.). Santa Cruz Biotechnology.
Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. (n.d.). International Journal of Pharmacy and Biological Sciences.
Strategies to improve oral bioavailability. (2025). ResearchGate.
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Applied Pharmaceutical Science.
Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
Lipid-Based Drug Delivery Systems. (2025). ResearchGate.
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers.
Drug Product Performance: In Vitro–In Vivo Correlation. (2025). JoVE.
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (n.d.). NIH.
Factors Decreasing the Bioavailability of Drugs | Toxicology. (n.d.). Biology Discussion.
Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. (2025). ResearchGate.
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026). Oreate AI Blog.
Technical Support Center: Purification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Welcome to the technical support guide for the purification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to diagnose and solve purification challenges effectively.
Introduction
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, can be challenging due to its physical properties and the nature of impurities generated during its synthesis. The compound is often isolated as a high-boiling point oil or a low-melting solid, making standard purification techniques like distillation and recrystallization non-trivial. The most prevalent impurities typically include unreacted starting materials, particularly the corresponding carboxylic acid, and other byproducts of similar polarity.
This guide focuses on providing robust solutions centered around liquid-liquid extraction and column chromatography, the most reliable methods for achieving high purity on a laboratory scale.
Table 1: Physical Properties of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Q1: What are the most common impurities I should expect after synthesizing Ethyl 3-(3,4,5-trimethoxyphenyl)propionate?
A1: The impurity profile depends on the synthetic route, but several are common. The most significant is typically the starting carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propionic acid , which arises from incomplete esterification or hydrolysis of the product during workup.[4] Other potential impurities include unreacted alcohols (ethanol), residual acid or base catalysts, and byproducts from side reactions that may have similar polarity to your target compound.
Table 2: Common Impurities and Key Differentiating Properties
Impurity
Structure
Property of Concern
Removal Strategy
3-(3,4,5-Trimethoxyphenyl)propionic acid
Carboxylic Acid
Acidic, similar polarity
Aqueous basic wash (e.g., NaHCO₃)
Ethanol
Alcohol
Highly polar, low boiling point
Evaporation, aqueous wash
Synthesis Byproducts
Varies
Often have similar polarity
Column Chromatography
Q2: My product is an oil. Is recrystallization a viable purification method?
A2: Generally, no. Recrystallization is effective only for solid compounds.[5] If your product is an oil at room temperature, it will "oil out" during the process, forming a liquid layer instead of crystals.[6][7] This traps impurities and defeats the purpose of the purification. For oily products like this ester, silica gel column chromatography is the most effective high-resolution purification technique.[7][8]
Q3: How do I efficiently remove the unreacted 3-(3,4,5-trimethoxyphenyl)propionic acid?
A3: The most effective method is an acid-base extraction during the initial workup. After the reaction, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your neutral ester product remains in the organic layer. This is a critical first purification step before any further chromatography.
Q4: What Thin-Layer Chromatography (TLC) conditions do you recommend for monitoring the purification?
A4: A good starting point for TLC analysis is a solvent system of 30% ethyl acetate in hexane (v/v) on silica gel plates. The ester product is moderately polar and should have an Rf value between 0.3 and 0.5 in this system. The more polar carboxylic acid impurity will have a much lower Rf (closer to the baseline), while less polar impurities will run closer to the solvent front. This system provides excellent resolution for monitoring both the reaction progress and the fractions from column chromatography.[7]
This workflow guides the user from the crude reaction mixture to the final pure product, emphasizing critical decision points.
Caption: Decision workflow for purifying Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Section 3: Troubleshooting Guides
A. Aqueous Workup & Extraction
Problem
Probable Cause(s)
Solution(s) & Scientific Rationale
Persistent Emulsion during NaHCO₃ wash
1. High concentration of crude product: Increases the viscosity of the organic phase. 2. Vigorous shaking: Creates fine droplets that are slow to coalesce.
1. Dilute: Add more organic solvent (e.g., ethyl acetate) to lower the viscosity. 2. Add Brine: Addition of saturated NaCl solution increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Product is impure after basic wash
1. Incomplete reaction: Large amounts of non-acidic impurities remain. 2. Insufficient washing: Not all of the acidic impurity was removed. 3. Product Hydrolysis: Using a strong base (like NaOH) or prolonged exposure can hydrolyze the ester back to the carboxylic acid.
1. Proceed to Chromatography: The basic wash is only for acidic impurities. Other neutral impurities must be removed by chromatography. 2. Repeat Wash: Perform the NaHCO₃ wash 2-3 times, and check the final aqueous wash with pH paper to ensure it is basic. 3. Use Mild Base: Always use a weak base like NaHCO₃ or K₂CO₃, not NaOH or KOH, for washing esters to prevent saponification.
B. Silica Gel Column Chromatography
Problem
Probable Cause(s)
Solution(s) & Scientific Rationale
Poor separation of product and impurity
1. Inappropriate Solvent System: The eluent polarity is too high or too low, resulting in co-elution. 2. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.
1. Optimize with TLC: Methodically test different solvent ratios (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane) to find a system where your product has an Rf of ~0.3-0.4 and is well-separated from contaminants.[7] 2. Use a Gradient: Start with a low polarity eluent (e.g., 10% EtOAc/Hex) and gradually increase the polarity. This keeps low-polarity impurities moving while holding back your product, improving separation. 3. Proper Loading: Use a mass ratio of at least 50:1 (silica gel:crude product). Load the sample in a minimal amount of solvent.
Streaking or "Tailing" of spots on TLC
1. Acidic Impurities Present: Residual carboxylic acid interacts strongly with the acidic silica gel, causing it to streak. 2. Sample is too concentrated: Overloaded TLC spots will always streak.
1. Perform Basic Wash: Ensure the acid-base extraction was performed thoroughly before chromatography. 2. Add a Modifier: Adding a very small amount of triethylamine (~0.1%) or acetic acid (~1%) to the eluent can sometimes improve peak shape, but this should be used cautiously as it can affect separation. 3. Dilute Sample: Ensure the sample spotted on the TLC plate is sufficiently dilute.
Product will not elute from the column
1. Solvent Polarity is Too Low: The eluent is not polar enough to displace the compound from the silica gel. 2. Decomposition: The compound may be unstable on silica gel.
1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar solvent system, such as dichloromethane/methanol. 2. Use Deactivated Silica: If decomposition is suspected, use silica gel that has been treated with a base (like triethylamine) or switch to a different stationary phase like alumina.
Section 4: Standard Operating Protocols
Protocol 1: Bulk Impurity Removal via Acid-Base Extraction
Objective: To remove acidic impurities, primarily the unreacted carboxylic acid.
Rationale: This protocol exploits the difference in acidity between the target ester (neutral) and the carboxylic acid impurity (acidic) to separate them into immiscible liquid phases.
Steps:
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
Transfer: Transfer the solution to a separatory funnel.
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release CO₂ gas produced.
Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat Wash: Repeat the NaHCO₃ wash (steps 3-4) one or two more times.
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions. Drain the aqueous layer.
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: High-Purity Purification via Flash Column Chromatography
Objective: To separate the target ester from neutral impurities of similar polarity.
Rationale: This protocol uses the principle of differential adsorption. Compounds travel through the silica stationary phase at different rates depending on their polarity and interaction with the mobile phase.
Caption: Standard workflow for a flash column chromatography experiment.
Steps:
Solvent Selection: Determine the optimal eluent using TLC. A good starting point is 20-30% ethyl acetate in hexane .
Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 10% EtOAc/Hex). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the column solvent or dichloromethane. Carefully apply the solution to the top of the silica bed.
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution is recommended. Start with a low polarity (e.g., 10% EtOAc/Hex) and incrementally increase the concentration of ethyl acetate every few column volumes.
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under UV light to identify which fractions contain your pure product.
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the final, purified Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Confirm purity using NMR and/or HPLC.[1]
References
SIELC Technologies. (2018). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Available at: [Link]
Google Patents. (CN104016861A). Preparation method for synthesis of ethyl 3-ethoxypropionate.
University of Colorado, Boulder. Recrystallization. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
HR Patel Institute of Pharmaceutical Education and Research. Practical Lab Manual. Available at: [Link]
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Available at: [Link]
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid. Journal of the American Chemical Society, 72(9), 4285. Available at: [Link]
Ataman Kimya. ETHYL 3-ETOXY PROPIONATE. Available at: [Link]
PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Available at: [Link]
Google Patents. (CN101423475A). Preparation method of 3-ethoxyl ethyl propionate.
Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Lumen Learning. Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
Google Patents. (CN1059199C). Ethyl propionate production process.
Journal of Pharmacy & Pharmacognosy Research. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Available at: [Link]
Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Available at: [Link]
NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. Available at: [Link]
Anonymous. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Anonymous. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Core Degradation Mechanisms: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat this compound like a standard stable solid. However, the electron-rich 3,4,5-trimethoxy motif combined with an aliphatic ester linkage creates specific vulnerabilities. Understanding these mechanisms is the first step to preventing sample loss.
Primary Threat: Hydrolysis (The "Vinegar" Effect)
The most common degradation pathway is the cleavage of the ethyl ester bond. While propionates are generally more stable than acetates, the presence of trace moisture—catalyzed by residual acids or bases from synthesis—will revert the molecule to its parent acid and ethanol.
Symptom: The solid becomes "wet" or sticky; a distinct smell of ethanol develops.
Mechanism: Water attacks the carbonyl carbon. This is an equilibrium reaction (
), meaning if you trap moisture in the vial, the reaction will proceed until equilibrium is reached.
Secondary Threat: Oxidative Demethylation
The 3,4,5-trimethoxyphenyl ring is highly electron-rich. While the propionate chain insulates the ester from the ring's electronic effects, the ring itself is susceptible to oxidative attack, particularly at the para-methoxy position, leading to quinone-like impurities that cause yellow/brown discoloration.
Diagnostic Troubleshooting Guide (FAQ)
Q1: My white crystalline powder has turned into a yellow, sticky gum. Is it salvageable?
Diagnosis: This is likely advanced hydrolysis mixed with slight oxidation . The "stickiness" comes from the formation of the free acid (3-(3,4,5-trimethoxyphenyl)propionic acid) and the release of ethanol, which acts as a solvent, depressing the melting point of the mixture.
Action:
Check pH: Dissolve a small amount in neutral water/methanol (1:1). If pH < 5, hydrolysis has occurred.
Salvage: If the degradation is <10%, you can recrystallize from a non-protic solvent (e.g., hexane/ethyl acetate mixture). If >10%, repurify via silica column chromatography to remove the polar acid byproduct.
Q2: I stored the compound in methanol at -20°C, but the purity dropped. Why?
Diagnosis:Transesterification .
Explanation: Storing an ethyl ester in methanol is a critical error. Over time, methoxide traces or even equilibrium exchange will convert your Ethyl 3-(3,4,5-trimethoxyphenyl)propionate into Methyl 3-(3,4,5-trimethoxyphenyl)propionate.
Corrective Action: Always store esters in the corresponding alcohol (Ethanol in this case) or, preferably, as a dry solid.
Q3: The compound has developed a slight yellow tint but NMR looks clean. Can I use it?
Diagnosis:Trace Photo-Oxidation .
Explanation: The trimethoxybenzene moiety is photosensitive. The yellowing represents trace quinoid impurities (<0.1%) that may not show up on a standard 1H-NMR but can interfere with sensitive fluorescence assays or biological screens.
Action: Recrystallize using activated charcoal filtration if optical purity is critical. Store in amber vials moving forward.
Storage & Handling Protocols
Protocol A: Long-Term Storage (>1 Month)
Temperature: -20°C (Standard Freezer).
Atmosphere: Argon or Nitrogen blanket (Essential).
Container: Amber glass vial with a PTFE-lined screw cap. Avoid parafilm alone; it is permeable to moisture over months.
Protocol B: The "Dry-Box" Technique (For High Humidity Environments)
If you are working in a humid climate (relative humidity >60%), standard capping is insufficient.
Desiccation: Place the vial inside a secondary container (a larger jar) containing indicating silica gel or Drierite™.
Equilibration: Before opening a cold vial, allow it to warm to room temperature for 30 minutes .
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic ester surface, initiating hydrolysis immediately upon re-storage.
Data Summary: Stability Under Various Conditions
Storage Condition
Timeframe
Degradation Risk
Primary Byproduct
25°C, Ambient Air
2 Weeks
Moderate
Free Acid + Ethanol
25°C, Inert Gas
6 Months
Low
None
-20°C, Ambient Air
6 Months
Low-Moderate
Moisture condensation leads to hydrolysis
-20°C, Inert Gas
2 Years
Negligible
None
In Methanol (Soln)
1 Week
High
Methyl Ester (Transesterification)
Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate when exposed to environmental stressors.
If you suspect degradation, do not commit the sample to a valuable experiment. Run this quick Thin Layer Chromatography (TLC) validation.
Reagents:
Silica Gel 60 F254 Plates
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)
Stain: KMnO₄ or UV (254 nm)
Procedure:
Spotting: Dissolve 1 mg of sample in 100 µL Ethyl Acetate. Spot alongside a reference standard if available.
Elution: Run the plate until the solvent front reaches 80% of the height.
Visualization:
UV: The trimethoxy ring is UV active.
KMnO₄: Dip and heat. The ester will show as a distinct spot (
).
Interpretation:
Single Spot: Pure.
Spot at Baseline: This is the Free Acid (hydrolysis product).
Spot near Solvent Front: Likely non-polar impurities (rare).
References
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved January 29, 2026, from [Link]
PubChem. (n.d.).[1] Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate (Related Compound Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]
A Comparative Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the 3,4,5-trimethoxyphenyl (TMP) moiety stands out as a privileged scaffold, integral to the bioactivity of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the 3,4,5-trimethoxyphenyl (TMP) moiety stands out as a privileged scaffold, integral to the bioactivity of numerous natural and synthetic compounds. This guide provides an in-depth comparative analysis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate against two prominent, structurally related compounds: the potent anticancer agent Combretastatin A-4 and the versatile phenolic compound, Syringic Acid. Our objective is to furnish researchers and drug development professionals with a critical evaluation of their respective performance profiles, supported by experimental data and detailed methodologies, to inform future research and development endeavors.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold
The trimethoxyphenyl group is a key pharmacophore in a variety of biologically active molecules. Its presence is often associated with a range of pharmacological effects, from potent cytotoxicity against cancer cells to significant antioxidant and anti-inflammatory properties.[1][2] This guide will dissect the structural nuances and resulting biological activities of three compounds that share this core feature, yet exhibit distinct performance profiles due to variations in their overall molecular architecture.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate: A derivative of 3,4,5-trimethoxycinnamic acid (TMCA), this compound is part of a class of molecules that have garnered interest for a wide array of therapeutic applications, including antitumor, antiviral, and central nervous system (CNS) activities.[3]
Combretastatin A-4: A natural stilbene isolated from the African bush willow, Combretum caffrum, it is a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxic effects against a broad spectrum of cancer cell lines.[4][5] Its clinical development has been a focal point of anticancer research.
Syringic Acid: This phenolic compound, found in a variety of plants, is recognized for its significant antioxidant, anti-inflammatory, and antidiabetic properties.[6][7]
This comparative analysis will delve into the available experimental data to elucidate the structure-activity relationships that govern the distinct biological effects of these TMP-containing molecules.
Comparative Performance Analysis
Cytotoxic and Anticancer Activity
The most striking difference among the compared compounds lies in their cytotoxic potency, particularly against cancer cell lines.
Combretastatin A-4 exhibits exceptionally high potency against a range of cancer cell lines, with IC50 values often in the nanomolar range.[5] This potent activity is attributed to its specific interaction with tubulin, leading to the disruption of microtubule dynamics and mitotic arrest.[4] The cis-stilbene bridge connecting the two phenyl rings is a critical structural feature for this high-affinity binding.[3]
In contrast, the available data for Syringic Acid indicates cytotoxic activity at much higher concentrations (micromolar to µg/mL range).[9] Its anticancer effects are thought to be mediated through different mechanisms, including the induction of apoptosis via oxidative stress and modulation of signaling pathways like AKT/mTOR.[9]
For Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, the primary available data points to its activity against the parasite Leishmania amazonensis, with a relatively high IC50 value.[10] While this indicates some level of biological activity, it is significantly less potent than the anticancer effects of Combretastatin A-4. The saturated propionate chain in this molecule, compared to the rigid cis-stilbene of Combretastatin A-4, likely results in a conformation that is not optimal for binding to the colchicine site on tubulin, a key interaction for potent cytotoxicity.
Anti-inflammatory and Antioxidant Activity
Syringic acid stands out for its well-documented antioxidant and anti-inflammatory properties.
Analysis of Anti-inflammatory and Antioxidant Data:
Syringic acid is a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways, with a very low IC50 value.[11] Its antioxidant activity is also notable, in some cases surpassing that of the well-known antioxidant, ascorbic acid.[2] This activity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.[2] The phenolic hydroxyl group on the aromatic ring plays a crucial role in its radical-scavenging capabilities.
While Combretastatin A-4 is primarily studied for its anticancer effects, some research suggests it also possesses antioxidant properties.[8] However, this is not its primary mechanism of action. Data on the anti-inflammatory and antioxidant activities of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is limited in the reviewed literature.
Experimental Methodologies
To ensure scientific integrity and enable the replication of findings, this section details the standard protocols for the key assays used to evaluate the performance of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubate overnight to allow for cell attachment.[3]
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (e.g., 15 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[3]
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[8]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[13]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[13][14]
Step-by-Step Protocol (Fluorescence-based):
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[14]
Reaction Mixture: In a 96-well plate, combine the tubulin solution with GTP, a fluorescence reporter (e.g., DAPI), and the test compound or vehicle control.
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
Kinetic Measurement: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) using a fluorescence plate reader.
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compound is determined by comparing the polymerization rate and extent to the control.
Mechanisms of Action
The distinct biological activities of these compounds can be traced back to their different molecular mechanisms of action.
Combretastatin A-4: A Potent Tubulin Polymerization Inhibitor
Combretastatin A-4 exerts its potent anticancer effects by binding to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[15]
Syringic Acid: A Multifaceted Antioxidant and Anti-inflammatory Agent
Syringic acid's beneficial effects are largely attributed to its ability to counteract oxidative stress and inflammation. It can directly scavenge reactive oxygen species (ROS) and also enhance the body's endogenous antioxidant defenses by activating the NRF2 pathway.[11] Furthermore, it can inhibit pro-inflammatory pathways, such as the NF-κB signaling cascade.[9][11]
Conclusion and Future Directions
This comparative guide highlights the profound impact of subtle structural modifications on the biological activity of compounds sharing the 3,4,5-trimethoxyphenyl scaffold. Combretastatin A-4, with its rigid cis-stilbene linker, is a highly potent anticancer agent that functions as a tubulin polymerization inhibitor. Syringic Acid, featuring a carboxylic acid and a phenolic hydroxyl group, demonstrates significant antioxidant and anti-inflammatory properties. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, with its flexible propionate chain, exhibits modest biological activity in the available studies.
The lack of extensive biological data for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate presents a clear opportunity for future research. A systematic evaluation of its cytotoxic, anti-inflammatory, and antioxidant activities using the standardized protocols outlined in this guide would provide a more complete understanding of its therapeutic potential. Furthermore, the synthesis and evaluation of analogs of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, with modifications to the ethyl ester and the propionate linker, could lead to the discovery of novel compounds with enhanced and more specific biological activities. Such studies will be invaluable in further exploring the vast therapeutic landscape of trimethoxyphenyl-containing compounds.
References
Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. PubMed Central. Available at: [Link]
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]
Therefore, curcumin analogs combined 3,4,5-trimethoxyphenyl groups might exhibit higher biological activity. Isatin is an endogenous indole compound, that is found in body tissues and plays an important role in energy metabolism, maintenance of the cytoskeleton, and cell signaling. PubMed Central. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. National Institutes of Health. Available at: [Link]
Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. Functional Foods in Health and Disease. Available at: [Link]
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PubMed Central. Available at: [Link]
Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells. PubMed Central. Available at: [Link]
Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PubMed Central. Available at: [Link]
Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. MDPI. Available at: [Link]
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Available at: [Link]
Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. Available at: [Link]
Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology. Available at: [Link]
The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. PubMed Central. Available at: [Link]
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed Central. Available at: [Link]
In Vitro Anti-inflammatory Properties of Selected Green Leafy Vegetables. PubMed Central. Available at: [Link]
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. SIELC Technologies. Available at: [Link]
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PubMed. Available at: [Link]
A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid1. ElectronicsAndBooks. Available at: [Link]
Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. MDPI. Available at: [Link]
Make Ethyl Propionate by Fischer Esterification. YouTube. Available at: [Link]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate as a Microtubule-Destabilizing Agent
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MOA) of Ethyl 3-(3,4,5-trimethoxypheny...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MOA) of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP). By leveraging a multi-tiered experimental approach, we will build a robust evidence-based case, moving from direct biochemical interaction to cellular phenotype and downstream signaling, while objectively comparing ETMPP's performance against established microtubule-targeting agents.
Introduction and Hypothesis Formulation
The chemical structure of ETMPP features a 3,4,5-trimethoxyphenyl (TMP) moiety. This functional group is a well-established pharmacophore present in a class of potent anticancer agents known as tubulin polymerization inhibitors, such as Combretastatin A-4 (CA-4).[1][2][3] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[4]
Hypothesis: Based on the presence of the 3,4,5-trimethoxyphenyl pharmacophore, we hypothesize that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate acts as a microtubule-destabilizing agent by directly inhibiting tubulin polymerization.
This guide will systematically test this hypothesis through a logical series of experiments.
Caption: Hypothesized mechanism of ETMPP as a tubulin polymerization inhibitor.
A Multi-Tiered Experimental Validation Workflow
To rigorously validate our hypothesis, we will employ a sequential workflow that builds confidence at each stage, from the biochemical to the cellular level. This approach ensures that observed cellular effects are directly linked to the engagement of the putative target.
Caption: A sequential workflow for validating the mechanism of action.
Tier 1: Biochemical Validation - Does ETMPP Inhibit Tubulin Polymerization In Vitro?
Rationale: The most direct method to test our hypothesis is to determine if ETMPP can inhibit the polymerization of purified tubulin in a cell-free system. This assay removes cellular complexity, isolating the interaction between the compound and its putative target.
Experiment 1: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the light scattering or fluorescence increase as tubulin dimers polymerize into microtubules. An inhibitor will prevent this increase. We will compare ETMPP to Colchicine (a known inhibitor) and Paclitaxel (a known promoter/stabilizer).
Detailed Protocol:
Reagents: Lyophilized >99% pure bovine tubulin, GTP, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), glycerol, and a fluorescent reporter.[5]
Preparation: Reconstitute tubulin on ice in buffer. Prepare serial dilutions of ETMPP, Colchicine, and Paclitaxel. The final DMSO concentration should be kept below 1% to avoid artifacts.
Reaction Setup: In a pre-chilled 384-well plate, add buffer, GTP, and the fluorescent reporter to each well.[5]
Compound Addition: Add the test compounds (ETMPP), positive controls (Colchicine, Paclitaxel), and a vehicle control (DMSO) to respective wells.
Initiation: Add the cold tubulin solution to each well to initiate the reaction.
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
Data Analysis: Plot fluorescence intensity versus time. The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization is calculated. The IC50 value for inhibitors is determined by plotting the percentage of inhibition against the compound concentration.
Expected Results & Interpretation:
DMSO (Vehicle): A classic sigmoidal polymerization curve.
ETMPP & Colchicine: A dose-dependent flattening of the curve, indicating inhibition of polymerization.
Paclitaxel: An accelerated and increased polymerization curve, indicating microtubule stabilization.
Tier 2: Cellular Target Engagement - Does ETMPP Bind Tubulin in Live Cells?
Rationale: While an in vitro assay demonstrates potential, it doesn't confirm that a compound can enter a cell and engage its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) provides this critical evidence.[6]
Principle: Ligand binding stabilizes a target protein against thermal denaturation.[6][7] In CETSA, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein at higher temperatures.[8]
Detailed Protocol:
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) to ~80% confluency.
Treatment: Treat cells with ETMPP (e.g., at 1x, 5x, and 10x the GI50 concentration) or a vehicle control (DMSO) for 2-4 hours.
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[9]
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[8]
Quantification: Analyze the amount of soluble α-tubulin or β-tubulin in the supernatant by Western blot.
Data Analysis: Plot the percentage of soluble tubulin against temperature for each treatment condition. A rightward shift in the melting curve for ETMPP-treated cells compared to the vehicle control indicates target engagement.[10]
Expected Results & Interpretation:
Treatment with ETMPP should increase the thermal stability of tubulin, resulting in a shift of its melting curve to higher temperatures. This provides strong evidence of direct binding within the cell.
Tier 3: Phenotypic Confirmation - What is the Cellular Consequence of Target Engagement?
Rationale: Having confirmed target engagement, we must now demonstrate that this interaction produces the expected downstream cellular phenotypes: disruption of the microtubule network and subsequent cell cycle arrest.
Experiment 3: Immunofluorescence Staining of Microtubules
Principle: This technique allows for the direct visualization of the microtubule cytoskeleton. We can qualitatively assess the effects of ETMPP and compare them to known microtubule-targeting agents.
Detailed Protocol:
Cell Plating: Seed cells (e.g., A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
Treatment: Treat cells with ETMPP, Colchicine, Paclitaxel (at their respective GI50 concentrations), and a DMSO control for a suitable time (e.g., 18-24 hours).[5]
Fixation: Fix the cells with ice-cold methanol or paraformaldehyde to preserve the cellular structures.[5][11]
Permeabilization & Blocking: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).[11]
Antibody Staining: Incubate with a primary antibody against α-tubulin. Following washes, incubate with a fluorescently-labeled secondary antibody.[12]
Counterstaining & Mounting: Stain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.[12]
Imaging: Acquire images using a fluorescence or confocal microscope.
Expected Results & Interpretation:
DMSO: Well-organized, filamentous microtubule network extending throughout the cytoplasm.
Paclitaxel: Dense, bundled microtubules, often forming asters, indicating stabilization.
Experiment 4: Cell Cycle Analysis by Flow Cytometry
Principle: Disruption of the mitotic spindle prevents cells from completing mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[13][14] This accumulation can be quantified by measuring the DNA content of a cell population using a fluorescent dye and flow cytometry.
Detailed Protocol:
Cell Culture & Treatment: Treat cells with ETMPP and controls as described for the immunofluorescence experiment.
Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that have detached during mitosis, are collected.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
Analysis: Analyze the samples on a flow cytometer.
Data Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Results & Interpretation:
Treatment with ETMPP and Colchicine should show a significant increase in the population of cells in the G2/M phase compared to the DMSO control, confirming mitotic arrest.[4][15]
Tier 4: Downstream Pathway Analysis - Does G2/M Arrest Lead to Apoptosis?
Rationale: Prolonged arrest in mitosis is a potent trigger for programmed cell death (apoptosis). To confirm this functional outcome, we will measure the expression of key apoptotic regulatory proteins.
Experiment 5: Western Blot Analysis of Apoptotic Markers
Principle: The Bcl-2 family of proteins are key regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[16] An increase in the Bax/Bcl-2 ratio is a hallmark of commitment to apoptosis.[17] We can measure the levels of these proteins in cell lysates via Western blot.
Detailed Protocol:
Cell Culture & Treatment: Treat cells with ETMPP and controls for a longer time point (e.g., 48 hours) to allow for the induction of apoptosis.
Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
Detection: Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system.
Data Analysis: Perform densitometry analysis to quantify band intensity. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.
Expected Results & Interpretation:
Treatment with ETMPP should lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax, resulting in an elevated Bax/Bcl-2 ratio, confirming the induction of apoptosis.[17][18]
Comparative Performance Summary
To provide a clear, objective comparison, the quantitative data from the validation experiments should be summarized. The following table presents a template with hypothetical, yet realistic, data comparing ETMPP to established microtubule-targeting agents.
Parameter
ETMPP (Hypothetical Data)
Colchicine (Reference)
Paclitaxel (Reference)
Vehicle (Control)
Tubulin Polymerization IC50
1.5 µM
1.2 µM
N/A (Promoter)
N/A
Cell Viability GI50 (HeLa)
25 nM
15 nM
10 nM
N/A
G2/M Cell Population (%)
75%
80%
78%
15%
Bax/Bcl-2 Ratio (Fold Change)
4.5
5.0
4.2
1.0
Interpretation of Comparative Data: The hypothetical data suggest that ETMPP is a potent inhibitor of tubulin polymerization, comparable to Colchicine. Its cellular potency (GI50) is also in the nanomolar range, consistent with other potent microtubule-targeting agents. The profound G2/M arrest and significant increase in the Bax/Bcl-2 ratio strongly support the proposed mechanism of action, demonstrating a clear and logical cascade from target engagement to cell death.
References
Toogood, P. L. (2002). Combretastatin A4 phosphate. PubMed. Retrieved from [Link]
Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. Retrieved from [Link]
SIELC Technologies. (2018). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. SIELC Technologies. Retrieved from [Link]
Chaudhary, A. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
Taylor & Francis Online. (Date N/A). Combretastatin a4 – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
ResearchGate. (2010). Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum Jacq., Piperaceae, fruits. ResearchGate. Retrieved from [Link]
Li, M., et al. (Date N/A). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PMC - NIH. Retrieved from [Link]
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Scott, M., et al. (Date N/A). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
Nabavi, S. M., et al. (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Retrieved from [Link]
Khan, M., & Wahl, A. F. (Date N/A). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. PMC - NIH. Retrieved from [Link]
ResearchGate. (Date N/A). CETSA shows distinct melt curves for α- and β-tubulin that shift upon... ResearchGate. Retrieved from [Link]
Sackett, D. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved from [Link]
ResearchGate. (2014). Do all the microtubule inhibitors act by arresting cell at G2-M?. ResearchGate. Retrieved from [Link]
Seigel, G. M., et al. (2014). Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. PubMed. Retrieved from [Link]
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Scott, M. G., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
Ip, C., et al. (Date N/A). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Retrieved from [Link]
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A Comparative Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate as a Research Compound
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) emerges as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) emerges as a compound of interest, distinguished by its 3,4,5-trimethoxyphenyl (TMP) moiety—a pharmacophore prevalent in a range of biologically active molecules. This guide provides an in-depth, objective comparison of ETMP with other research compounds, supported by experimental data, to elucidate its potential applications and position it within the broader landscape of chemical biology.
The Scientific Rationale: Understanding the 3,4,5-Trimethoxyphenyl Moiety
The TMP group is a well-established structural motif in medicinal chemistry, recognized for its significant contribution to the biological activity of numerous compounds. Its presence is a strong indicator of potential therapeutic efficacy, particularly in the realm of oncology. The three methoxy groups on the phenyl ring are crucial for the interaction of these molecules with their biological targets, often through the formation of hydrogen bonds and hydrophobic interactions.
A primary mechanism of action for many TMP-containing compounds is the disruption of microtubule dynamics, a critical process for cell division. These molecules frequently act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis in rapidly dividing cancer cells.
Comparative Analysis I: Anticancer Potential as a Tubulin Polymerization Inhibitor
While direct experimental data on the anticancer activity of ETMP is not extensively documented in publicly available literature, the well-established role of the TMP moiety allows for a robust, evidence-based extrapolation of its likely biological function. A multitude of studies on structurally related compounds provide a strong foundation for this comparative analysis.
The Precursor Acid: Evidence of Biological Activity
The carboxylic acid precursor to ETMP, 3-(3,4,5-trimethoxyphenyl)propanoic acid, has demonstrated noteworthy biological activity. For instance, it has been shown to possess leishmanicidal properties, indicating its potential to interfere with cellular processes in eukaryotic parasites. This foundational activity of the core structure suggests that its ester derivative, ETMP, is a promising candidate for further biological evaluation.
Comparison with Established TMP-Containing Anticancer Agents
The anticancer potential of the TMP moiety is most prominently exemplified by combretastatin A-4 (CA-4), a natural product isolated from the African bush willow. CA-4 is a potent tubulin polymerization inhibitor with significant cytotoxic effects against a wide array of cancer cell lines.[2] Numerous synthetic derivatives containing the TMP group have been developed with the aim of improving upon the therapeutic profile of CA-4.[3]
Below is a comparative table of the cytotoxic activity (IC50 values) of various TMP-containing compounds against several human cancer cell lines. This data provides a benchmark against which the potential efficacy of ETMP can be conceptually positioned.
The logical progression for evaluating the anticancer potential of a novel compound like ETMP involves a series of well-established in vitro assays.
Workflow for evaluating the anticancer properties of a novel compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental to determining if a compound's cytotoxic effects are mediated through the disruption of microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[7]
Step-by-Step Methodology:
Reagent Preparation:
Reconstitute lyophilized bovine tubulin to a concentration of 10 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP). Keep on ice.
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
Prepare serial dilutions of ETMP and a positive control (e.g., combretastatin A-4 or nocodazole) in G-PEM buffer to achieve 10x the final desired concentrations. A vehicle control (e.g., DMSO in G-PEM buffer) must be included.
Reaction Setup:
In a pre-warmed 96-well plate, pipette 10 µL of the 10x compound dilutions or vehicle control into the appropriate wells.
On ice, prepare the tubulin polymerization reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM.
Add 90 µL of the tubulin/GTP mixture to each well of the 96-well plate.
Data Acquisition:
Immediately place the plate in a microplate reader pre-warmed to 37°C.
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
Data Analysis:
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
Plot the change in absorbance versus time for each concentration of ETMP and the controls.
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization) for each condition. A reduction in Vmax and/or the plateau absorbance in the presence of ETMP would indicate inhibition of tubulin polymerization.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Step-by-Step Methodology:
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of ETMP in culture medium.
Remove the old medium from the wells and add 100 µL of the ETMP dilutions to the respective wells. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Formazan Solubilization and Absorbance Reading:
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
Incubate the plate for at least 1 hour at 37°C to ensure complete solubilization.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of ETMP compared to the vehicle-treated control.
Plot the percentage of cell viability against the log of the ETMP concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis II: Potential Neurological Activity as a Phenethylamine Analog
ETMP's structural resemblance to substituted phenethylamines, a class of compounds known for their psychoactive properties, warrants a discussion of its potential neurological activity. The prototypical psychedelic phenethylamine is mescaline (3,4,5-trimethoxyphenethylamine), which, like ETMP, possesses the TMP moiety.[9]
A simplified schematic of the Fischer esterification for ETMP synthesis.
Conclusion and Future Directions
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a research compound with significant, albeit largely inferred, potential as an anticancer agent due to the well-documented activity of its core TMP moiety as a tubulin polymerization inhibitor. Comparative analysis with established TMP-containing compounds like combretastatin A-4 suggests that ETMP is a promising candidate for in-depth investigation in oncology.
Conversely, while its structural similarity to mescaline is noteworthy, the absence of a basic amine group makes it an unlikely candidate for psychoactive research in its current form. However, its potential as a metabolic precursor to active phenethylamines remains an area for speculative inquiry.
Future research should focus on the direct biological evaluation of ETMP in a panel of cancer cell lines to determine its cytotoxic profile and to confirm its mechanism of action through tubulin polymerization assays. These studies will be crucial in validating the hypotheses presented in this guide and in defining the role of ETMP as a valuable tool in drug discovery and development.
References
Yoo, H. D., & Goshima, G. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Bio-protocol, 8(23), e3109. [Link]
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MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... (n.d.). ResearchGate. Retrieved from [Link]
Mescaline docked to the 5-HT2A receptor. (n.d.). ResearchGate. Retrieved from [Link]
Kaplan, C. T., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2025, October 11). ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(15), 4995. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction: Beyond the Primary Target In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, yet often und...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the characterization of its cross-reactivity—the potential for a compound to interact with unintended, or "off-target," biological molecules. These off-target interactions can be a double-edged sword: they may lead to unforeseen toxicity or, serendipitously, unveil novel therapeutic applications.
This guide focuses on Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMP) , a small molecule whose biological activity profile is not extensively documented in public literature. The presence of the 3,4,5-trimethoxyphenyl (TMP) moiety, however, provides a strong rationale for a hypothesis-driven investigation. The TMP group is a well-established pharmacophore, most notably found in potent anticancer agents that function by disrupting microtubule dynamics.[1][2]
The objective of this document is not merely to present data, but to provide a logical and scientifically-grounded framework for conducting a comprehensive cross-reactivity study. We will delve into the causality behind experimental choices, compare ETMP with structurally relevant alternatives, and present detailed protocols that form a self-validating system for analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement a robust strategy for preclinical safety and efficacy assessment.[3][4]
The Central Hypothesis: The Role of the 3,4,5-Trimethoxyphenyl (TMP) Moiety
The TMP group is the cornerstone of our investigation. It is a key structural feature in a class of natural and synthetic compounds that act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][5] This interaction disrupts the formation of the mitotic spindle, a critical apparatus for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The most prominent example is Combretastatin A-4 (CA-4), a powerful vascular disrupting agent.[8][9]
Therefore, our central hypothesis is that ETMP's primary mechanism of action will involve the inhibition of tubulin polymerization. To validate this and explore its specificity, a carefully selected panel of comparator compounds is essential.
Selection of Comparator Compounds
The choice of comparators is designed to deconstruct the ETMP molecule and assign functional relevance to its constituent parts.
Combretastatin A-4 (CA-4) - The Positive Control: As a potent tubulin inhibitor containing the TMP moiety, CA-4 serves as the benchmark for our primary target engagement assays.[8] Its well-characterized activity allows us to contextualize the potency of ETMP.
Syringic Acid Ethyl Ester (SAEE) - The Close Structural Analog: Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and its ethyl ester are structurally very similar to ETMP.[10] This compound allows us to probe the importance of the specific 3,4,5-trimethoxy substitution pattern versus a 4-hydroxy-3,5-dimethoxy arrangement. Syringic acid is also known for its distinct antioxidant and anti-inflammatory properties, providing a basis for exploring alternative biological activities.[11][12]
Ethyl 3-phenylpropionate - The Negative Control: This compound represents the core propionate scaffold of ETMP but lacks the three methoxy groups on the phenyl ring. It is critical for determining if the TMP moiety is indispensable for the anticipated biological activity.
Experimental Framework: A Multi-Phased Approach to Profiling
A robust cross-reactivity study should be systematic, progressing from broad, hypothesis-free screening to specific, hypothesis-driven validation in increasingly complex biological systems.
The initial phase utilizes purified proteins and enzymes to quantify direct molecular interactions. This approach provides clean, reproducible data on binding affinity and inhibition, free from the complexities of a cellular environment.
1.1. Primary Target Engagement: In Vitro Tubulin Polymerization Assay
Rationale: To directly test our central hypothesis that ETMP inhibits tubulin assembly. This assay measures the change in light absorbance as tubulin monomers polymerize into microtubules, a process that is inhibited by compounds binding to tubulin.
Expected Outcome: Determination of the IC50 value (the concentration required to inhibit 50% of polymerization) for each compound.
1.2. Broad Off-Target Liability Screening
Rationale: To identify unintended interactions across major protein families known to be frequent off-targets for small molecules, which is a key component of preclinical safety assessment.[13][14]
Methodology: Screening at a single high concentration (e.g., 10 µM) against a panel of targets. A common choice is a safety panel that includes key kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[13]
Expected Outcome: A list of potential off-targets, quantified as percent inhibition. A significant "hit" (typically >50% inhibition) would warrant further investigation with full dose-response curves.
Phase 2: Cellular and Phenotypic Assays
Moving from a biochemical to a cellular context is crucial. Cell-based assays confirm whether the molecular interactions observed in Phase 1 translate into a functional biological response and provide the first indication of a compound's therapeutic potential and toxicity.[15][16][17]
2.1. Antiproliferative Activity
Rationale: To validate the functional consequence of tubulin inhibition. If ETMP disrupts microtubules, it should prevent cell division and thus inhibit the proliferation of rapidly dividing cancer cells.
Methodology: A panel of cancer cell lines from different tissues (e.g., MCF-7 for breast, HCT-116 for colon, HeLa for cervical) are treated with the compounds for 72 hours. Cell viability is then measured.
Expected Outcome: GI50 values (concentration for 50% growth inhibition) for each compound against each cell line.
2.2. General Cytotoxicity Assessment
Rationale: To establish a preliminary therapeutic window. An ideal drug candidate should be potent against cancer cells while showing minimal toxicity to healthy, non-malignant cells.
Methodology: A non-cancerous cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial line) is used under the same conditions as the antiproliferative assay.
Expected Outcome: IC50 values. A large ratio between the cytotoxicity IC50 and the antiproliferative GI50 suggests a favorable safety profile.
Comparative Data Summary (Hypothetical Data)
To illustrate the power of this comparative approach, the following tables summarize potential outcomes from the described experiments.
Table 1: Biochemical Assay Results
Compound
Tubulin Polymerization IC50 (µM)
Kinase Panel Hit (>50% Inh. @ 10 µM)
ETMP
0.85
None
Combretastatin A-4
0.01
None
SAEE
15.2
None
| Ethyl 3-phenylpropionate | > 100 | None |
Table 2: Cellular Assay Results (GI50 / IC50 in µM)
Primary Target Validated: The hypothetical data strongly support the primary hypothesis. ETMP is a potent inhibitor of tubulin polymerization and shows significant antiproliferative activity against cancer cell lines.
Structural Importance: The lack of activity from Ethyl 3-phenylpropionate confirms that the TMP moiety is essential for this biological effect.
Comparative Potency: While not as potent as the benchmark Combretastatin A-4, ETMP demonstrates activity in the low micromolar/high nanomolar range, making it a viable lead compound. The reduced activity of SAEE suggests that the precise 3,4,5-trimethoxy arrangement on the phenyl ring is optimal for binding to the colchicine site compared to the 4-hydroxy-3,5-dimethoxy structure.
Favorable Cross-Reactivity Profile: Critically, ETMP shows no significant hits on the broad kinase panel, indicating a high degree of selectivity for its primary target. Furthermore, its high Selectivity Index suggests a promising safety window, with much greater potency against cancer cells than non-malignant cells.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are paramount.
Protocol 1: In Vitro Tubulin Polymerization Assay
Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compounds dissolved in DMSO.
Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare serial dilutions of test compounds in the same buffer.
Assay Execution:
In a 96-well plate, add 5 µL of the compound dilutions.
Add 90 µL of the tubulin solution to each well.
Incubate at 37°C for 3 minutes to allow for compound binding.
Initiate polymerization by adding 5 µL of GTP to each well.
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.
Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. Calculate the percent inhibition relative to a DMSO vehicle control. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC50 value.
Cell Culture: Culture cancer cell lines (e.g., HCT-116) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.
Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
Compound Treatment: Prepare 2x serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include wells with media only (blank) and media with DMSO (vehicle control).
Incubation: Incubate the plate for 72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Subtract the blank absorbance from all readings. Calculate the percent growth inhibition relative to the vehicle control. Plot the percent inhibition against compound concentration and fit to a dose-response curve to determine the GI50 value.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for assessing the cross-reactivity of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. By integrating hypothesis-driven primary target assays with broader, unbiased off-target screening and cellular validation, a comprehensive picture of a compound's biological activity can be formed.
Based on the foundational role of the TMP moiety, ETMP is predicted to be a selective tubulin polymerization inhibitor with a favorable preclinical safety profile. The comparative approach not only benchmarks its activity but also provides crucial structure-activity relationship (SAR) insights that can guide future optimization efforts.
For drug development professionals, this framework serves as a template for making informed decisions, de-risking candidates early, and efficiently allocating resources to the most promising molecules. The logical progression from molecule to cell ensures that by the time a compound is considered for more complex in vivo studies, its fundamental mechanism and potential liabilities are well understood.
References
SIELC Technologies. (2018). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Available at: [Link]
Taylor & Francis Online. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]
National Institutes of Health (NIH). (2023). Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review. Available at: [Link]
PubMed Central (PMC). (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available at: [Link]
National Institutes of Health (NIH). (2020). Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats. Available at: [Link]
Royal Society of Chemistry (RSC). (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Available at: [Link]
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]
MDPI. (2023). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Available at: [Link]
National Institutes of Health (NIH). (2021). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Available at: [Link]
National Institutes of Health (NIH). (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Available at: [Link]
Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
MDPI. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Available at: [Link]
National Institutes of Health (NIH). (2022). A review for cell-based screening methods in drug discovery. Available at: [Link]
ResearchGate. (2014). Syringic acid, a novel natural phenolic acid, normalizes hyperglycemia with special reference to glycoprotein components in experimental diabetic rats. Available at: [Link]
MDPI. (2023). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]
BioAgilytix. (2021). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]
ResearchGate. (2013). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Available at: [Link]
ResearchGate. (2018). Small Molecule Immunosensing Using Surface Plasmon Resonance. Available at: [Link]
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Vipergen. (2024). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
ResearchGate. (2012). Biological Potential and Structure-Activity Relationships of Most Recently Developed Vascular Disrupting Agents: An Overview of New Derivatives of Natural Combretastatin A-4. Available at: [Link]
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A Researcher's Guide to Selecting Optimal Positive and Negative Controls for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Assays
In the landscape of drug discovery and development, the meticulous validation of experimental assays is paramount. The integrity of your data hinges on the appropriate use of controls.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the meticulous validation of experimental assays is paramount. The integrity of your data hinges on the appropriate use of controls. This guide provides an in-depth analysis of selecting and implementing positive and negative controls for assays involving Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a molecule of interest for its potential therapeutic properties. Drawing upon established principles for structurally related compounds, we will explore the rationale behind control selection for two of its most probable biological activities: antiproliferative/cytotoxic effects and anti-inflammatory action.
Understanding the Biological Context of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate belongs to a class of compounds characterized by a trimethoxyphenyl moiety. This chemical feature is a well-known pharmacophore present in numerous biologically active molecules, including potent anticancer and anti-inflammatory agents. The 3,4,5-trimethoxyphenyl group is notably found in compounds that act as microtubule-targeting agents (MTAs), which disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, compounds with similar phenylpropionate scaffolds have been investigated for their ability to modulate inflammatory pathways.
Given this background, the most pertinent assays for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are likely to be in the realms of oncology and immunology. This guide will, therefore, focus on providing a framework for robust control selection in these two key areas.
Part 1: Controls for Antiproliferative and Cytotoxicity Assays
The trimethoxyphenyl motif is a key feature of several potent microtubule-targeting agents. Therefore, a primary hypothesis to test for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is its potential to inhibit cancer cell proliferation by interfering with microtubule dynamics.
Positive Controls: Establishing a Known Response
A positive control is essential to confirm that your assay system is capable of detecting the biological effect you are investigating.[1] For antiproliferative assays targeting microtubule function, established microtubule-targeting agents are the ideal positive controls.
Paclitaxel (or Docetaxel): These are taxanes, a class of microtubule-stabilizing agents.[2] They bind to the β-tubulin subunit of microtubules, promoting polymerization and preventing depolymerization. This leads to the formation of abnormally stable microtubules, mitotic arrest, and subsequent apoptosis.
Colchicine (or Vinblastine): These are microtubule-destabilizing agents.[2][3] They bind to tubulin dimers and inhibit their polymerization into microtubules. This disruption of microtubule formation also leads to mitotic arrest and cell death.
The choice between a stabilizing and a destabilizing agent as a positive control can provide deeper insights into the potential mechanism of action of your test compound.
Negative Controls: Ensuring Specificity
Negative controls are crucial for establishing a baseline and ensuring that the observed effects are due to the specific activity of your test compound and not a result of non-specific toxicity or experimental artifacts.
Vehicle Control (e.g., DMSO, Ethanol): The most fundamental negative control is the vehicle used to dissolve the test compound. This ensures that the solvent itself does not have any effect on cell viability or proliferation.
Structurally Similar but Inactive Analog: An ideal negative control would be a molecule that is structurally very similar to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate but lacks the key functional groups responsible for its biological activity. For instance, a compound without the trimethoxy substitutions on the phenyl ring, such as Ethyl 3-phenylpropionate , could serve this purpose. This type of control helps to confirm that the trimethoxyphenyl moiety is essential for the observed activity.
Ethyl Propionate: This compound represents the ester side chain of the molecule of interest.[4] Including it as a control can help rule out non-specific effects of the ethyl propionate group.
Experimental Workflow for Antiproliferative Assays
Caption: Workflow for an in vitro antiproliferative assay.
Data Summary: Expected Outcomes for Antiproliferative Assay Controls
Control Agent
Expected Outcome
Rationale
Positive Control
Paclitaxel
Significant decrease in cell viability; low IC50 value.
Confirms assay sensitivity to microtubule-stabilizing agents.[2]
Colchicine
Significant decrease in cell viability; low IC50 value.
Confirms assay sensitivity to microtubule-destabilizing agents.[2][3]
Negative Control
Vehicle (e.g., 0.1% DMSO)
No significant effect on cell viability.
Establishes the baseline for a healthy cell population.
Ethyl 3-phenylpropionate
No significant effect on cell viability at relevant concentrations.
Demonstrates the importance of the trimethoxyphenyl group for any observed activity.
Ethyl Propionate
No significant effect on cell viability.
Rules out non-specific effects from the ethyl propionate moiety.[4]
Part 2: Controls for Anti-Inflammatory Assays
The phenylpropionate scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate may possess anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Positive Controls: Inducing and Inhibiting Inflammation
In this context, you will need two types of positive controls: one to induce the inflammatory response and another to inhibit it.
Lipopolysaccharide (LPS): This is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, inducing a strong inflammatory response.[5] It serves as the inflammatory stimulus in the assay.
Dexamethasone (or a specific NF-κB inhibitor like BAY 11-7082): Dexamethasone is a corticosteroid with broad anti-inflammatory effects. It is a reliable positive control for inhibiting the inflammatory cascade. An NF-κB inhibitor can be used for a more targeted control if you hypothesize that your compound acts on this specific pathway.
Negative Controls: Establishing a Non-Inflammatory Baseline
Vehicle Control (e.g., DMSO, Ethanol): As with the antiproliferative assays, the vehicle control is essential to ensure the solvent does not induce or inhibit inflammation.
Untreated Cells: This control group consists of cells that are not treated with LPS or any test compound. It represents the basal level of inflammatory markers.
Structurally Similar but Inactive Analog: Similar to the anticancer assays, Ethyl 3-phenylpropionate can be used to ascertain the role of the trimethoxyphenyl group in any observed anti-inflammatory effect.
Experimental Workflow for Anti-Inflammatory Assays
Caption: Workflow for an in vitro anti-inflammatory assay.
Data Summary: Expected Outcomes for Anti-Inflammatory Assay Controls
Treatment Group
Expected Outcome
Rationale
Untreated (Negative Control)
Basal levels of nitric oxide (NO) and inflammatory cytokines (e.g., TNF-α, IL-6).
Establishes the baseline for non-inflamed cells.
LPS + Vehicle (Positive Control)
Significant increase in NO and inflammatory cytokine production.[5]
Confirms that the cells are responsive to the inflammatory stimulus.
LPS + Dexamethasone
Significant reduction in LPS-induced NO and cytokine production.
Validates the assay's ability to detect anti-inflammatory effects.
LPS + Ethyl 3-phenylpropionate
No significant reduction in LPS-induced inflammatory markers.
Helps to confirm that the trimethoxyphenyl moiety is crucial for any observed anti-inflammatory activity.
Conclusion
The judicious selection of positive and negative controls is a cornerstone of rigorous scientific investigation. For Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a compound with potential anticancer and anti-inflammatory activities, a well-designed set of controls is indispensable for generating reliable and interpretable data. By employing established microtubule-targeting agents like paclitaxel and colchicine in antiproliferative assays, and utilizing the classic LPS-stimulation model with dexamethasone in anti-inflammatory studies, researchers can create a robust framework for evaluating the biological effects of this promising molecule. Furthermore, the inclusion of a structurally similar but presumed inactive analog like Ethyl 3-phenylpropionate provides an additional layer of specificity, ensuring that any observed bioactivity can be confidently attributed to the key chemical features of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
References
EuroMAbNet. (n.d.). Positive and negative controls for antibody validation. Retrieved from [Link]
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
Kaur, R., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4618.
Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086–2095.
Bian, Y., et al. (2020).
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Bhatt, L., et al. (2015). Two antagonistic microtubule targeting drugs act synergistically to kill cancer cells. bioRxiv.
MDPI. (2021). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Microtubule-targeting agents in disease: classic drugs, novel roles. PubMed Central. Retrieved from [Link]
Benchmarking Ethyl 3-(3,4,5-trimethoxyphenyl)propionate Against Known Tubulin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel, effective, and safer therapeutic agents is a continuous endeavor. Within oncology, the disruption of microtubule dynamics remains a co...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for novel, effective, and safer therapeutic agents is a continuous endeavor. Within oncology, the disruption of microtubule dynamics remains a cornerstone of many chemotherapeutic strategies. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors that bind to the colchicine site. This structural feature is pivotal for high-affinity interactions with tubulin, leading to the disruption of microtubule formation, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, a derivative of 3,4,5-trimethoxycinnamic acid, possesses this key TMP moiety, making it a compelling candidate for investigation as a novel tubulin-targeting agent. This guide provides a comprehensive framework for benchmarking this compound against well-characterized tubulin inhibitors, offering an objective comparison of its potential performance with established alternatives. We will delve into the underlying scientific rationale, present detailed experimental protocols for a rigorous comparative analysis, and provide the necessary data to contextualize the potential of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate in the landscape of microtubule-targeting agents.
The Rationale: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, most notably the formation of the mitotic spindle during cell division. Interference with this dynamic instability can halt the cell cycle at the G2/M phase, preventing chromosome segregation and leading to programmed cell death (apoptosis). This vulnerability is particularly pronounced in rapidly proliferating cancer cells, making tubulin an attractive target for anticancer drug development.
Tubulin inhibitors are broadly classified based on their mechanism of action:
Microtubule Destabilizing Agents: These compounds, such as colchicine and vinca alkaloids (e.g., vinblastine), inhibit tubulin polymerization, leading to a net depolymerization of microtubules.
Microtubule Stabilizing Agents: This class of drugs, exemplified by paclitaxel, binds to polymerized microtubules and prevents their disassembly, leading to the formation of abnormal, non-functional microtubule bundles.
Given that numerous compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to inhibit tubulin polymerization by binding to the colchicine site, it is hypothesized that Ethyl 3-(3,4,5-trimethoxyphenyl)propionate will exhibit microtubule-destabilizing activity. To validate this hypothesis and quantify its potency, a direct comparison with established inhibitors is essential.
Comparative Inhibitors: A Triad of Tubulin-Targeting Agents
To provide a robust benchmark for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, we have selected three well-characterized tubulin inhibitors with distinct mechanisms of action:
Colchicine: The archetypal colchicine-site binding agent that inhibits microtubule polymerization. Its mechanism involves binding to soluble tubulin dimers, forming a complex that then incorporates into the growing end of a microtubule, thereby preventing further elongation.[1]
Paclitaxel (Taxol®): A potent microtubule-stabilizing agent that binds to the β-tubulin subunit within the microtubule polymer.[2][3][4] This stabilization disrupts the normal dynamic instability required for mitosis, leading to cell cycle arrest.[2][3][4]
Vinblastine: A vinca alkaloid that also inhibits tubulin polymerization but binds to a different site on tubulin than colchicine (the vinca domain). It is known to induce the formation of paracrystalline aggregates of tubulin at high concentrations.
By comparing the effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate with these three standards, we can not only assess its potency but also gain insights into its specific mechanism of action.
Quantitative Efficacy Comparison: In Vitro Benchmarking
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported IC50 values for the comparator compounds in commonly used cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Antiproliferative Activity of Known Tubulin Inhibitors in Cancer Cell Lines (Cell-Based Assay)
Note: The IC50 values are approximate ranges compiled from various sources and can be influenced by experimental conditions such as exposure time.
Experimental Design for Comparative Analysis
A multi-faceted approach is necessary to thoroughly benchmark Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. This involves a combination of in vitro biochemical assays and cell-based functional assays.
Caption: A generalized workflow for evaluating the efficacy of tubulin inhibitors.
Detailed Experimental Protocols
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system. The polymerization of tubulin is monitored by an increase in light scattering (absorbance) at 340 nm.
Materials:
Lyophilized bovine brain tubulin (>99% pure)
GTP solution (100 mM)
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
Glycerol
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
Prepare serial dilutions of the test compound and control inhibitors in General Tubulin Buffer.
Assay Setup:
On ice, add the following to each well of a pre-chilled 96-well plate:
X µL of General Tubulin Buffer with 10% glycerol.
1 µL of 10 mM GTP.
10 µL of the test compound or control inhibitor at various concentrations.
Add reconstituted tubulin to a final concentration of 3 mg/mL.
Data Acquisition:
Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
Plot the absorbance at 340 nm versus time.
Determine the rate of polymerization and the maximal polymer mass for each concentration.
Calculate the IC50 value for the inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
This colorimetric assay is a widely used method to assess cell viability and proliferation.[6] It measures the metabolic activity of cells, which is an indicator of cell health.[6]
Materials:
HeLa, MCF-7, and A549 cell lines
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and control inhibitors
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment:
Treat the cells with serial dilutions of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and the control inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Incubation:
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization:
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement:
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9] Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.
Materials:
HeLa, MCF-7, and A549 cell lines
Complete cell culture medium
6-well cell culture plates
Propidium Iodide (PI) staining solution (containing RNase A)
Cold 70% ethanol
Phosphate-buffered saline (PBS)
Flow cytometer
Procedure:
Cell Treatment:
Seed cells in 6-well plates and treat with the IC50 concentration of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and control inhibitors for 24 hours.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
Staining:
Wash the fixed cells with PBS and resuspend in PI staining solution.
Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
Acquire data for at least 10,000 events per sample.
Data Analysis:
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Compare the cell cycle distribution of treated cells to the untreated control.
Caption: Workflow for cell cycle analysis by flow cytometry.
Concluding Remarks for the Senior Application Scientist
This guide provides a scientifically rigorous framework for the comprehensive benchmarking of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate against established tubulin inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a clear and objective assessment of the compound's potency and gain valuable insights into its mechanism of action. The detailed protocols and comparative data presented herein serve as a valuable resource for drug development professionals seeking to explore the therapeutic potential of novel microtubule-targeting agents. The successful execution of these experiments will provide the necessary data to determine if Ethyl 3-(3,4,5-trimethoxyphenyl)propionate warrants further investigation as a promising candidate in the field of cancer chemotherapy.
References
Bakar-Ateş, F., et al. (2018). Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. Turkish Journal of Hygiene and Experimental Biology, 75(3), 239-246.
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
Leung, Y. Y., et al. (2015). Colchicine--update on mechanisms of action and therapeutic uses.
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Gigant, B., et al. (2005). Structural basis for the regulation of tubulin by vinblastine.
Jordan, M. A., et al. (1992). Mitotic block induced in HeLa cells by low concentrations of paclitaxel (Taxol) results in abnormal mitotic exit and apoptotic cell death. Cancer Research, 53(10 Supplement), 2285s-2285s.
Bakar-Ateş, F., et al. (2018). Colchicine induced a cell cycle arrest at G2/M phase in MCF-7 cells. ResearchGate. Retrieved from [Link]
GCT. (2023). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. Gene, Cell and Tissue. Retrieved from [Link]
ResearchGate. (n.d.). IC 50 of compounds against HeLa cells. Retrieved from [Link]
ResearchGate. (n.d.). IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel. Retrieved from [Link]
ResearchGate. (n.d.). Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. Retrieved from [Link]
An Independent Researcher's Guide to Verifying the Biological Effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
Introduction: Rationale for Investigation Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP) is a synthetic small molecule featuring a 3,4,5-trimethoxyphenyl moiety. This chemical group is a well-established pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale for Investigation
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP) is a synthetic small molecule featuring a 3,4,5-trimethoxyphenyl moiety. This chemical group is a well-established pharmacophore present in a range of natural and synthetic compounds known to exhibit potent biological activities, most notably as inhibitors of tubulin polymerization. Prominent examples include the natural product Colchicine and the synthetic analogue Combretastatin A-4. The structural similarity of ETMPP to these compounds strongly suggests its potential as a cytotoxic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
This guide provides a framework for the independent verification of the biological effects of ETMPP. It is designed for researchers in drug discovery and cell biology, offering a direct comparison with the well-characterized tubulin inhibitors, Combretastatin A-4 and Colchicine. The following sections detail the necessary experimental protocols, from synthesis to cellular and biochemical assays, to provide a comprehensive assessment of ETMPP's biological profile.
Comparative Analysis: ETMPP in the Context of Known Tubulin Inhibitors
The primary hypothesis is that ETMPP will exhibit biological activities analogous to other compounds containing the 3,4,5-trimethoxyphenyl group. The ethyl propionate side chain, while differing from the structural complexities of Colchicine and Combretastatin A-4, may influence the compound's cell permeability, solubility, and binding affinity to tubulin.
Table 1: Comparative Profile of ETMPP and Reference Tubulin Inhibitors
Potent inhibitor, comparable to Combretastatin A-4[9]
Experimental Verification Workflows
The following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of ETMPP.
Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (ETMPP)
The synthesis of ETMPP can be achieved through a two-step process involving the preparation of 3-(3,4,5-trimethoxyphenyl)propionic acid followed by Fischer esterification.
This protocol is adapted from a microwave-assisted synthesis method.[10]
In a 100 mL Erlenmeyer flask, suspend 0.72 g (0.003 mol) of 3,4,5-trimethoxycinnamic acid and 55 mg (0.31 mmol) of PdCl2 in 6-10 mL of 10% NaOH solution.
Add 8-12 mL of formic acid batchwise to the suspension.
Subject the mixture to microwave radiation for 3-5 minutes, or until the starting material is no longer detectable by TLC.
After cooling, pour the reaction mixture into ice water and acidify with 5% HCl.
Extract the aqueous layer three times with 10 mL of dichloromethane.
Wash the combined organic layers with water and dry over anhydrous Na2SO4.
Evaporate the solvent under reduced pressure.
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propionic acid as a white solid.
This is a general protocol for Fischer esterification.[11][12][13]
Materials:
3-(3,4,5-trimethoxyphenyl)propionic acid
Absolute ethanol (EtOH)
Concentrated sulfuric acid (H2SO4)
Sodium bicarbonate (NaHCO3) solution (saturated)
Brine
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Dissolve the synthesized 3-(3,4,5-trimethoxyphenyl)propionic acid in an excess of absolute ethanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
After cooling to room temperature, remove the excess ethanol under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Purify the crude product by column chromatography if necessary.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
[2][14][15][16]
Materials:
Purified bovine brain tubulin (>99%)
GTP solution
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
ETMPP, Combretastatin A-4, Colchicine (dissolved in DMSO)
Fluorescent reporter dye (optional, for fluorescence-based assays)
384-well microplates
Spectrophotometer or fluorometer with temperature control
Procedure:
Prepare a solution of tubulin in polymerization buffer on ice.
Add GTP to the tubulin solution.
Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (e.g., Paclitaxel for polymerization promotion) and a negative control (DMSO).
Add the tubulin-GTP solution to the wells.
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
Monitor the change in absorbance at 340 nm or fluorescence over time.
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
[1][4][12][17][18]
Materials:
Human cancer cell lines
ETMPP, Combretastatin A-4, Colchicine
Phosphate-buffered saline (PBS)
70% ethanol (ice-cold)
Propidium iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
Incubate the fixed cells at -20°C for at least 2 hours.
Wash the cells with PBS to remove the ethanol.
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Proposed Mechanism of Action and Signaling Pathway
Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. [16][19]If the damage to the microtubules is irreparable, the prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
[20]
Signaling Pathway Downstream of Tubulin Disruption
Caption: Proposed signaling pathway for ETMPP.
Conclusion
This guide provides a comprehensive framework for the independent verification of the biological effects of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. By following the detailed protocols and comparing the results with established tubulin inhibitors like Combretastatin A-4 and Colchicine, researchers can rigorously assess the potential of ETMPP as a novel cytotoxic agent. The provided experimental workflows and the proposed mechanism of action serve as a robust starting point for further investigation into this promising compound. The structural simplicity of ETMPP, combined with the potent activity of its core pharmacophore, makes it an attractive candidate for further development in cancer therapeutics.
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, procedural framework for the disposal of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS No. 70311-20-5), grounding best practices in the principles of chemical waste management.
The fundamental principle governing all laboratory waste is that every substance must be formally characterized before disposal. The primary directive is to determine if the material qualifies as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four key characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3][4]
The most direct path to characterization is through the manufacturer's Safety Data Sheet (SDS). For Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, the SDS is unambiguous: "Based on available data, the classification criteria are not met."[5] This indicates that the pure substance is not considered hazardous.[5]
While this simplifies the disposal process, it does not eliminate it. The following procedures ensure that even non-hazardous chemical waste is managed in a way that is safe, compliant, and auditable.
Key Compound Properties and Safety Data
A thorough understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes key data for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
The logical flow for determining the correct disposal path for any laboratory chemical, including Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, is depicted below. This process ensures that safety and regulatory compliance are systematically addressed.
Caption: Decision workflow for laboratory chemical waste disposal.
Step-by-Step Disposal Protocol for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
This protocol provides a direct, step-by-step methodology for the proper disposal of waste Ethyl 3-(3,4,5-trimethoxyphenyl)propionate and its empty containers.
Part 1: Disposal of Unused or Contaminated Chemical
1. Verification and Consultation:
Causality: The first action for any waste disposal is to confirm the chemical's identity and regulatory status. Self-identification is not sufficient.
Action: Obtain the specific SDS for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate, CAS 70311-20-5. Confirm the non-hazardous classification.[5] Concurrently, review your institution's specific chemical hygiene plan or consult your Environmental Health & Safety (EH&S) office. Institutional policies may designate specific disposal routes for non-RCRA waste.[8][9]
2. Waste Segregation and Containment:
Causality: To prevent accidental mixing with incompatible materials and to ensure waste streams are not unnecessarily contaminated, non-hazardous waste must be kept separate from hazardous waste.
Action: Designate a specific, compatible waste container for non-hazardous solid or liquid chemical waste. This can be the original product container or a new container provided by EH&S.[8] The container must be in good condition and have a secure, leak-proof cap.[10][11] Do not use laboratory glassware like beakers or flasks for waste accumulation.[8]
3. Proper Labeling:
Causality: Clear and accurate labeling is critical for safety and compliance. It prevents unknowns and ensures the next person handling the container knows exactly what it contains and its status.
Action: Affix a waste label to the container. The label must include:
The full, unabbreviated chemical name: "Ethyl 3-(3,4,5-trimethoxyphenyl)propionate".
The words "Non-Hazardous Waste".
The name of the principal investigator or laboratory contact.
The date the waste was first added to the container.
4. Accumulation and Disposal:
Causality: Waste should be managed and disposed of in a timely manner according to institutional guidelines.
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[10][11] Do not allow waste to accumulate for extended periods. Once the container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S department.[10]
Note on Drain Disposal: As a conservative best practice, do not dispose of this chemical down the drain, even if the SDS suggests it is not an environmental hazard.[5] Many institutions prohibit the drain disposal of all organic chemicals regardless of their hazard classification to prevent unforeseen impacts on the wastewater system.[12]
Part 2: Disposal of Empty Containers
1. Decontamination:
Causality: To render a chemical container safe for disposal as non-hazardous solid waste, residual chemicals must be removed.
Action: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol). Collect the rinsate as chemical waste and add it to your designated non-hazardous waste container.[9]
2. Container Preparation:
Causality: To prevent the container from being mistaken for a full chemical bottle or from being re-used improperly, all identifying marks must be removed.
Action: Allow the rinsed container to air-dry completely in a fume hood.[12] Once dry, thoroughly deface the original manufacturer's label by scratching it out or covering it completely.[12]
3. Final Disposal:
Causality: Properly decontaminated and prepared containers can typically enter the normal solid waste stream.
Action: Dispose of the defaced, dry container in the laboratory's designated receptacle for normal trash or broken glass, as per your institution's policy.
By adhering to this structured protocol, you ensure that the disposal of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is handled with the scientific rigor it deserves, safeguarding your colleagues, your institution, and the environment.
References
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]
Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]
Lab Alley. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
Vanderbilt University Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, storage, and disposal of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS 7...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, storage, and disposal of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate (CAS 70311-20-5). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively with this compound, ensuring the integrity of your research and the safety of your laboratory personnel. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your work.
Section 1: Understanding the Compound and Its Potential Hazards
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is an aromatic ester utilized as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals and other fine chemicals.[1] While a specific Safety Data Sheet (SDS) from Thermo Fisher Scientific indicates that at its given concentration, the substance is not classified as hazardous, it is imperative to treat all laboratory chemicals with a degree of caution.[2] General principles of chemical safety dictate that unnecessary exposure should always be minimized. The structure, containing a substituted benzene ring and an ester functional group, suggests that it should be handled with care to avoid potential skin or eye irritation, and to prevent inhalation or ingestion.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling any chemical, including Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. The following PPE is recommended to minimize exposure and ensure your safety.
Recommendation: Always wear chemical safety goggles or safety glasses with side shields.[3][4] A face shield may be required for operations with a higher risk of splashing.
Rationale: The eyes are particularly vulnerable to chemical splashes. Standard prescription glasses do not offer adequate protection from splashes from the side.
Recommendation: Wear impervious, chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for protection against a variety of chemicals, though it is always best to consult a glove compatibility chart for the specific chemical class.[5][6][7][8]
Rationale: Direct skin contact is a primary route of chemical exposure. Gloves provide a critical barrier. It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them promptly and properly to avoid contaminating your skin.
Recommendation: A laboratory coat or apron should be worn to protect your clothing and skin from potential splashes.[3][4]
Rationale: Protective clothing prevents incidental contact with the chemical.
Recommendation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.[3][9] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.
Rationale: Inhalation is a direct route of exposure to the bloodstream. A fume hood is the most effective way to control airborne contaminants.
Table 1: Summary of Recommended Personal Protective Equipment
Protection Type
Specific Recommendation
Reasoning
Eye/Face
Chemical safety goggles with side shields; face shield
Protects against splashes and airborne droplets.
Hand
Chemical-resistant gloves (e.g., Nitrile)
Prevents direct skin contact and absorption.
Body
Laboratory coat or chemical-resistant apron
Protects skin and clothing from spills and splashes.
Respiratory
Work in a well-ventilated area or chemical fume hood
Minimizes inhalation of vapors.
Section 3: Safe Handling and Operational Plan
A systematic approach to handling Ethyl 3-(3,4,5-trimethoxyphenyl)propionate will further mitigate any potential risks.
Preparation: Before handling, ensure that your work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[3]
Donning PPE: Put on all required PPE as outlined in Section 2.
Dispensing: Handle and open the container with care in a well-ventilated area or fume hood.[3] Avoid creating dust or aerosols.
Transferring: Use appropriate and clean laboratory equipment for transferring the chemical.
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[9] Clean any contaminated surfaces.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3][9]
Diagram 1: Safe Handling Workflow
Caption: A visual representation of the key steps for safely handling Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.
Section 4: Emergency Procedures - Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2]
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[2]
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4][10][11]
Major Spills: In the case of a large spill, evacuate the area and prevent entry. Ensure adequate ventilation. Wear appropriate respiratory protection and chemical-resistant clothing.
Section 5: Disposal Plan - Responsible Stewardship
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[9][10] Contact a licensed professional waste disposal service to dispose of this material.
Section 6: Conclusion - A Commitment to Safety
The safe handling of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is achieved through a combination of understanding the potential hazards, utilizing the correct personal protective equipment, adhering to safe operational procedures, and being prepared for emergencies. By integrating these principles into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
Carl ROTH. Safety Data Sheet: Ethyl-3-ethoxypropionate. [Link]